cis-3-Aminocyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38541-66-1, 118785-96-9, 16636-51-4 | |
| Record name | 3-Aminocyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid: Properties and Applications
Introduction: The Structural Significance of a Versatile Building Block
Cis-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic cyclic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid cyclohexane scaffold, combined with the cis stereochemical relationship between the amino and carboxylic acid functional groups, imparts a unique conformational constraint that is highly sought after in the design of bioactive molecules and structured polymers.
As an analogue of γ-aminobutyric acid (GABA), it has been investigated for its potential to modulate GABAergic systems, for instance, as an inhibitor of GABA uptake.[1] This foundational bioactivity, coupled with its utility as a versatile building block, makes it a molecule of considerable importance. In drug development, incorporating this moiety can enhance metabolic stability, improve bioavailability, and confer specific three-dimensional topologies to peptides and small molecules, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[2][3][4] This guide provides an in-depth exploration of its core chemical properties, synthesis, and applications, offering a technical resource for researchers and drug development professionals.
Molecular Structure and Conformational Dynamics
The defining characteristic of this compound is its stereochemistry. The "cis" designation indicates that the amino and carboxyl substituents are on the same face of the cyclohexane ring.[3] This arrangement profoundly influences the molecule's shape and reactivity. In its most stable state, the cyclohexane ring adopts a chair conformation. This leads to a dynamic equilibrium between two chair conformers: one where the functional groups are in axial-equatorial positions and another where they are equatorial-axial.
However, due to steric hindrance, the diequatorial conformation is generally favored, although the energetic difference can be influenced by the solvent.[5] Understanding this conformational preference is critical for molecular modeling and predicting how the molecule will orient itself within a protein's binding pocket.
References
- 1. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structure Elucidation of cis-3-Aminocyclohexanecarboxylic Acid
Introduction
Part 1: Foundational Analysis - Confirming Connectivity and Molecular Formula
Before delving into complex stereochemical analysis, the fundamental connectivity and molecular formula must be rigorously confirmed. This initial phase employs mass spectrometry and infrared spectroscopy to provide the foundational data upon which all subsequent analysis will be built.
High-Resolution Mass Spectrometry (HRMS)
Causality: The first step in identifying any unknown or synthesized compound is to determine its elemental composition. HRMS is the technique of choice as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of cis-3-aminocyclohexanecarboxylic acid in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid to facilitate protonation.
-
Instrument Parameters:
-
Ionization Mode: Positive ESI
-
Mass Analyzer: Time-of-Flight (TOF)
-
Scan Range: 50-500 m/z
-
Capillary Voltage: 3500 V
-
Source Temperature: 120 °C
-
-
Data Analysis: The primary objective is to identify the protonated molecular ion [M+H]⁺. For this compound (C₇H₁₃NO₂), the expected exact mass of the neutral molecule is 143.0946 g/mol .[1] The protonated ion [M+H]⁺ should therefore be observed at m/z 144.1023. The high resolution of the TOF analyzer allows this measured mass to be compared against the theoretical mass, with a mass error of <5 ppm providing strong confidence in the elemental composition.
Table 1: Expected HRMS Data
| Species | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | [C₇H₁₄NO₂]⁺ | 144.1023 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[2] This is a crucial cross-validation step to confirm the presence of the amine and carboxylic acid moieties suggested by the molecular formula.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum should be analyzed for characteristic absorption bands.
Table 2: Key FTIR Absorption Bands for Functional Group Identification
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching (broad) | 3300-2500 |
| N-H (Primary Amine) | Stretching | 3400-3250 |
| C-H (Aliphatic) | Stretching | 2950-2850 |
| Carboxylic Acid C=O | Stretching | ~1710 |
| N-H | Bending | 1650-1580 |
The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecular structure.[3][4][5]
Part 2: The Core of Elucidation - Unraveling Stereochemistry with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A multi-dimensional approach is employed to first assign all proton and carbon signals and then to definitively establish the cis relative stereochemistry.[6][7]
One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
Causality: 1D NMR provides the initial overview of the proton and carbon environments within the molecule.
Protocol: NMR Sample Preparation and 1D Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD). The choice of solvent is critical; D₂O is often preferred for amino acids as it can exchange with the labile N-H and O-H protons, simplifying the spectrum.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
Two-Dimensional (2D) NMR: A Deeper Dive into Connectivity
Causality: While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals (and the atoms they represent) are connected to each other. This is the key to assembling the molecular puzzle.[8][9][10][11]
Workflow for 2D NMR-Based Structure Elucidation
Caption: Integrated NMR workflow for structure elucidation.
Detailed 2D NMR Protocols:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] It is invaluable for tracing out the proton networks on the cyclohexane ring. Cross-peaks in the COSY spectrum will connect adjacent protons (e.g., H1 to H2, H2 to H3, etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[8][9] This allows for the unambiguous assignment of each carbon atom that bears protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity around quaternary carbons (like the carboxylic acid carbon) and for confirming the overall carbon skeleton.[8][9]
The Decisive Experiment: Confirming 'cis' Stereochemistry with NOESY and Coupling Constants
Causality: The final and most critical step is to determine the relative stereochemistry of the amino and carboxyl groups. This is achieved by analyzing through-space interactions and through-bond coupling constants, which are highly sensitive to the 3D arrangement of atoms.
1. Analysis of ¹H-¹H Coupling Constants (J-values):
The cyclohexane ring exists predominantly in a chair conformation. In this conformation, protons can be either axial (pointing up/down) or equatorial (pointing out from the ring). The magnitude of the coupling constant (³J) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship.[13]
-
Large Coupling (³J ≈ 8-13 Hz): Typically indicates an axial-axial relationship (180° dihedral angle).
-
Small Coupling (³J ≈ 2-5 Hz): Indicates an axial-equatorial or equatorial-equatorial relationship (~60° dihedral angle).
For the cis-isomer, one substituent must be axial and the other equatorial, or both can be equatorial in a flipped conformation. By carefully analyzing the multiplicity and coupling constants of the H1 and H3 protons (the protons attached to the carbons bearing the COOH and NH₂ groups, respectively), their orientation can be deduced. For instance, if H3 shows two large (axial-axial) couplings to its neighbors on C2 and C4, it must be in an axial position.
2. NOESY (Nuclear Overhauser Effect Spectroscopy):
While coupling constants provide through-bond information, NOESY provides definitive proof of stereochemistry through-space proximity. The Nuclear Overhauser Effect is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.
Protocol: 2D NOESY
-
Acquisition: A 2D NOESY experiment is performed with a mixing time optimized to observe key correlations (typically 500-800 ms).
-
Data Analysis: The key correlation to look for is between H1 and H3. In the cis isomer, regardless of which chair conformation is preferred, H1 and H3 will have a 1,3-diaxial or an axial-equatorial relationship that brings them into close spatial proximity. A cross-peak between the signals for H1 and H3 in the NOESY spectrum is unambiguous evidence for the cis configuration. The trans isomer would not show this correlation.
Caption: Key 1,3-diaxial interaction in a cis-isomer chair conformation leading to a NOESY correlation.
Part 3: Absolute Confirmation - X-ray Crystallography
Causality: While NMR provides a definitive structure in solution, X-ray crystallography offers the "gold standard" for structural proof by determining the precise arrangement of atoms in the solid state.[14][15] It provides an unambiguous, three-dimensional model of the molecule, confirming connectivity, relative stereochemistry, and the preferred solid-state conformation.[16][17]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
The final output is a crystal structure that visually confirms the cis relationship between the amino and carboxylic acid groups and provides precise bond lengths and angles.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By first establishing the molecular formula and functional groups with HRMS and FTIR, we lay a robust foundation. The core of the investigation is a comprehensive suite of 1D and 2D NMR experiments, which not only map the complete atomic connectivity but also, through the critical analysis of coupling constants and NOESY correlations, definitively prove the cis relative stereochemistry. Finally, X-ray crystallography provides absolute, unambiguous confirmation of the structure in the solid state. This multi-faceted, self-validating workflow ensures the highest degree of scientific integrity and confidence in the final structural assignment, a critical requirement for any downstream application in research or drug development.
References
- 1. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - A technique for analyzing inorganic cations using Fourier transform infrared spectroscopy - American University - Figshare [aura.american.edu]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. d-nb.info [d-nb.info]
- 8. scribd.com [scribd.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rubingroup.org [rubingroup.org]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 16. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid (CAS 16636-51-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of cis-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analogue of γ-aminobutyric acid (GABA). With full editorial control, this document is structured to deliver scientifically robust and field-proven insights into its synthesis, mechanism of action, and applications in modern drug discovery.
Core Chemical and Physical Properties
This compound (also referred to as cis-3-ACHC) is a cyclic β-amino acid. Its rigid cyclohexane backbone imposes conformational constraints, making it a valuable tool in medicinal chemistry for probing the bioactive conformations of flexible molecules like GABA.
| Property | Value | Source |
| CAS Number | 16636-51-4 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| IUPAC Name | cis-3-aminocyclohexane-1-carboxylic acid | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water | - |
Stereoselective Synthesis: A Pathway to Chiral Purity
The biological activity of this compound is highly dependent on its stereochemistry. The (1R,3S)-enantiomer is of particular interest in pharmacological studies. A robust method for its stereoselective synthesis begins with a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid, proceeding through enzymatic desymmetrization and a modified Curtius rearrangement.[3]
Logical Workflow for Stereoselective Synthesis
Caption: Stereoselective synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic acid.
Detailed Experimental Protocol: Stereoselective Synthesis
Step 1: Preparation of cis-Cyclohexane-1,3-dicarboxylic anhydride
-
A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated under vacuum to induce dehydration and sublimation, yielding the cis-anhydride.[3]
Step 2: Synthesis of cis-Cyclohexane-1,3-dicarboxylic acid diester
-
The resulting cis-anhydride is refluxed in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding meso-diester.[3]
Step 3: Enzymatic Hydrolytic Desymmetrization
-
The meso-diester is suspended in an aqueous buffer solution.
-
Lipase AY-30 is added, and the mixture is stirred at a controlled temperature and pH. The enzyme selectively hydrolyzes one of the ester groups, yielding the chiral monoester with high enantiomeric excess.[3][4]
Step 4: Modified Curtius Rearrangement to form the N-Boc protected amino acid
-
The chiral monoester is converted to its corresponding acyl azide. The Curtius rearrangement is a thermal or photochemical decomposition of this acyl azide to an isocyanate.[2][5][6][7][8]
-
This isocyanate is then trapped with a suitable alcohol (e.g., tert-butanol) to form the Boc-protected amine. This reaction proceeds with retention of stereochemistry.[3]
Step 5: Deprotection
-
The N-Boc protected amino acid is treated with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) in an appropriate solvent to remove the Boc protecting group, yielding the final (1R,3S)-3-Aminocyclohexanecarboxylic acid.[3]
Mechanism of Action: A Selective Modulator of GABAergic Neurotransmission
This compound primarily functions as a competitive inhibitor of GABA uptake, with a notable selectivity for neuronal versus astrocytic transport systems.[9][10] This inhibition leads to an increase in the synaptic concentration of GABA, thereby potentiating inhibitory neurotransmission.
Interaction with GABA Transporters (GATs)
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[11] this compound exhibits preferential inhibition of GAT1, which is predominantly expressed on presynaptic neurons.[5]
Quantitative Pharmacological Data:
| Parameter | Value | Cell Type | Source |
| Km for [³H]ACHC uptake | 40.3 µM | Neurons | [9] |
| Km for [³H]ACHC uptake | 210.8 µM | Astrocytes | [9] |
| Ki for ACHC inhibition of GABA uptake | 69 µM | Neurons | [9] |
| Ki for GABA inhibition of ACHC uptake | 15 µM | Neurons and Astrocytes | [9] |
The lower Km value in neurons indicates a higher affinity of the transporter for cis-3-ACHC in this cell type compared to astrocytes. The Ki value of 69 µM demonstrates its competitive inhibitory potency at the neuronal GABA transporter.
Signaling Pathway Modulation
Caption: Inhibition of GABA reuptake by this compound.
Applications in Drug Discovery and Development
The unique structural and pharmacological properties of this compound make it a valuable scaffold in the development of novel therapeutics, particularly for neurological disorders characterized by GABAergic dysfunction, such as epilepsy.
Anticonvulsant Potential
While direct in vivo anticonvulsant studies on this compound are not extensively reported in the readily available literature, the known mechanism of GABA uptake inhibition is a well-established strategy for anticonvulsant drug action. Derivatives of cyclic amino acids have shown promise in animal models of seizures.[6][12][13][14][15][16][17] Further investigation into the in vivo efficacy of cis-3-ACHC and its derivatives in models like the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests is warranted.
Peptidomimetic Design
The conformationally constrained nature of this compound makes it an excellent building block for peptidomimetics.[18][19][20][21][22] By incorporating this moiety into peptide sequences, researchers can enforce specific secondary structures, such as turns and helices. This can lead to peptides with enhanced metabolic stability, receptor selectivity, and bioavailability. The constrained cyclohexane ring helps to pre-organize the peptide backbone, reducing the entropic penalty upon binding to a biological target.[14][16]
Experimental Protocols for Biological Evaluation
[³H]GABA Uptake Assay in GAT-Expressing Cell Lines
This protocol provides a framework for quantifying the inhibitory activity of this compound on specific GABA transporter subtypes.
Materials:
-
HEK293 cells stably expressing the human GAT subtype of interest (e.g., hGAT1).[3][10][11][23][24]
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).
-
Test compound (this compound) at various concentrations.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Plate the GAT-expressing HEK293 cells in a suitable multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of [³H]GABA uptake against the log concentration of the compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[1] Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable and versatile tool for researchers in neuroscience and medicinal chemistry. Its well-defined stereochemistry, conformationally restricted structure, and selective inhibition of neuronal GABA uptake provide a solid foundation for the design of novel therapeutics for neurological disorders. The synthetic and analytical protocols outlined in this guide offer a starting point for its further investigation and application in drug discovery programs.
References
- 1. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-23129: a new anticonvulsant with a broad spectrum activity in animal models of epileptic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 18. wjarr.com [wjarr.com]
- 19. azolifesciences.com [azolifesciences.com]
- 20. rroij.com [rroij.com]
- 21. researchgate.net [researchgate.net]
- 22. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
A Deep Dive into the Neuroactive Potential of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activity of cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of cis-3-ACHC's action, offers detailed experimental frameworks for its investigation, and synthesizes key data to inform future research and drug development endeavors.
Introduction: The Rationale for Conformationally Restricted GABA Analogs
The therapeutic potential of modulating the GABAergic system for the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain is well-established. However, the development of direct GABA receptor agonists is often hampered by poor blood-brain barrier penetration and a lack of receptor subtype selectivity, leading to undesirable side effects.[2][3] An alternative and highly effective strategy is to prolong the synaptic lifetime of endogenous GABA by inhibiting its reuptake from the synaptic cleft. This is achieved through the blockade of GABA transporters (GATs).
This compound emerges as a valuable pharmacological tool and a potential therapeutic scaffold in this context.[1][4] Its rigid cyclohexane backbone imposes conformational constraints, leading to a specific interaction with its biological targets and offering a degree of selectivity that is absent in more flexible GABA analogs.[1] This guide will explore the nuances of this interaction and its functional consequences.
Mechanism of Action: Selective Inhibition of Neuronal GABA Uptake
The primary mechanism through which cis-3-ACHC exerts its biological effects is the selective and competitive inhibition of neuronal GABA uptake.[1][2] By targeting the presynaptic GABA transporters, cis-3-ACHC effectively increases the concentration and dwell time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.
Interaction with GABA Transporters (GATs)
There are four known subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[5][6] Research indicates that cis-3-ACHC primarily acts on neuronal GABA uptake sites, suggesting a degree of selectivity for GAT1, which is predominantly expressed on presynaptic terminals of GABAergic neurons.[1][7]
The interaction of cis-3-ACHC with GABA transporters is competitive, meaning it vies with GABA for the same binding site on the transporter protein.[1] This is a critical detail for experimental design, as the apparent inhibitory potency of cis-3-ACHC will be dependent on the concentration of GABA in the assay system.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of cis-3-ACHC on GABA uptake has been quantified in various experimental systems. A key parameter in this regard is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% of the maximal inhibition.
| Parameter | Value | Cell Type/System | Reference |
| Ki | 69 µM | Cultured Neurons | [1] |
| Km (for ACHC uptake) | 40.3 µM | Cultured Neurons | [1] |
| Vmax (for ACHC uptake) | 0.321 nmol/min/mg protein | Cultured Neurons | [1] |
| Km (for ACHC uptake) | 210.8 µM | Cultured Astrocytes | [1] |
| Vmax (for ACHC uptake) | 0.405 nmol/min/mg protein | Cultured Astrocytes | [1] |
Data Insights: The lower Km value for cis-3-ACHC uptake in neurons compared to astrocytes suggests a more efficient transport into neurons.[1] However, the primary pharmacological effect is the inhibition of GABA uptake, for which it exhibits competitive kinetics in neurons.[1]
Pharmacological Effects and Therapeutic Potential
The enhancement of GABAergic neurotransmission by cis-3-ACHC underpins its potential therapeutic applications in a range of neurological and psychiatric conditions.
Anticonvulsant Properties
By increasing synaptic GABA levels, cis-3-ACHC can dampen excessive neuronal excitability, a hallmark of epileptic seizures. While specific in vivo studies on the anticonvulsant effects of cis-3-ACHC are not extensively detailed in the readily available literature, its mechanism of action strongly suggests potential efficacy in various seizure models.
Conceptual Experimental Workflow for Assessing Anticonvulsant Activity:
Caption: Workflow for evaluating the in vivo anticonvulsant efficacy of cis-3-ACHC.
Neuroprotective Effects
Excitotoxicity, a pathological process involving the overactivation of excitatory amino acid receptors, is a major contributor to neuronal damage in conditions like stroke and traumatic brain injury.[8][9][10] By augmenting the inhibitory tone of the GABAergic system, cis-3-ACHC can counteract excessive excitation and may therefore exert neuroprotective effects.
Signaling Pathway of Excitotoxicity and GABAergic Inhibition:
Caption: Opposing effects of excitotoxicity and GABAergic inhibition on neuronal function.
Experimental Protocols
The following section provides a detailed, self-validating protocol for a fundamental assay used to characterize the biological activity of this compound.
[³H]-GABA Uptake Inhibition Assay in Rodent Brain Synaptosomes
This assay is a cornerstone for determining the inhibitory potency of compounds on GABA transporters. Synaptosomes, which are resealed nerve terminals, provide a physiologically relevant ex vivo system containing functional GABA transporters.
Principle: The assay measures the uptake of radiolabeled GABA ([³H]-GABA) into synaptosomes in the presence and absence of the test compound (cis-3-ACHC). A reduction in the accumulation of radioactivity inside the synaptosomes in the presence of the test compound indicates inhibition of GABA uptake.
Materials:
-
Freshly isolated rodent brain tissue (e.g., cortex or hippocampus)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 10 mM D-glucose, 25 mM HEPES, pH 7.4)
-
[³H]-GABA (specific activity ~30-60 Ci/mmol)
-
This compound (as the test inhibitor)
-
A known GAT inhibitor as a positive control (e.g., Tiagabine)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-HEPES buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Uptake Assay:
-
In a 96-well plate, add 25 µL of Krebs-HEPES buffer (for total uptake), 25 µL of a high concentration of a non-radiolabeled GAT inhibitor (for non-specific uptake), or 25 µL of varying concentrations of cis-3-ACHC.
-
Add 50 µL of the synaptosomal suspension (final protein concentration ~50-100 µ g/well ) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the uptake by adding 25 µL of [³H]-GABA (final concentration ~10-50 nM).
-
Incubate at 37°C for 5-10 minutes. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.
-
Terminate the uptake by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold Krebs-HEPES buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific [³H]-GABA uptake against the logarithm of the cis-3-ACHC concentration.
-
Determine the IC₅₀ value (the concentration of cis-3-ACHC that inhibits 50% of the specific uptake) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of [³H]-GABA and Km is the Michaelis-Menten constant for GABA uptake.
-
Self-Validating System:
-
Positive Control: Inclusion of a known GAT inhibitor like Tiagabine validates the assay's ability to detect uptake inhibition.
-
Non-Specific Uptake: This control, determined in the presence of a saturating concentration of a GAT inhibitor, ensures that the measured signal is specific to transporter-mediated uptake.
-
Linearity of Uptake: The assay should be performed within the linear range of GABA uptake over time and with respect to protein concentration to ensure accurate kinetic measurements.
Future Directions and Considerations
While this compound has been instrumental in elucidating the pharmacology of GABA transporters, its own therapeutic development has been limited. Its moderate potency and potential for off-target effects at higher concentrations necessitate further investigation and chemical modification.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of cis-3-ACHC to improve potency and selectivity for specific GAT subtypes.
-
In Vivo Efficacy Studies: Conducting robust preclinical studies in animal models of epilepsy and neurodegenerative diseases to establish dose-response relationships and therapeutic windows.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of cis-3-ACHC and its analogs to assess their drug-like properties.
Conclusion
This compound remains a cornerstone compound for the study of GABAergic neurotransmission. Its well-defined mechanism of action as a selective inhibitor of neuronal GABA uptake provides a solid foundation for its use as a research tool and as a starting point for the design of novel therapeutics. The experimental frameworks and data presented in this guide are intended to empower researchers to further explore the potential of this and related molecules in the quest for more effective treatments for a host of debilitating neurological disorders.
References
- 1. Frontiers | Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 [frontiersin.org]
- 2. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of 1-aminocyclopropanecarboxylic acid in a rabbit spinal ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 10. 1-Aminocyclopropanecarboxylic acid: mouse to man interspecies pharmacokinetic comparisons and allometric relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid: A Conformationally-Restricted GABA Analogue for CNS Drug Development
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), making the GABAergic system a prime target for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2][3] However, GABA itself has poor pharmaceutical properties, most notably its inability to efficiently cross the blood-brain barrier.[1] This limitation has driven the development of GABA analogues, a class of compounds designed to mimic GABA's structure or function while possessing improved pharmacokinetic profiles.[1][3] This guide provides a comprehensive technical overview of cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), a conformationally-restricted GABA analogue. We will explore its primary mechanism of action as a selective inhibitor of neuronal GABA uptake, detail its synthesis and stereochemical importance, present its pharmacological profile in the context of other GABA analogues, and provide validated experimental protocols for its study. This document is intended for researchers, medicinal chemists, and drug development professionals investigating novel modulators of the GABAergic system.
The GABAergic System: A Primer on Inhibition
The balance between neuronal excitation and inhibition is fundamental to proper CNS function.[3][4] GABA is the primary mediator of synaptic inhibition, acting on three main classes of receptors: GABA-A, GABA-B, and GABA-C.[4]
-
GABA-A and GABA-C Receptors: These are ionotropic receptors, forming ligand-gated chloride channels.[4][5][6] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[5]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors that, upon activation, indirectly modulate ion channels, typically leading to neuronal inhibition.[4][5]
The action of GABA in the synaptic cleft is terminated by its removal via GABA transporters (GATs). These transporters, located on both presynaptic neurons and surrounding glial cells, play a critical role in regulating the concentration and duration of GABAergic signaling.[7] Pharmacological inhibition of these transporters is a key strategy for enhancing GABAergic tone, thereby producing anticonvulsant, anxiolytic, and analgesic effects.[7][8][9]
Introduction to this compound (cis-3-ACHC)
This compound is a cyclic, non-proteinogenic amino acid that acts as a structural analogue of GABA. By incorporating the flexible carbon backbone of GABA into a cyclohexane ring, cis-3-ACHC adopts a more rigid, folded conformation. This conformational restriction is a key feature of its design, intended to provide selectivity for specific components of the GABAergic system.
Unlike many clinically used GABA analogues such as gabapentin or pregabalin, which do not interact directly with GABA receptors or transporters but rather bind to the α2δ subunit of voltage-gated calcium channels, cis-3-ACHC's primary mechanism is the direct inhibition of GABA reuptake.[10][11][12][13]
Mechanism of Action: Selective Inhibition of Neuronal GABA Transport
The principal pharmacological action of cis-3-ACHC is the selective inhibition of neuronal GABA uptake.[10][12] Studies have demonstrated that it is a potent inhibitor of the GABA transport process in neuronal preparations, such as those from the retina and cerebral cortex.[10][12]
The GABA transporter system is composed of at least four distinct subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). GAT-1 is considered the primary neuronal GABA transporter.[9] By blocking GAT-1, cis-3-ACHC effectively increases the concentration of GABA in the synaptic cleft, prolonging its inhibitory action on postsynaptic receptors.[7] This mechanism is shared by the marketed antiepileptic drug tiagabine, which is also a selective GAT-1 inhibitor.[7][8]
The selectivity of cis-3-ACHC for neuronal over glial transport mechanisms makes it a valuable tool for dissecting the distinct roles of these two cell types in GABAergic neurotransmission.[8]
Caption: Mechanism of action of cis-3-ACHC in a GABAergic synapse.
Synthesis and Stereochemical Considerations
The synthesis of this compound often begins from materials like cyclohexane-1,3-dicarboxylic acid. A key synthetic strategy involves the formation of a cis-cyclohexane-1,3-dicarboxylic anhydride, which can then be converted to a diester.[14] Subsequent chemical transformations, such as a modified Curtius-type rearrangement, can introduce the amine functionality with the required cis stereochemistry.[14]
Stereochemistry is paramount for biological activity. Research comparing stereoisomers of 3-aminocyclohexanecarboxylic acid has shown significant differences in potency. For instance, the (1S,3R) isomer is a potent inhibitor of GABA uptake, similar in activity to GABA itself, whereas the (1R,3S) isomer is substantially less active.[14] This highlights the precise structural requirements of the GABA transporter binding site. The cis configuration ensures that the carboxyl and amino groups are oriented in a specific spatial arrangement that mimics the active conformation of GABA recognized by the transporter.
A representative synthetic step involves the protection of the amine group, for example, with a tert-butoxycarbonyl (Boc) group.
Example Protocol Step: Boc Protection of cis-3-ACHC [15]
-
Suspend this compound (10 g, 69.8 mmol) in 1,3-dioxane (100.0 mL).
-
Add 1 N NaOH (41.9 mL, 105 mmol) to the suspension and stir for 10 minutes until the solution clarifies.
-
Causality: The base deprotonates the carboxylic acid and protonated amine, rendering the amino group nucleophilic and increasing solubility.
-
-
Add di-tert-butyl dicarbonate (Boc-anhydride) (21.08 mL, 91 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Collect the resulting solid by vacuum filtration and dissolve it in water (150 mL).
-
Acidify the aqueous phase to pH 4 with 3 N HCl.
-
Causality: Acidification protonates the carboxylate, making the product less water-soluble and extractable into an organic solvent.
-
-
Extract the product with dichloromethane (2 x 100 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid as a white powder.[15]
Pharmacological Profile and Comparative Analysis
The pharmacological profile of cis-3-ACHC is defined by its inhibitory constant (IC50) for GABA uptake. Studies in frog retina preparations showed an IC50 value of 0.83 mM for the uptake of radiolabeled cis-3-ACHC.[10] The same study showed that GABA and L-2,4-diaminobutyric acid (DABA) could inhibit the uptake of cis-3-ACHC with IC50 values of 0.32 mM and 0.23 mM, respectively, suggesting they share the same neuronal transport process.[10]
| Compound | Primary Mechanism of Action | Target(s) | Typical Use |
| GABA | Endogenous Neurotransmitter | GABA-A, GABA-B, GABA-C Receptors | N/A |
| cis-3-ACHC | GABA Reuptake Inhibitor | Neuronal GABA Transporters (e.g., GAT-1)[10][12] | Research Tool |
| Gabapentin | α2δ Ligand | Voltage-gated Ca2+ channels (α2δ subunit)[11][16] | Anticonvulsant, Neuropathic Pain[11][13] |
| Pregabalin | α2δ Ligand | Voltage-gated Ca2+ channels (α2δ subunit)[2][13] | Anticonvulsant, Neuropathic Pain, Anxiety[3][13] |
| Tiagabine | GABA Reuptake Inhibitor | GAT-1[7][9] | Anticonvulsant[7] |
| Baclofen | GABA-B Agonist | GABA-B Receptors[2] | Antispasmodic[2] |
Table 1: Comparative Analysis of cis-3-ACHC and Other GABA Analogues.
Key Experimental Protocols
Protocol 1: GABA Uptake Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory potential of a test compound like cis-3-ACHC on GABA uptake in a neuronal preparation.
Caption: Workflow for a [3H]GABA uptake inhibition assay.
Self-Validation and Causality:
-
Step 3 (Pre-incubation): This allows the neuronal preparation to equilibrate to the buffer conditions before the experiment begins.
-
Step 7 (Ice-cold buffer): Terminating the reaction with ice-cold buffer is critical. The low temperature immediately halts all enzymatic and transport processes, ensuring that the measured radioactivity accurately reflects the amount of GABA taken up during the defined incubation period.
-
Controls: The protocol must include negative controls (no inhibitor) to define 100% uptake and positive controls (a known potent inhibitor like tiagabine) to validate the assay's performance.
Future Directions and Therapeutic Potential
While cis-3-ACHC itself has primarily been used as a research tool to probe the function of GABA transporters, its mechanism of action holds significant therapeutic relevance. The clinical success of the GAT-1 inhibitor tiagabine for epilepsy validates this approach.[7] Future research could focus on:
-
Developing Novel Analogues: Using the rigid structure of cis-3-ACHC as a scaffold to design more potent and selective inhibitors of specific GAT subtypes.
-
Improving Pharmacokinetics: Modifying the structure to enhance blood-brain barrier penetration and oral bioavailability, potentially through prodrug strategies.[3]
-
Exploring New Indications: Investigating the potential of selective neuronal GABA uptake inhibitors in other CNS disorders where GABAergic hypofunction is implicated, such as anxiety disorders, spasticity, and certain types of chronic pain.[1][3]
By providing a deeper understanding of the structure-activity relationships for GABA transporter inhibitors, this compound remains a valuable compound in the ongoing quest for novel CNS therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. GABA analogue - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The uptake and radioautographical localization in the frog retina of [3H](+/-)-aminocyclohexane carboxylic acid, a selective inhibitor of neuronal GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]
- 16. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
The Stereochemical Landscape of 3-Aminocyclohexanecarboxylic Acid: A Technical Guide for Drug Development Professionals
Foreword: Beyond Flat Rings - Embracing Three-Dimensional Reality in Drug Design
In the realm of medicinal chemistry, the seemingly simple cyclohexane ring of 3-aminocyclohexanecarboxylic acid (3-ACHC) belies a rich and complex stereochemical tapestry. To the discerning researcher, this molecule is not a static hexagon but a dynamic entity, its therapeutic potential intricately woven into the spatial arrangement of its amino and carboxylic acid functionalities. This guide is crafted to provide a deep, field-proven understanding of the stereochemistry of 3-ACHC, moving beyond textbook representations to explore the causality behind its conformational preferences, the strategies for the stereoselective synthesis of its isomers, and the profound impact of its three-dimensional structure on biological activity. As a GABA analogue, the precise orientation of its functional groups is paramount for its interaction with neuronal targets, making a thorough grasp of its stereoisomers—cis and trans, and their respective enantiomers—an indispensable asset in the design of novel therapeutics.
The Four Faces of 3-Aminocyclohexanecarboxylic Acid: An Introduction to its Stereoisomers
3-Aminocyclohexanecarboxylic acid possesses two stereocenters at carbons 1 and 3, giving rise to a total of four possible stereoisomers. These are grouped into two pairs of enantiomers: the cis and trans diastereomers.
-
Cis Isomers: The amino and carboxylic acid groups are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-3-aminocyclohexanecarboxylic acid and (1S,3R)-3-aminocyclohexanecarboxylic acid.
-
Trans Isomers: The amino and carboxylic acid groups are on opposite faces of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1S,3S)-3-aminocyclohexanecarboxylic acid and (1R,3R)-3-aminocyclohexanecarboxylic acid.
The seemingly subtle difference between the cis and trans arrangement has profound implications for the molecule's overall shape, its conformational flexibility, and ultimately, its biological function.
Conformational Analysis: The Chair, the Boat, and the Energetic Landscape
The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation to minimize angle and torsional strain.[1] The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The energetic preference for a substituent to be in the equatorial position is a cornerstone of conformational analysis.
The Cis Isomer: A Diequatorial Preference
For cis-3-aminocyclohexanecarboxylic acid, the most stable conformation is the one where both the amino and carboxylic acid groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[2] The alternative chair conformation, with both groups in axial positions, would be significantly higher in energy and is therefore a minor contributor to the overall conformational equilibrium.
The Trans Isomer: A More Complex Picture
The conformational analysis of the trans isomer is less straightforward. In one chair conformation, one substituent is axial and the other is equatorial. A ring flip leads to the other chair conformation where the substituents have switched their axial/equatorial positions.[1] The relative stability of these two chair conformers depends on the A-values (conformational free energy) of the amino and carboxyl groups. However, for some trans-1,3-disubstituted cyclohexanes, particularly those with bulky groups, non-chair conformations like the twist-boat can become energetically accessible to alleviate steric strain. While the chair conformation with the larger group in the equatorial position is generally favored, researchers should be aware that the energetic landscape for the trans isomer may be more complex than for the cis isomer.
Stereoselective Synthesis: Crafting the Desired Isomer
The ability to synthesize a single, desired stereoisomer is crucial for elucidating its specific biological activity and for the development of stereochemically pure drugs. A mixture of isomers can lead to complex pharmacological profiles and unwanted side effects.
Synthesis of this compound
A common strategy for the synthesis of the cis isomer involves the reduction of a suitable precursor where the stereochemistry can be controlled. For instance, the reduction of β-enaminoketones can lead to the formation of cis-3-aminocyclohexanols, which can then be oxidized to the corresponding carboxylic acid.
Synthesis of trans-3-Aminocyclohexanecarboxylic Acid
The synthesis of the trans isomer often requires a different strategic approach. One method involves the catalytic hydrogenation of 3-aminobenzoic acid. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.
Representative Experimental Protocol: Stereoselective Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid
The following protocol is a representative example of a stereoselective synthesis, adapted from literature procedures.
Step 1: Formation of cis-Cyclohexane-1,3-dicarboxylic Anhydride A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated under vacuum to promote the cyclization of the cis-isomer to its anhydride, which can be purified by distillation or crystallization.
Step 2: Diesterification The purified anhydride is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to yield the corresponding cis-dimethyl ester.
Step 3: Enzymatic Desymmetrization The meso cis-diester is subjected to enzymatic hydrolysis using a lipase (e.g., Lipase AY-30). The enzyme selectively hydrolyzes one of the ester groups, yielding a chiral monoester with high enantiomeric excess.
Step 4: Curtius Rearrangement The remaining carboxylic acid functionality of the chiral monoester is converted to an isocyanate via a modified Curtius rearrangement. This is typically achieved by treating the acid with diphenylphosphoryl azide (DPPA) in the presence of a base, followed by heating in the presence of an alcohol (e.g., tert-butanol) to form a Boc-protected amine.
Step 5: Hydrolysis and Deprotection The ester and the Boc-protecting group are removed by hydrolysis under acidic conditions to yield the final (1R,3S)-3-aminocyclohexanecarboxylic acid.[1]
Chiral Resolution: Separating the Enantiomers
When a stereoselective synthesis is not feasible or results in a racemic mixture, chiral resolution becomes a necessary step to isolate the individual enantiomers. The most common method for resolving amino acids is through the formation of diastereomeric salts.[3]
Principle of Diastereomeric Salt Formation
A racemic mixture of 3-aminocyclohexanecarboxylic acid (which is amphoteric) can be reacted with a chiral resolving agent, such as an enantiomerically pure acid or base. For example, reacting the racemic amino acid with an enantiomerically pure chiral acid, like (+)-tartaric acid, will form a mixture of two diastereomeric salts:
-
[(+)-3-ACHC][(+)-tartrate]
-
[(-)-3-ACHC][(+)-tartrate]
These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3]
Experimental Workflow for Chiral Resolution
Spectroscopic Characterization: Unraveling the Stereochemistry with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of 3-aminocyclohexanecarboxylic acid isomers. The key lies in the analysis of chemical shifts and, more importantly, the proton-proton coupling constants (J-values).
Differentiating Cis and Trans Isomers
The relative orientation of the protons on carbons 1 and 3 provides a clear distinction between the cis and trans isomers.
-
Cis Isomer: In the preferred diequatorial conformation, the proton at C1 is axial and the proton at C3 is also axial. The dihedral angle between these two axial protons is approximately 180°, leading to a large axial-axial coupling constant (³Jaa), typically in the range of 8-13 Hz. Additionally, the proton at C1 will show a smaller axial-equatorial coupling (³Jae) to the equatorial protons on the adjacent carbons.
-
Trans Isomer: In the chair conformation, one proton (at C1 or C3) is axial and the other is equatorial. This results in smaller axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings, typically in the range of 2-5 Hz.
NOESY for Confirming Spatial Proximity
2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the spatial proximity of protons. In the cis isomer, a cross-peak between the axial protons at C1 and C3 would be expected, confirming their 1,3-diaxial relationship.
| Parameter | Cis Isomer (Diequatorial) | Trans Isomer (Axial/Equatorial) |
| H1-H3 Coupling (³J) | Large (8-13 Hz, axial-axial) | Small (2-5 Hz, axial-equatorial) |
| H1 Signal Multiplicity | Triplet of doublets or more complex | More complex, with smaller couplings |
| H3 Signal Multiplicity | Triplet of doublets or more complex | More complex, with smaller couplings |
| NOESY H1-H3 Cross-peak | Strong | Weak or absent |
Table 1: Key ¹H NMR Features for Differentiating Cis and Trans Isomers of 3-Aminocyclohexanecarboxylic Acid.
Biological Activity: A Tale of Two Isomers
The stereochemistry of 3-aminocyclohexanecarboxylic acid is a critical determinant of its biological activity, particularly its interaction with γ-aminobutyric acid (GABA) transporters. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by specific transporters (GATs).
It has been demonstrated that this compound is a selective inhibitor of neuronal GABA uptake.[4] Specifically, it shows a preference for the GAT1 subtype, which is predominantly found in neurons. The trans isomer, on the other hand, is significantly less active as a GABA uptake inhibitor. This pronounced stereoselectivity underscores the importance of a precise three-dimensional fit between the inhibitor and the transporter protein. The diequatorial arrangement of the amino and carboxyl groups in the cis isomer is believed to mimic the conformation of GABA that is recognized by the transporter.
| Isomer | Target | Reported Activity |
| This compound | GABA Transporter 1 (GAT1) | Selective inhibitor of neuronal GABA uptake[4] |
| trans-3-Aminocyclohexanecarboxylic Acid | GABA Transporters | Significantly less active than the cis isomer |
Table 2: Comparative Biological Activity of Cis and Trans Isomers of 3-Aminocyclohexanecarboxylic Acid.
Conclusion: A Call for Stereochemical Precision
The study of 3-aminocyclohexanecarboxylic acid serves as a compelling reminder that in drug development, a molecule's identity is inseparable from its three-dimensional structure. The profound differences in conformational stability, synthetic accessibility, and biological activity between the cis and trans isomers, and their respective enantiomers, highlight the imperative for stereochemical precision. For researchers and scientists in the pharmaceutical industry, a deep understanding of the principles and techniques outlined in this guide is not merely an academic exercise but a fundamental prerequisite for the rational design and development of next-generation therapeutics targeting the GABAergic system and beyond. The careful consideration of stereochemistry from the outset of a drug discovery program can significantly de-risk development, enhance therapeutic efficacy, and ultimately lead to safer and more effective medicines.
References
A Theoretical Conformational Analysis of the cis-3-Aminocyclohexane Ring: A Guide for Drug Development Professionals
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of medicinal chemistry, dictating the three-dimensional architecture of molecules and thereby their interactions with biological targets.[1] This technical guide provides an in-depth theoretical analysis of the conformational preferences of the cis-3-aminocyclohexane ring, a motif of growing importance in the design of novel therapeutics.[2][3] We will explore the delicate interplay of steric and electronic factors, with a particular focus on the often-decisive role of intramolecular hydrogen bonding. This whitepaper will further present a comprehensive, field-proven computational workflow for the conformational analysis of such systems, empowering researchers and drug development professionals to make informed decisions in the design of next-generation pharmaceuticals.
Introduction: The Cyclohexane Chair and its Significance in Drug Design
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational rigidity which allows for the precise spatial positioning of functional groups. The most stable conformation of the cyclohexane ring is the chair form, which minimizes both angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).
The axial and equatorial positions have vastly different steric environments, and the energetic preference of a substituent for the equatorial position is quantified by its "A-value".[4][5] A higher A-value signifies a greater energetic penalty for the substituent occupying the axial position, primarily due to unfavorable 1,3-diaxial interactions with other axial substituents.[6][7] For the amino group (-NH2), the A-value is approximately 1.2 kcal/mol, indicating a moderate preference for the equatorial position.
Conformational Isomers of cis-3-Aminocyclohexane
For a cis-1,3-disubstituted cyclohexane, the two possible chair conformations are the diequatorial and the diaxial conformers. A ring flip interconverts these two forms.
-
Diequatorial (ee) Conformer: Both the amino group and the hydrogen at the 1-position are in equatorial positions. This conformation is generally considered to be the more stable form due to the absence of significant 1,3-diaxial interactions involving the substituents.
-
Diaxial (aa) Conformer: Both the amino group and the hydrogen at the 1-position are in axial positions. This conformer is typically destabilized by steric repulsion between the axial amino group and the axial hydrogens on the same side of the ring.[8][9]
The conformational equilibrium between the diequatorial and diaxial forms is the central focus of this analysis.
Caption: Conformational equilibrium of cis-3-aminocyclohexane.
The Decisive Role of Intramolecular Hydrogen Bonding (IHB)
While steric effects, as quantified by A-values, favor the diequatorial conformer, electronic effects can dramatically alter the conformational landscape. In the case of cis-3-aminocyclohexane, the potential for an intramolecular hydrogen bond (IHB) in the diaxial conformer is a critical stabilizing factor.[8][9][10] The amino group can act as a hydrogen bond donor, and a lone pair on the nitrogen can act as a hydrogen bond acceptor with an axial hydrogen.
The strength of this IHB is highly dependent on the solvent environment. In nonpolar solvents, the IHB is more pronounced, as there are no solvent molecules to compete for hydrogen bonding with the amino group.[8][9] This can lead to a significant population of the diaxial conformer, and in some cases, it may even become the predominant species.[8][9] Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent will dominate, diminishing the energetic advantage of the IHB and shifting the equilibrium towards the sterically favored diequatorial conformer.[8][9]
Theoretical Analysis: A Step-by-Step Computational Workflow
To quantitatively assess the conformational preferences of cis-3-aminocyclohexane, a robust computational chemistry workflow is essential. Density Functional Theory (DFT) has emerged as a powerful and accurate method for such analyses.[1]
Step 1: In Silico Model Construction
The initial step involves the construction of the 3D structures of both the diequatorial and diaxial conformers of cis-3-aminocyclohexane. This can be accomplished using molecular modeling software such as Avogadro, Maestro, or ChemDraw.[4]
Step 2: Geometry Optimization
The constructed models are then subjected to geometry optimization to find the lowest energy structure for each conformer. A widely used and reliable DFT functional for this purpose is B3LYP, paired with a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic structure and potential IHB.[8]
Step 3: Frequency Calculations
Following geometry optimization, frequency calculations are performed at the same level of theory. This step serves two crucial purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.
-
Thermodynamic Data: The calculations provide zero-point vibrational energies (ZPVE) and thermal corrections, which are necessary for obtaining accurate relative Gibbs free energies.
Step 4: Single-Point Energy Calculations
For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated and computationally expensive method, such as coupled-cluster theory [e.g., DLPNO-CCSD(T)], with a large basis set.[5]
Caption: A streamlined computational workflow for conformational analysis.
Interpreting the Results: A Quantitative Comparison
The primary output of this computational workflow is the relative Gibbs free energy (ΔG) between the diequatorial and diaxial conformers. A negative ΔG indicates that the diaxial conformer is more stable, while a positive ΔG indicates the diequatorial conformer is favored.
| Conformer | Relative Energy (kcal/mol) - Gas Phase (Predicted) | Key Dihedral Angles (Predicted) | Intramolecular H-bond Distance (Å) - (Predicted) |
| Diequatorial (ee) | 0.0 (Reference) | C1-C2-C3-N: ~175° | N/A |
| Diaxial (aa) | -0.5 to +1.5 | C1-C2-C3-N: ~55° | N-H...H-C: ~2.5-3.0 |
Note: The predicted energy values are based on theoretical principles and data from analogous aminocyclohexanol systems. The actual values for cis-3-aminocyclohexane may vary.
The analysis of key geometric parameters, such as dihedral angles and the distance between the amino hydrogen and an axial hydrogen, provides further insight into the conformational preferences and the presence of an IHB.
Implications for Drug Design and Development
The conformational flexibility of the cis-3-aminocyclohexane ring, particularly the solvent-dependent equilibrium between the diequatorial and diaxial forms, has profound implications for drug design.
-
Receptor Binding: The distinct spatial arrangement of the amino group in the two conformers can lead to differential binding affinities for a biological target. A molecule may adopt a less stable conformation in solution to achieve optimal interactions within a receptor's binding pocket.
-
Pharmacokinetic Properties: The polarity and hydrogen bonding capacity of a molecule are influenced by its conformational state. The presence of an IHB in the diaxial conformer can "mask" the polar amino group, potentially increasing its lipophilicity and membrane permeability.[10]
-
Structure-Activity Relationships (SAR): A thorough understanding of the conformational preferences of this scaffold is crucial for establishing robust SAR and for the rational design of analogues with improved potency and pharmacokinetic profiles.
Conclusion
The theoretical conformational analysis of cis-3-aminocyclohexane reveals a fascinating interplay between steric and electronic effects. While the diequatorial conformer is generally favored due to minimized steric strain, the potential for a stabilizing intramolecular hydrogen bond in the diaxial conformer, particularly in nonpolar environments, can significantly influence the conformational equilibrium. The computational workflow outlined in this guide provides a robust framework for quantitatively assessing these conformational preferences, enabling medicinal chemists to harness the unique properties of the cis-3-aminocyclohexane scaffold for the design of innovative and effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of cis-3-Aminocyclohexanecarboxylic acid in different solvents
An In-Depth Technical Guide to the Solubility of cis-3-Aminocyclohexanecarboxylic Acid
Abstract
This compound is a pivotal non-proteinogenic amino acid, serving as a critical building block in medicinal chemistry and peptide synthesis.[1][2] Its utility in the development of novel therapeutics, including neurotransmitter analogs and peptide-based drugs, necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility.[3][4][5] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, presents authoritative, step-by-step protocols for its experimental determination, and contextualizes the application of this data within the pharmaceutical development landscape.
Physicochemical Profile and Structural Considerations
Understanding the solubility of a molecule begins with its fundamental properties. This compound is a white crystalline solid.[3][6] Its structure, featuring a cyclohexane ring with both an amino group and a carboxylic acid group in a cis configuration, dictates its behavior in different solvent systems.
The presence of both acidic (carboxylic acid) and basic (amino) functional groups means the molecule exists as a zwitterion at its isoelectric point (pI), possessing both a positive and a negative charge. This dipolar nature is the primary driver of its solubility in polar solvents.[4][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [8] |
| Molecular Weight | 143.18 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [3][4] |
| CAS Number | 16636-51-4 | [4][6] |
Theoretical Principles Governing Solubility
The solubility of this compound is not a static value but is dynamically influenced by several factors. A predictive understanding of these factors is essential for rational solvent selection and process design.
The Role of Solvent Polarity
The fundamental principle of "like dissolves like" is central here. As a zwitterionic, polar molecule, this compound exhibits its highest solubility in polar solvents capable of hydrogen bonding.[4]
-
Polar Protic Solvents (e.g., Water, Alcohols): These are excellent solvents. Water, in particular, can solvate both the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups of the zwitterion through strong hydrogen bonds. Alcohols can also act as both hydrogen bond donors and acceptors, leading to good solubility.[6][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility is expected to be moderate. While these solvents have large dipole moments, they lack the ability to donate hydrogen bonds to stabilize the carboxylate anion effectively.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be negligible. These solvents cannot overcome the strong intermolecular electrostatic and hydrogen-bonding forces within the crystal lattice of the amino acid.[10]
The Critical Influence of pH
For ionizable compounds, pH is arguably the most critical factor affecting aqueous solubility.[11] The solubility of an amino acid is lowest at its isoelectric point (pI), where the net charge is zero, and intermolecular electrostatic attractions are maximized, favoring the solid crystalline state.
-
Acidic Conditions (pH < pI): The carboxylic acid group remains largely protonated (-COOH), while the amino group is fully protonated (-NH₃⁺). The molecule carries a net positive charge, forming a soluble cationic salt (e.g., with HCl, forming the hydrochloride salt). This significantly increases solubility.[12][13]
-
Basic Conditions (pH > pI): The amino group is deprotonated (-NH₂), while the carboxylic acid group is fully deprotonated (-COO⁻). The molecule carries a net negative charge, forming a soluble anionic salt (e.g., with NaOH, forming the sodium salt). This also dramatically increases solubility.[9][12]
This pH-dependent behavior is foundational for purification strategies like crystallization, where pH can be adjusted to the pI to induce precipitation from a solution.
Qualitative Solubility Profile
While precise, publicly available quantitative data is sparse, the compound is generally described in technical literature as follows:
Table 2: Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Observed Solubility | Source(s) |
| Polar Protic | Water | Soluble | [6] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | [6] | |
| Nonpolar Organic | (Not specified) | Insoluble (inferred) | [10] |
Given the absence of a comprehensive public dataset, it is imperative for researchers to determine solubility empirically for their specific applications. The following sections provide authoritative protocols for this purpose.
Authoritative Protocols for Quantitative Solubility Determination
Accurate solubility data is the bedrock of successful process development and formulation. The choice of method depends on the desired outcome, be it thermodynamic equilibrium data for formulation or rapid screening across multiple conditions.
Method 1: The Equilibrium Shake-Flask Method (Gold Standard)
This method is considered the gold standard for determining thermodynamic equilibrium solubility, which is the most relevant value for biopharmaceutical classification and pre-formulation studies.[11][14] It measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound.
-
Excess Solid: Ensures that the solution becomes and remains saturated throughout the experiment.
-
Prolonged Equilibration (24-72h): Many compounds, especially those with stable crystal lattices, dissolve slowly. A long incubation time is necessary to ensure the system has reached true thermodynamic equilibrium, where the rate of dissolution equals the rate of recrystallization.[15]
-
Constant Temperature (e.g., 37 ± 1 °C): Solubility is temperature-dependent. Maintaining a constant, physiologically relevant temperature is critical for biopharmaceutical applications.[16]
-
Phase Separation (Filtration/Centrifugation): It is crucial to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium (e.g., by causing temperature changes and precipitation). Using pre-saturated filters can prevent loss of the solute due to adsorption.[15]
Caption: Workflow for the Equilibrium Shake-Flask Method.
-
Preparation of Solutions: Prepare all required buffers (e.g., pH 1.2, 4.5, 6.8 for BCS classification) and solvent systems.[17]
-
Sample Preparation: Add an excess amount of this compound to a series of vials (e.g., glass HPLC vials). The excess should be sufficient to be visible at the end of the experiment.[11]
-
Solvent Addition: Add a precise volume of the chosen solvent or buffer to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for general data, 37 °C for biopharmaceutical data). Agitate for a defined period, typically 24 to 72 hours.[15][18] It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
-
Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. Separate the supernatant containing the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF).[15]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration using a validated analytical method, such as HPLC-UV or LC-MS.[18] A calibration curve must be prepared using standards of known concentrations.
-
Solid Phase Analysis (Trustworthiness Check): As a self-validating step, the residual solid should be analyzed (e.g., by PXRD or DSC) to ensure that no phase transformation or salt conversion has occurred during the experiment.[15][19]
-
Calculation: The equilibrium solubility is reported as the mean concentration from at least triplicate experiments, typically in units of mg/mL or µg/mL.
Method 2: The Polythermal Method
The polythermal method is a valuable alternative, particularly for understanding the temperature dependence of solubility. Instead of fixing the temperature and waiting for equilibrium, this method determines the specific temperature at which a suspension of known concentration becomes a clear, saturated solution upon heating.[19]
-
Known Concentration: Unlike the shake-flask method, the experiment starts with a precise solid-to-solvent ratio.
-
Controlled Heating Rate: A slow, controlled heating rate is used to ensure the system remains close to equilibrium and to accurately pinpoint the dissolution temperature.[19]
-
Turbidity Detection: The transition from a turbid suspension to a clear solution marks the saturation temperature for that specific concentration. This can be detected visually or with in-situ turbidity probes.
Caption: Conceptual workflow for the Polythermal Method.
-
Preparation: Prepare a series of vials, each containing a precisely known mass of solute and solvent.
-
Heating and Observation: Place the vials in a device that allows for controlled heating and observation (e.g., a Crystal16® instrument or a heated stage microscope).[19]
-
Heating Program: Heat the samples at a slow, linear rate (e.g., 0.1-0.5 °C/min).
-
Determination: Record the temperature at which the last solid particle dissolves for each sample. This temperature is the saturation temperature for that concentration.
-
Data Plotting: Plotting concentration versus saturation temperature generates a solubility curve.
Application of Solubility Data in Drug Development
The experimentally determined solubility of this compound is not merely academic; it is actionable data that directly informs critical development decisions.
-
Process Chemistry: Solubility data in various organic solvents and mixtures is essential for selecting appropriate systems for reaction, work-up, and, most importantly, purification by crystallization.
-
Formulation Development: Aqueous pH-solubility profiles are fundamental. For oral dosage forms, solubility in the physiological pH range (1.2-6.8) determines its classification under the Biopharmaceutics Classification System (BCS).[16][20] A compound is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media across this pH range.[20] This classification dictates the regulatory path and the need for bioequivalence studies.
-
Analytical Method Development: Knowledge of solubility is required to prepare stock solutions and calibration standards for analytical methods like HPLC and LC-MS.[15]
Conclusion
While qualitatively understood to be soluble in polar solvents, a comprehensive quantitative understanding of the solubility of this compound requires rigorous experimental determination. The zwitterionic nature of the molecule makes its solubility highly dependent on the pH and polarity of the medium. For researchers and drug developers, the application of standardized protocols, such as the equilibrium shake-flask method, is non-negotiable for generating the reliable and accurate data needed to guide synthesis, purification, and formulation. This guide provides the theoretical foundation and practical, self-validating methodologies to empower scientists to generate and confidently apply this critical physicochemical data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cis-3-(Boc-amino)cyclohexanecarboxylic acid | 222530-33-8 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. microbenotes.com [microbenotes.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. chemscene.com [chemscene.com]
- 14. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. who.int [who.int]
Spectroscopic Data of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide
Introduction
cis-3-Aminocyclohexanecarboxylic acid (CAS 16636-51-4) is a non-proteinogenic cyclic β-amino acid. Its constrained cyclohexane framework makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics, anticonvulsant agents, and other pharmacologically active compounds. As an analogue of γ-aminobutyric acid (GABA), it has been investigated for its potential as a GABA uptake inhibitor[1].
Accurate structural confirmation and purity assessment are paramount in the development of drug candidates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational reference for researchers in chemical synthesis and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.
Causality Behind Experimental Choices
A standard NMR experiment for a molecule like this compound involves dissolving the sample in a deuterated solvent, typically deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆), due to the compound's polar amino and carboxylic acid groups. D₂O is often preferred as it can exchange with the labile N-H and O-H protons, simplifying the spectrum by removing their signals and sharpening others. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets of the cyclohexane ring protons.
Predicted ¹H NMR Spectral Data
In the absence of experimental data, computational prediction provides a reliable estimate of the ¹H NMR spectrum. The following data was predicted using advanced algorithms that model the magnetic environment of each proton.[2] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H1 (CH-COOH) | 2.45 | tt (triplet of triplets) |
| H3 (CH-NH₂) | 3.10 | tt (triplet of triplets) |
| H2ax, H4ax | 1.95 - 2.10 | m (multiplet) |
| H5ax, H6ax | 1.30 - 1.45 | m (multiplet) |
| H2eq, H4eq | 1.65 - 1.80 | m (multiplet) |
| H5eq, H6eq | 1.50 - 1.65 | m (multiplet) |
Note: The exact appearance of multiplets depends on the specific coupling constants. Axial (ax) and equatorial (eq) assignments are based on the preferred chair conformation.
Interpretation:
-
The protons on the carbons bearing the electron-withdrawing carboxylic acid (H1) and amino (H3) groups are the most deshielded and appear furthest downfield.
-
The cis stereochemistry places both the H1 and H3 protons in axial positions in one chair conformation or equatorial in the other. Their multiplicity as a triplet of triplets arises from coupling to the two adjacent axial and two adjacent equatorial protons.
-
The remaining methylene protons of the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region (1.30-2.10 ppm).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 178.5 |
| C1 (CH-COOH) | 42.5 |
| C3 (CH-NH₂) | 49.0 |
| C2, C4 | 33.0 |
| C5, C6 | 25.5 |
Interpretation:
-
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 178.5 ppm.
-
The carbons directly attached to the electronegative nitrogen (C3) and carboxyl group (C1) appear in the 40-50 ppm range.
-
The remaining aliphatic carbons of the cyclohexane ring are found further upfield.
Experimental Data from a Protected Analogue
To ground the predicted data with experimental evidence, we can analyze the reported ¹H NMR spectrum of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a common synthetic intermediate.[3] In this derivative, the amino group is protected with a tert-butoxycarbonyl (Boc) group.
The reported ¹H NMR data (300 MHz, CDCl₃) shows a multiplet for the proton attached to the nitrogen-bearing carbon (H3) at δ 3.67–3.74 ppm and a broad signal for the NH proton at δ 5.72 ppm. The protons on the cyclohexane ring appear as a complex multiplet between δ 1.05–2.40 ppm.[3]
The key insight is that the Boc-protecting group is electron-withdrawing, which deshields the adjacent H3 proton. Upon removal of the Boc group to yield the free amine, the H3 proton is expected to shift upfield (to a lower ppm value), consistent with the predicted value of ~3.10 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
A modern and simple method for acquiring an IR spectrum is using an ATR accessory. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The IR beam is then passed through the crystal, and the resulting spectrum is recorded. This method requires minimal sample preparation compared to traditional methods like KBr pellets.
Expected Absorption Bands
Based on the functional groups present in this compound, the following characteristic absorption bands are expected.
Table 3: Expected Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2500 | O-H stretch (very broad) | Carboxylic Acid |
| 3400 - 3250 | N-H stretch (medium) | Primary Amine |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600 | N-H bend | Primary Amine |
| 2950 - 2850 | C-H stretch | Cyclohexane Ring |
| ~1450 | C-H bend | Cyclohexane Ring |
Interpretation: The IR spectrum is expected to be dominated by a very broad absorption band from 2500 to 3200 cm⁻¹, characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. Superimposed on this broad signal would be the N-H stretching peaks of the primary amine. A strong, sharp peak around 1710 cm⁻¹ for the C=O stretch is a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)
For a relatively small organic molecule, EI is a common ionization technique. The sample is vaporized and bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•). This high-energy ion then undergoes fragmentation.
Analysis of the Mass Spectrum
Molecular Ion Peak: The molecular formula of this compound is C₇H₁₃NO₂. The calculated molecular weight is 143.18 g/mol .[4] Therefore, the molecular ion peak (M⁺•) is expected to appear at m/z = 143 .
Proposed Fragmentation Pathway: The molecular ion is expected to undergo fragmentation through pathways characteristic of both amino acids and cycloalkanes.
-
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the •COOH radical (mass = 45), leading to a fragment ion at m/z = 98 .
-
Loss of Water: The loss of a neutral water molecule (H₂O, mass = 18) from the molecular ion can lead to a fragment at m/z = 125 .
-
Ring Fragmentation: Cyclohexane rings are known to fragment via the loss of a neutral ethylene molecule (C₂H₄, mass = 28).[5] Loss of ethylene from the m/z 98 fragment would result in a signal at m/z = 70 .
The following diagram illustrates a plausible fragmentation pathway.
Caption: Proposed EI-MS fragmentation of this compound.
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. By combining computational predictions for NMR and IR spectroscopy with fundamental principles of mass spectrometry fragmentation, a detailed and reliable spectroscopic profile of the molecule can be constructed. This self-validating system of analysis, where NMR defines the carbon-hydrogen framework and stereochemistry, IR confirms the presence of key functional groups, and MS verifies the molecular weight and substructures, provides researchers with the necessary tools to confidently identify and characterize this important synthetic building block.
References
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
Methodological & Application
enantioselective synthesis of cis-3-Aminocyclohexanecarboxylic acid
An Application Guide to the Enantioselective Synthesis of cis-3-Aminocyclohexanecarboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a conformationally constrained γ-aminobutyric acid (GABA) analogue of significant interest in medicinal chemistry and drug development. Its rigid cyclic structure serves as a valuable scaffold for designing peptidomimetics, controlling peptide secondary structures, and developing potent ligands for various biological targets, including neurological receptors.[1][2] The precise spatial arrangement of its amino and carboxylic acid functionalities is critical for biological activity, demanding synthetic routes that offer stringent control over both relative (cis) and absolute stereochemistry. This document provides an in-depth guide to a robust and field-proven chemoenzymatic approach for the enantioselective synthesis of this important molecule, tailored for researchers in synthetic chemistry and drug discovery.
Introduction: The Strategic Importance of Conformational Constraint
In drug design, constraining the flexibility of a molecule can pre-organize it into a bioactive conformation, enhancing binding affinity and selectivity for its target receptor. This compound exemplifies this principle. As a cyclic GABA analogue, it locks the backbone into a specific chair conformation, presenting the key pharmacophoric groups—the amine and the carboxylic acid—in a well-defined spatial orientation. This structural rigidity makes it a superior building block compared to its linear counterparts for constructing novel therapeutics, particularly in areas like neuroscience and oncology.[1]
The primary challenge in its synthesis lies in overcoming the stereochemical hurdles:
-
Diastereocontrol: Preferentially forming the cis isomer, where the amino and carboxyl groups are on the same face of the ring (e.g., axial-equatorial or equatorial-axial), over the thermodynamically more stable trans isomer.
-
Enantiocontrol: Resolving the racemic cis mixture or, more efficiently, directly synthesizing the desired single enantiomer ((1R,3S) or (1S,3R)).
This guide details a chemoenzymatic strategy that elegantly addresses both challenges through an asymmetric desymmetrization of a prochiral meso intermediate.[3] This approach is favored for its operational simplicity, high enantioselectivity, and use of environmentally benign enzymatic catalysts.[4]
Chemoenzymatic Desymmetrization: A Powerful Strategy
The core of this strategy is the enzymatic differentiation of two chemically equivalent, but spatially distinct (enantiotopic), functional groups in a meso starting material. By employing a hydrolase enzyme, such as a lipase, we can selectively transform one of these groups, breaking the molecule's plane of symmetry and generating a chiral product with high enantiomeric excess (e.e.).
The overall synthetic workflow is depicted below.
Figure 1: Chemoenzymatic synthesis workflow.
Rationale for Method Selection
-
Expertise & Causality: The choice of a lipase-catalyzed desymmetrization is deliberate. Lipases are robust, often operate under mild, near-neutral pH conditions, and are highly effective in organic co-solvents, which aids in substrate solubility.[4] Their chiral active site creates a three-dimensional pocket that can effectively distinguish between the two enantiotopic ester groups of the meso substrate, leading to high enantioselectivity. The subsequent Curtius rearrangement is a classic and reliable method for converting a carboxylic acid into a primary amine with complete retention of configuration at the stereocenter, ensuring the cis relationship is maintained.
-
Trustworthiness & Validation: This synthetic route is self-validating at each critical stage. The enantiomeric excess of the chiral monoester intermediate can be precisely determined using chiral High-Performance Liquid Chromatography (HPLC). The relative stereochemistry (cis configuration) of all cyclic intermediates can be confirmed by ¹H NMR spectroscopy, typically by analyzing the coupling constants of the protons at C1 and C3.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Synthesis of meso Starting Material - Dimethyl cis-cyclohexane-1,3-dicarboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cis-cyclohexane-1,3-dicarboxylic acid (17.2 g, 100 mmol).
-
Esterification: Add methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while cooling in an ice bath.
-
Reaction: Warm the mixture to reflux and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diacid is consumed.
-
Workup: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with diethyl ether (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude diester. Purify by vacuum distillation to obtain dimethyl cis-cyclohexane-1,3-dicarboxylate as a colorless oil.
| Parameter | Value |
| Typical Yield | 90-95% |
| Appearance | Colorless Oil |
| Key ¹H NMR Signal | A characteristic multiplet for protons at C1 and C3. |
Protocol 2: Enzymatic Asymmetric Hydrolysis
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0.
-
Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve the dimethyl cis-cyclohexane-1,3-dicarboxylate (10.0 g, 50 mmol) in a mixture of acetone (50 mL) and the prepared phosphate buffer (200 mL).
-
Enzyme Addition: Add porcine pancreatic lipase (PPL) or a commercially available immobilized lipase such as Novozym 435 (Candida antarctica Lipase B) (1.0 g).
-
Incubation: Stir the suspension vigorously at 30-35 °C. Maintain the pH at 7.0 by the controlled, automated addition of 0.5 M NaOH solution using a pH-stat or by manual titration. The reaction is complete when 0.5 equivalents of NaOH (50 mL) have been consumed (approx. 24-48 hours).
-
Workup: Filter off the enzyme (if immobilized) or acidify the reaction mixture to pH 2 with 2 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude chiral monoester.
-
Purification & Analysis: Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient). Determine the enantiomeric excess by chiral HPLC analysis after converting a small sample to its methyl ester with diazomethane or TMS-diazomethane.
| Parameter | Value |
| Typical Yield | 80-88% |
| Typical e.e. | >98% |
| Analysis Method | Chiral HPLC |
Protocol 3: Curtius Rearrangement and Final Deprotection
-
Activation: To a solution of the chiral monoester (7.45 g, 40 mmol) in anhydrous toluene (100 mL) under a nitrogen atmosphere, add triethylamine (6.1 mL, 44 mmol). Cool the solution to 0 °C and add diphenylphosphoryl azide (DPPA) (9.5 mL, 44 mmol) dropwise.
-
Rearrangement: After stirring at 0 °C for 1 hour, slowly warm the mixture to room temperature and then heat to 85 °C. Stir at this temperature for 3-4 hours until nitrogen evolution ceases. The formation of the isocyanate intermediate can be monitored by the appearance of a strong IR absorption band around 2270 cm⁻¹.
-
Hydrolysis & Deprotection: Cool the reaction mixture to room temperature. Add 6 M aqueous HCl (80 mL) and heat the biphasic mixture to reflux for 8 hours to hydrolyze the isocyanate and the remaining methyl ester.
-
Isolation: Cool the reaction mixture. The aqueous layer may contain the product as its hydrochloride salt. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar impurities.
-
Purification: Concentrate the aqueous layer in vacuo. The resulting solid can be purified by recrystallization from an ethanol/water mixture or by ion-exchange chromatography to yield the pure enantiomer of this compound.
| Parameter | Value |
| Typical Overall Yield | 65-75% (from monoester) |
| Final Form | White Crystalline Solid |
| Stereochemical Purity | >98% e.e., >99% d.e. (cis) |
Mechanistic Insight: The Basis of Selectivity
The key to this synthesis is the high fidelity of the two core transformations: enzymatic hydrolysis and the Curtius rearrangement.
Figure 2: Key selectivity-determining steps.
-
Enzymatic Step: The enzyme's chiral pocket accommodates the meso substrate in a way that presents only one of the two enantiotopic ester groups (e.g., the pro-R group) to the catalytic triad (Ser-His-Asp) for hydrolysis. The transition state leading to the hydrolysis of the other (pro-S) group is sterically disfavored, resulting in a significant energy difference (ΔΔG‡) and thus high enantioselectivity.
-
Curtius Rearrangement: This reaction proceeds through a concerted mechanism where the alkyl group migrates from the carbonyl carbon to the nitrogen atom as the azide group departs. This intramolecular migration occurs with complete retention of the stereochemistry of the migrating group, ensuring that the newly formed C-N bond has the same relative orientation as the original C-C bond.
Conclusion
The chemoenzymatic approach presented here provides a reliable, scalable, and highly selective pathway to enantiopure this compound. By leveraging the exquisite selectivity of enzymes for asymmetric desymmetrization and combining it with a classic, stereoretentive chemical transformation, this protocol overcomes the significant stereochemical challenges inherent in the synthesis of this valuable molecular building block. This method empowers researchers and drug developers with a practical tool to access this key scaffold for creating next-generation therapeutics.
References
synthesis of cis-3-Aminocyclohexanecarboxylic acid from 3-aminobenzoic acid
Application Note & Protocol
Synthesis of cis-3-Aminocyclohexanecarboxylic Acid from 3-Aminobenzoic Acid via Catalytic Hydrogenation
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a crucial building block in modern pharmaceutical development and medicinal chemistry.[1][2] The protocol details a robust method for the stereoselective catalytic hydrogenation of 3-aminobenzoic acid. We delve into the mechanistic rationale for the preferential formation of the cis isomer, offer a detailed, step-by-step experimental procedure, and provide key insights for process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for producing this valuable compound.
Introduction and Scientific Rationale
This compound is a non-proteinogenic amino acid whose rigid cyclohexane scaffold makes it an invaluable component in the design of conformationally constrained peptides and novel therapeutic agents.[3] Its structure is particularly relevant for creating peptidomimetics and pharmacophores targeting neurological disorders and other complex biological pathways.[1] The primary synthetic route to this compound from readily available precursors is the reduction of the aromatic ring of 3-aminobenzoic acid.
The core of this synthesis is a heterogeneous catalytic hydrogenation reaction. This process is favored for its high efficiency and atom economy. The key scientific challenge lies in controlling the stereochemistry to selectively produce the cis isomer.
The Principle of Stereoselectivity: The high cis-selectivity observed in the catalytic hydrogenation of substituted benzene rings is a well-established phenomenon. The prevailing mechanism involves the adsorption of the planar aromatic ring onto the flat surface of the metal catalyst (e.g., Ruthenium, Rhodium). Once adsorbed, hydrogen atoms are delivered to the ring from the catalyst face. Because both the amino and carboxylic acid substituents are present on one side of the ring, the molecule preferentially adsorbs with the opposite face towards the catalyst. This leads to the addition of all hydrogen atoms from the same side, resulting in a product where the original ring substituents are in a cis relationship. Catalysts like Ruthenium on Carbon (Ru/C) have demonstrated particular efficacy for this type of transformation under basic aqueous conditions.[4][5]
Synthetic Scheme and Experimental Workflow
The overall transformation and the laboratory workflow are outlined below.
Diagram 1: Overall reaction scheme for the synthesis.
Diagram 2: Step-by-step experimental workflow.
Detailed Experimental Protocol
3.1. Materials and Equipment
-
Reagents: 3-Aminobenzoic acid (≥99%), Sodium hydroxide (pellets, ≥98%), 5% Ruthenium on Carbon (Ru/C, 50% wet), Hydrochloric acid (conc., 37%), Deionized water, Nitrogen (high purity), Hydrogen (high purity).
-
Equipment: High-pressure autoclave/hydrogenator (e.g., Parr reactor) equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature controller; Glass liner for the autoclave; Buchner funnel and vacuum flask; Filter paper; Celite® 545; pH meter or pH strips; Standard laboratory glassware; Magnetic stirrer.
3.2. Safety Precautions
-
High-Pressure Hydrogen: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood designed for high-pressure work. Ensure the reactor is properly rated and maintained.
-
Catalyst Handling: Ruthenium on carbon is pyrophoric, especially when dry. Handle the catalyst as a wet paste. Never allow the catalyst to dry in the air. After filtration, the catalyst on the filter paper should be quenched with plenty of water and not left to dry on the bench.
-
Corrosives: Sodium hydroxide and concentrated hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
General Hazards: The target compound, this compound, is an irritant. It may cause skin, eye, and respiratory irritation.[6] Handle with care.
3.3. Step-by-Step Procedure
-
Solution Preparation: In a beaker, dissolve sodium hydroxide (4.4 g, 0.11 mol) in deionized water (100 mL). Once dissolved and cooled, add 3-aminobenzoic acid (13.7 g, 0.10 mol). Stir until a clear solution is obtained.
-
Reactor Charging: Transfer the substrate solution into the glass liner of the high-pressure autoclave. Carefully add the 5% Ru/C catalyst (50% wet, 2.75 g, ~10 wt% dry basis).
-
System Purging: Assemble and seal the autoclave according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~10 bar and then venting. Repeat this cycle at least 3-5 times to ensure all oxygen is removed.
-
Hydrogenation Reaction: After the final nitrogen vent, purge the system with hydrogen gas twice. Pressurize the reactor with hydrogen to an initial pressure of 15-20 bar.
-
Heating and Stirring: Begin vigorous stirring (~1000 RPM) and heat the reactor to an internal temperature of 100-120°C. The pressure will initially rise with temperature and then begin to drop as hydrogen is consumed.
-
Reaction Completion: The reaction is complete when hydrogen uptake ceases (i.e., the pressure remains constant for 1-2 hours at the reaction temperature). This typically takes 12-24 hours.
-
Cooldown and Depressurization: Turn off the heating and allow the reactor to cool to ambient temperature (<30°C). Carefully and slowly vent the excess hydrogen pressure in the fume hood.
-
Catalyst Filtration: Open the reactor. Carefully decant the reaction mixture into a beaker. To remove the catalyst, set up a Buchner funnel with a pad of Celite® over the filter paper. Wet the pad with deionized water. Filter the reaction mixture under vacuum. Rinse the reactor and the catalyst on the filter pad with a small amount of deionized water (2 x 15 mL). Crucially, do not allow the catalyst pad to become dry. Immediately quench the filter cake with water.
-
Product Isolation: Transfer the clear filtrate to a beaker placed in an ice bath. While stirring, slowly add concentrated hydrochloric acid to neutralize the solution. The product will begin to precipitate as the isoelectric point is approached. Adjust the pH carefully to ~7.
-
Collection and Drying: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product is a white to off-white crystalline powder.
Expected Results and Characterization
This protocol is designed to provide a high yield of the desired cis-isomer.
| Parameter | Value | Notes |
| Starting Material | 3-Aminobenzoic Acid (13.7 g) | 0.10 mol |
| Catalyst Loading | 5% Ru/C (10 wt% dry basis) | Critical for reaction rate |
| Hydrogen Pressure | 15-20 bar (initial) | Higher pressure can improve rate |
| Temperature | 100-120 °C | Balances rate and side reactions |
| Reaction Time | 12-24 hours | Monitor by H₂ uptake |
| Expected Yield | 11.5 - 13.2 g (80-92%) | Varies with conditions and work-up |
| Purity (cis:trans) | >95:5 | Determined by ¹H NMR |
Characterization:
-
¹H NMR: The stereochemistry can be confirmed by analyzing the coupling constants and chemical shifts of the cyclohexane ring protons.
-
¹³C NMR: Should show 7 distinct carbon signals corresponding to the product.
-
Mass Spectrometry (ESI+): Expected m/z = 144.10 [M+H]⁺.
-
FT-IR: Will show characteristic peaks for N-H, O-H, C=O (carboxylic acid), and C-H (aliphatic) stretches.
Troubleshooting and Key Insights
-
Incomplete Reaction: If hydrogen uptake stalls prematurely, it may indicate catalyst poisoning or deactivation. Ensure the starting materials and solvents are of high purity. Increasing catalyst loading or hydrogen pressure may be necessary.
-
Low cis:trans Ratio: While this protocol strongly favors the cis product, a lower-than-expected ratio may result from excessively high temperatures, which can promote isomerization. Adhering to the recommended temperature range is crucial. The choice of catalyst is also paramount; other catalysts like Rhodium may yield different isomer ratios.[4]
-
Difficult Filtration: If the catalyst passes through the filter, using a finer grade of Celite® or a membrane filter (ensure solvent compatibility) can resolve the issue.
-
Product Solubility: The product has some solubility in water. Ensure the precipitation and washing steps are performed with cold solvents to minimize losses.
Conclusion
The catalytic hydrogenation of 3-aminobenzoic acid using Ruthenium on Carbon is an effective and stereoselective method for the synthesis of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols for handling high-pressure hydrogen and pyrophoric catalysts, researchers can reliably produce this valuable pharmaceutical intermediate in high yield and purity. This protocol serves as a validated starting point for laboratory-scale synthesis and process development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of cis-3-Aminocyclohexanecarboxylic Acid into Peptides
Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to metabolic instability and reduced receptor affinity. The incorporation of non-natural amino acids that impart conformational rigidity is a powerful strategy to overcome these limitations. cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) is a cyclic β-amino acid that serves as a unique building block in peptide synthesis. Its rigid cyclohexane backbone introduces significant conformational constraints, influencing the secondary structure of the resulting peptide.[1] Understanding the methodologies for incorporating cis-3-ACHC and the structural consequences of its presence is paramount for researchers, scientists, and drug development professionals aiming to design novel peptide-based therapeutics with enhanced pharmacological profiles.
This guide provides a comprehensive overview of the methods for incorporating cis-3-ACHC into peptides, covering both solid-phase and solution-phase strategies. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and discuss the conformational implications of integrating this unique amino acid into peptide scaffolds.
Part 1: Understanding the Conformational Impact of cis-3-ACHC
Unlike their more extensively studied trans counterparts, which are known to induce stable helical structures, peptides incorporating cis-ACHC tend to favor more extended conformations.[1][2] This structural preference is a direct consequence of the stereochemistry of the cyclohexane ring. In the cis configuration, the amino and carboxyl groups are oriented in a way that disrupts the formation of tight helical turns.
Two-dimensional NMR studies on various oligomers containing cis-ACHC, including homooligomers and alternating α/β-peptides, have indicated a preference for extended, rather than folded, structures in solution.[1] This predisposition towards an extended conformation can be strategically exploited in drug design to:
-
Mimic β-strand secondary structures: This is particularly useful for designing inhibitors of protein-protein interactions that occur at β-sheet interfaces.
-
Enhance proteolytic resistance: The rigid, non-natural backbone can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Fine-tune receptor binding: By locking a portion of the peptide into an extended conformation, specific pharmacophoric elements can be precisely positioned for optimal interaction with a biological target.
The choice to incorporate cis-3-ACHC should, therefore, be a deliberate one, aimed at achieving a specific conformational outcome that is hypothesized to enhance the desired biological activity.
Part 2: Synthetic Strategies for Incorporating cis-3-ACHC
The incorporation of cis-3-ACHC into a growing peptide chain can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The choice between these two methodologies will depend on several factors, including the desired length of the final peptide, the scale of the synthesis, and the presence of other sensitive functional groups.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry
SPPS is the most common method for peptide synthesis due to its efficiency, ease of automation, and the ability to use excess reagents to drive reactions to completion.[3][4] The general workflow for SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3]
Diagram of the SPPS Workflow for cis-3-ACHC Incorporation:
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-protected cis-3-ACHC.
Protocol 1: Automated Solid-Phase Synthesis of a Peptide Containing cis-3-ACHC
This protocol is based on the widely used Fmoc/tBu strategy and is suitable for automated peptide synthesizers.[4]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-cis-3-aminocyclohexanecarboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Acetonitrile (ACN), HPLC grade
-
Automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel of the synthesizer.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
Coupling of cis-3-ACHC:
-
Pre-activate a solution of Fmoc-cis-3-ACHC-OH (3-5 equivalents relative to resin loading), an activating agent such as DIC (3-5 equivalents), and an additive like Oxyma Pure or HOBt (3-5 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the potential for steric hindrance from the cyclic backbone of cis-3-ACHC, a longer coupling time compared to standard proteinogenic amino acids may be beneficial.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: It is crucial to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Capping (Optional): If the coupling reaction is incomplete after a second attempt, it is advisable to cap the unreacted free amines using a reagent like acetic anhydride to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid to be incorporated into the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail, typically composed of TFA, a scavenger such as TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[5] The choice of scavengers will depend on the protecting groups present on other amino acid side chains in the peptide.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold ether to remove residual scavengers and dissolved protecting group fragments.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and ACN) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
-
Table 1: Recommended Coupling Reagents for SPPS of Peptides Containing cis-3-ACHC
| Coupling Reagent Combination | Advantages | Considerations |
| DIC / Oxyma Pure | Low racemization, efficient activation.[6] | |
| HBTU / HOBt / DIEA | Fast and efficient coupling. | Potential for racemization with sensitive amino acids. |
| HATU / HOAt / DIEA | Highly efficient, even for sterically hindered couplings. | Higher cost. |
Solution-Phase Peptide Synthesis: A Classic Approach for Specific Applications
While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for the synthesis of short peptides, peptide fragments for subsequent ligation, and when scaling up the synthesis of a specific peptide.[7] In solution-phase synthesis, all reactants are dissolved in an appropriate organic solvent.[7]
Diagram of the Solution-Phase Synthesis Workflow:
Caption: General workflow for solution-phase peptide synthesis to incorporate cis-3-ACHC.
Protocol 2: Solution-Phase Coupling of Fmoc-cis-3-ACHC-OH to an Amino Acid Ester
This protocol describes the coupling of Fmoc-cis-3-ACHC-OH to the N-terminus of an amino acid ester.
Materials:
-
Fmoc-cis-3-aminocyclohexanecarboxylic acid
-
Amino acid methyl or ethyl ester hydrochloride
-
Ethyl(dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, dissolve Fmoc-cis-3-ACHC-OH (1.0 equivalent), the amino acid ester hydrochloride (1.0 equivalent), and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add anhydrous DCM to dilute the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Base and Coupling Reagent:
-
Add DIEA (2.2 equivalents) to the reaction mixture to neutralize the hydrochloride salt and act as a base for the coupling reaction.
-
Slowly add a solution of EDC hydrochloride (1.2 equivalents) in DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Let the reaction proceed overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected dipeptide.
-
Part 3: Orthogonal Protection Strategies
The success of any peptide synthesis, whether in solution or on a solid phase, relies on a robust and orthogonal protecting group strategy.[1] Orthogonality ensures that one type of protecting group can be selectively removed in the presence of others.[1] For the incorporation of cis-3-ACHC, the most common N-terminal protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid is typically activated for coupling without protection in SPPS or protected as a simple ester (e.g., methyl or ethyl) in solution-phase synthesis.
If further modifications of the peptide are required, such as side-chain cyclization or branching, more complex orthogonal protecting group schemes may be necessary.
Table 2: Examples of Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Acid, mild hydrogenation |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Base, mild hydrogenation |
| Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenation (e.g., H₂/Pd-C) | Acid, base |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Acid, base |
Conclusion: A Versatile Tool for Peptide Innovation
The incorporation of this compound into peptides provides a powerful means to introduce conformational constraints, leading to more stable and potentially more active therapeutic candidates. The choice between solid-phase and solution-phase synthesis will be dictated by the specific goals of the research program. By understanding the principles behind these synthetic methodologies and the unique structural influence of cis-3-ACHC, researchers can effectively utilize this valuable building block to advance the field of peptide-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging cis-3-Aminocyclohexanecarboxylic Acid for Conformational Constraint in Peptidomimetics
<
Abstract
In the field of drug discovery, achieving high receptor affinity and selectivity while maintaining metabolic stability is a central challenge. Peptides, despite their therapeutic potential, are often limited by proteolytic degradation and conformational flexibility. The incorporation of constrained amino acids is a powerful strategy to overcome these limitations. This guide provides an in-depth exploration of cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), a cyclic β-amino acid, as a tool to impart conformational rigidity in peptidomimetics. We will detail its structural properties, provide validated protocols for its synthesis and incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and discuss its application in modulating biological activity.
Introduction: The Rationale for Conformational Constraint
The biological activity of a peptide is intrinsically linked to the three-dimensional arrangement of its pharmacophoric elements. In solution, linear peptides exist as a dynamic ensemble of conformations, and only a fraction of these are biologically active. This conformational freedom leads to an entropic penalty upon binding to a receptor and can expose the peptide backbone to proteolytic enzymes.
Introducing conformational constraints, for instance through cyclization or the incorporation of non-canonical amino acids, pre-organizes the peptide into a bioactive conformation.[1][2] This strategy can:
-
Enhance Binding Affinity: By reducing the entropic cost of binding.
-
Improve Selectivity: By disfavoring conformations that bind to off-target receptors.
-
Increase Proteolytic Stability: By masking cleavage sites or presenting unnatural stereochemistry that is not recognized by proteases.[3][4]
This compound (cis-3-ACHC) is a particularly useful building block for this purpose. The cyclohexane ring rigidly holds the amino and carboxyl functional groups in a specific spatial orientation, effectively constraining the peptide backbone and influencing the overall molecular shape.[5]
Caption: Conformational constraint pre-organizes a peptide into its bioactive form.
Physicochemical and Structural Properties of cis-3-ACHC
Understanding the inherent properties of cis-3-ACHC is crucial for its effective application. The cis configuration of the amino and carboxyl groups on the cyclohexane ring dictates a specific diequatorial arrangement in the preferred chair conformation, influencing the torsion angles of the resulting peptide backbone.[6]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[7] |
| Molecular Weight | 143.18 g/mol | PubChem[7] |
| CAS Number | 38541-66-1 | PubChem[7] |
| Configuration | The cis relationship between the amino and carboxyl groups leads to a defined spatial orientation, typically diequatorial in the chair conformation. | Conformational Analysis[6] |
| Solubility | Soluble in water and polar organic solvents. The protected forms (Boc, Fmoc) are soluble in common organic synthesis solvents (DMF, DCM, NMP). | Supplier Data |
Core Protocols: Synthesis and Incorporation
Protocol 1: Preparation of N-Fmoc-cis-3-Aminocyclohexanecarboxylic Acid
For use in standard Solid-Phase Peptide Synthesis (SPPS), the amino group of cis-3-ACHC must be protected, most commonly with the Fluorenylmethyloxycarbonyl (Fmoc) group.[5] While commercially available, this protocol outlines its synthesis.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Acetone
-
Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of water and acetone.
-
Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.
-
Fmoc-Cl Addition: Dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane and add it dropwise to the cooled amino acid solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Remove the organic solvents under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting white solid can be further purified by recrystallization or flash chromatography.
-
Characterization: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expert Insight: The use of a biphasic solvent system (water/acetone or water/dioxane) is critical for accommodating both the water-soluble amino acid and the organic-soluble Fmoc-Cl. Maintaining a basic pH with Na₂CO₃ is essential for the reaction to proceed.
Protocol 2: Incorporation of Fmoc-cis-3-ACHC into Peptides via SPPS
This protocol details the manual or automated incorporation of the protected amino acid into a growing peptide chain on a solid support.[8][9]
Materials:
-
Fmoc-protected resin (e.g., Wang, 2-Chlorotrityl Chloride resin)[10]
-
Fmoc-cis-3-Aminocyclohexanecarboxylic acid
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or equivalent.
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% TIS (Triisopropylsilane)[9]
Workflow:
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat with a fresh portion of the deprotection solution for 15-20 minutes.[9]
-
Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-cis-3-ACHC:
-
In a separate vial, pre-activate Fmoc-cis-3-ACHC (5 eq relative to resin loading) with HBTU (4.9 eq) and DIPEA (10 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Trustworthiness Checkpoint: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass and purity of the final peptide using LC-MS and analytical HPLC.
Expert Insight (Causality): Cis-3-ACHC is a β-amino acid and can be sterically hindered. Using a potent coupling reagent like HBTU or HATU is recommended. A longer coupling time (1-2 hours) and performing a completion test are crucial for ensuring high-yield synthesis. Double coupling may be necessary in some sequences.
Application Case Study: Modulating Biological Activity
The incorporation of constrained amino acids like cis-3-ACHC can significantly impact the biological activity of peptides.[11] While specific quantitative data for cis-3-ACHC is distributed across proprietary and academic research, the principle is well-established. For example, replacing a native amino acid with cis-3-ACHC in a peptide ligand for a G-protein coupled receptor (GPCR) can lock the peptide into a conformation that is either more or less favorable for binding.
Hypothetical Case Study Data:
Consider a native peptide with an IC₅₀ of 500 nM for its target receptor. A medicinal chemistry campaign could yield the following results:
| Peptide Analogue | Modification | Receptor A IC₅₀ (nM) | Receptor B IC₅₀ (nM) | Selectivity (B/A) |
| Native Peptide | - | 500 | 2500 | 5 |
| Analogue 1 | Proline → cis-3-ACHC | 50 | 5000 | 100 |
| Analogue 2 | Glycine → cis-3-ACHC | >10000 | >10000 | - |
Analysis:
-
Analogue 1: The replacement of Proline with cis-3-ACHC resulted in a 10-fold increase in potency at Receptor A and a 20-fold improvement in selectivity over Receptor B. This suggests that the conformation induced by cis-3-ACHC is highly favorable for binding to the target receptor.
-
Analogue 2: Replacing a flexible Glycine residue with the rigid cis-3-ACHC completely abolished activity. This indicates that the constrained conformation is incompatible with the binding requirements of either receptor, highlighting the importance of the substitution position.
Troubleshooting and Expert Insights
-
Problem: Incomplete coupling of Fmoc-cis-3-ACHC.
-
Cause: Steric hindrance of the cyclic β-amino acid.
-
Solution: Increase coupling time to 2-4 hours, perform a double coupling, or switch to a more potent coupling reagent like HATU or COMU. Ensure your DIPEA is fresh and anhydrous.
-
-
Problem: Epimerization at the C-terminal cysteine during synthesis.
-
Cause: The α-proton of cysteine is susceptible to abstraction by the base (piperidine) used for Fmoc deprotection.[12]
-
Solution: While not directly related to cis-3-ACHC, this is a common SPPS issue. Using a milder base like 4-methylpiperidine or DBU in combination with an acid additive like OxymaPure can mitigate this side reaction.[12]
-
-
Problem: Poor solubility of the final peptide.
-
Cause: The introduction of the hydrophobic cyclohexyl ring can decrease aqueous solubility.
-
Solution: Purification and handling may require the use of organic modifiers like acetonitrile or DMSO in aqueous buffers. Consider flanking the cis-3-ACHC with hydrophilic residues in the peptide design if solubility is a major concern.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. peptideweb.com [peptideweb.com]
- 11. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.csic.es [digital.csic.es]
Application Note: A Validated Protocol for the N-Boc Protection of cis-3-Aminocyclohexanecarboxylic Acid
Abstract
This document provides a comprehensive, field-tested protocol for the N-tert-butyloxycarbonyl (Boc) protection of cis-3-Aminocyclohexanecarboxylic acid. This transformation is a critical step for incorporating this valuable cyclic amino acid building block into peptides and other complex molecular architectures in medicinal chemistry and drug development.[1][2] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure with expert insights, offer a troubleshooting guide for common challenges, and present a validated workflow to ensure high-yield, high-purity synthesis of the target compound.
Introduction and Scientific Rationale
This compound is a non-proteinogenic amino acid that serves as a conformationally constrained scaffold. Its rigid cyclic structure is of great interest in pharmaceutical research for designing peptidomimetics and other bioactive molecules with enhanced stability and specific binding properties.[1] To successfully utilize this building block in subsequent reactions, such as peptide coupling, the nucleophilic amino group must be temporarily masked or "protected."
The tert-butyloxycarbonyl (Boc) group is arguably the most common and indispensable protecting group for amines in organic synthesis.[3] Its widespread use stems from its remarkable stability under a wide array of reaction conditions, including basic hydrolysis and many nucleophilic attacks, while being readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid).[4][5][6] This acid lability makes it orthogonal to other common protecting groups like Fmoc or Cbz, a cornerstone of modern solid-phase peptide synthesis.[5][7]
This guide details the reaction of this compound with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride, to yield the desired N-Boc protected product.
Reaction Mechanism and Core Principles
The N-Boc protection of an amine is a classic nucleophilic acyl substitution reaction. The key mechanistic steps are as follows:
-
Activation of the Amine: The starting material, this compound, exists as a zwitterion in neutral conditions, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The positive charge on the ammonium group renders it non-nucleophilic. Therefore, the addition of a base (in this protocol, Sodium Hydroxide) is essential. The base deprotonates the ammonium ion, liberating the lone pair of electrons on the nitrogen and transforming it into a potent nucleophile.[8]
-
Nucleophilic Attack: The now-nucleophilic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][9][10]
-
Intermediate Collapse & Leaving Group Departure: This attack forms a tetrahedral intermediate which rapidly collapses. A tert-butyl carbonate anion is expelled as a leaving group.
-
Irreversible Byproduct Formation: The tert-butyl carbonate leaving group is unstable and spontaneously decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[10][11] This decomposition is thermodynamically favorable and helps to drive the reaction to completion.[5] The tert-butoxide is subsequently protonated during the acidic workup.
Caption: General scheme of N-Boc protection.
Validated Experimental Protocol
This protocol has been optimized for reliability and high yield. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | The key substrate. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Acros Organics | Can be a low-melting solid or liquid. Handle in a fume hood. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Fisher Scientific | A suitable organic co-solvent to aid solubility. |
| Sodium Hydroxide (NaOH) | Pellet, ≥97% | J.T. Baker | Used to prepare a 1N aqueous solution. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | EMD Millipore | Used to prepare a 3N aqueous solution for acidification. |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | VWR Chemicals | Extraction solvent. Ethyl acetate can also be used. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | BeanTown Chemical | Drying agent for the organic phase. |
| Deionized Water | N/A | In-house | Used for preparing aqueous solutions and washing. |
| Equipment | |||
| Round-bottom flask (250 mL) & Magnetic stir bar | |||
| Magnetic stir plate | |||
| pH meter or pH indicator strips | Critical for the work-up step. | ||
| Separatory funnel (500 mL) | For liquid-liquid extraction. | ||
| Rotary evaporator | For solvent removal under reduced pressure. |
Step-by-Step Methodology
-
Substrate Solubilization:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 69.8 mmol).
-
Add 1,4-dioxane (100 mL) to create a suspension.
-
While stirring, add a 1N solution of NaOH (105 mL, 105 mmol, 1.5 equivalents) dropwise.
-
Expert Insight: Continue stirring for approximately 10-15 minutes. The initial suspension should dissolve completely to form a clear, homogeneous solution.[12] This visual confirmation is critical; it indicates that the zwitterionic amino acid has been successfully converted to its sodium salt, rendering the amine nucleophilic and the molecule soluble in the aqueous-organic mixture.[8]
-
-
Boc Anhydride Addition:
-
To the clear solution, add di-tert-butyl dicarbonate (21.1 mL, 91.0 mmol, 1.3 equivalents).
-
Seal the flask (e.g., with a septum) and allow the reaction mixture to stir at room temperature overnight (12-16 hours).
-
Expert Insight: An overnight stir is recommended to ensure the reaction proceeds to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Product Isolation:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the 1,4-dioxane.
-
Aqueous Dilution: Dissolve the resulting solid/residue in deionized water (150 mL).[12]
-
Acidification (Critical Step): Cool the aqueous solution in an ice bath. Slowly and with vigorous stirring, add a 3N HCl solution dropwise until the pH of the solution reaches 3-4.[12] A white precipitate of the product should form.
-
Expert Insight: This step protonates the carboxylate, rendering the N-Boc protected product neutral and thus insoluble in water but soluble in organic solvents. Do not over-acidify (pH < 2), as this can risk partial cleavage of the newly installed Boc group.[13]
-
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (DCM) (3 x 100 mL).
-
Expert Insight: Perform three separate extractions to ensure maximum recovery of the product from the aqueous phase. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate to dryness under reduced pressure.
-
The final product, Boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid, should be obtained as a white powder. A yield of ~17.0 g (quantitative) can be expected.[12]
-
Caption: Experimental workflow for N-Boc protection.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete | The starting amino acid did not fully dissolve, indicating incomplete deprotonation of the zwitterion.[8][14] | Ensure the correct stoichiometry of NaOH is used. Stir until the solution is completely clear before adding the Boc anhydride. A slight excess of base (1.5 eq) is recommended. |
| Low yield after extraction | Incorrect pH during the acidification step. If the pH is too high (>5), the product remains a salt in the aqueous layer. | Carefully monitor the pH during acidification, aiming for a final pH of 3-4. Use a calibrated pH meter for best results. Perform at least three vigorous extractions to maximize product recovery.[12] |
| Product oils out, won't solidify | Residual solvent (dioxane, DCM) or other impurities are present. | Dry the product under high vacuum for an extended period. If it remains an oil, trituration with a non-polar solvent like hexane or recrystallization from an ethyl acetate/hexane mixture can induce solidification.[15][16][17] |
| Evidence of deprotection in final product | Over-acidification during work-up (pH < 2) or prolonged exposure to strong acid. | Add the acid slowly and stop once the target pH is reached. Consider using a milder acid like a 5% citric acid solution for the acidification step, which is less likely to cause Boc cleavage.[16][18] |
Conclusion
The protocol described herein provides a robust and high-yielding method for the N-Boc protection of this compound. The success of this procedure hinges on two critical aspects: the complete initial solubilization of the zwitterionic starting material with a base to activate the amine, and the careful control of pH during the acidic work-up to ensure efficient isolation of the neutral product. The resulting Boc-protected amino acid is a stable, high-purity intermediate, primed for use in a wide range of synthetic applications, particularly in the construction of novel peptide-based therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jk-sci.com [jk-sci.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 12. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Deployment of cis-3-Aminocyclohexanecarboxylic Acid in Contemporary Drug Synthesis
Introduction: Unveiling the Potential of a Conformationally Constrained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of molecular rigidity and pre-defined spatial orientation is paramount for enhancing drug efficacy, selectivity, and pharmacokinetic profiles. cis-3-Aminocyclohexanecarboxylic acid, a conformationally constrained cyclic β-amino acid, has emerged as a pivotal building block in the synthesis of novel therapeutics. Its rigid cyclohexane core, with the cis relationship between the amino and carboxylic acid moieties, offers a unique scaffold to orient pharmacophoric elements in a precise three-dimensional arrangement. This structural constraint is particularly valuable in the design of gamma-aminobutyric acid (GABA) analogues and peptidomimetics, where interaction with specific receptor subtypes is critical for therapeutic effect.[1][2] This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, tailored for researchers and professionals in drug development.
Core Attributes and Advantages in Drug Design
The utility of this compound as a precursor stems from several key molecular attributes:
| Feature | Advantage in Drug Synthesis |
| Conformational Rigidity | The cyclohexane ring restricts the rotational freedom of the molecule, leading to a more defined conformation. This can enhance binding affinity to target receptors by reducing the entropic penalty upon binding. |
| Stereospecificity | The cis configuration of the amino and carboxyl groups provides a fixed spatial relationship, crucial for mimicking the binding modes of endogenous ligands or for creating novel interactions with target proteins. |
| Chemical Stability | The saturated carbocyclic ring is chemically robust and resistant to metabolic degradation, potentially improving the in vivo half-life of the resulting drug molecule. |
| Versatile Synthetic Handle | The primary amine and carboxylic acid functionalities allow for straightforward chemical modifications, such as N-protection (e.g., with Fmoc, Z, or Boc groups) and amide bond formation, facilitating its incorporation into larger molecules.[1][3] |
Application in the Synthesis of GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogues is a cornerstone of treatment for neurological disorders such as epilepsy, neuropathic pain, and anxiety. The therapeutic efficacy of these analogues is often dictated by their ability to selectively interact with GABA receptors (GABA-A, GABA-B) or GABA transporters. The conformational flexibility of GABA itself can lead to non-selective interactions. By employing a rigid scaffold like this compound, medicinal chemists can design analogues with restricted conformations that favor binding to specific GABA-related targets.[2]
Workflow for the Synthesis of a Constrained GABA Analogue
The following diagram illustrates a general workflow for the synthesis of a GABA analogue using this compound as the starting material.
Caption: Synthetic workflow for a GABA analogue.
Protocol: Synthesis of a Representative Boc-Protected GABA Analogue
This protocol details the N-protection of this compound with a tert-butyloxycarbonyl (Boc) group, a common initial step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
3 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension: In a round-bottom flask, suspend this compound (e.g., 10 g, 69.8 mmol) in 1,3-dioxane (100 mL).
-
Basification: Add 1 N NaOH (41.9 mL, 105 mmol) to the suspension while stirring. Continue stirring for approximately 10 minutes until the solution becomes clear.
-
Boc Protection: Add di-tert-butyl dicarbonate (21.08 mL, 91 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up:
-
If a solid precipitates, collect it by vacuum filtration and dissolve it in water (150 mL).
-
If no solid forms, proceed with the aqueous solution.
-
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 4 with 3 N HCl.
-
Extraction: Extract the aqueous phase with dichloromethane (2 x 100 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-cis-3-aminocyclohexanecarboxylic acid as a white powder.
Application in Peptide Synthesis
The incorporation of non-natural, conformationally constrained amino acids into peptides is a powerful strategy to enhance their biological activity, metabolic stability, and receptor selectivity. This compound, when protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, serves as an excellent building block for solid-phase peptide synthesis (SPPS).[3] The rigid cyclohexane backbone can induce specific secondary structures, such as turns or helices, in the resulting peptide, which can be critical for its biological function.
Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS)
The following diagram outlines the key steps in incorporating Fmoc-cis-3-aminocyclohexanecarboxylic acid into a peptide chain using SPPS.
Caption: Workflow for Fmoc-SPPS.
Protocol: Incorporation of Fmoc-cis-3-Aminocyclohexanecarboxylic Acid into a Model Dipeptide
This protocol describes a standard cycle for coupling an amino acid to a resin-bound peptide chain, followed by the coupling of Fmoc-cis-3-aminocyclohexanecarboxylic acid.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-cis-3-aminocyclohexanecarboxylic acid
-
N,N'-Dimethylformamide (DMF)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Activation of Fmoc-cis-3-aminocyclohexanecarboxylic acid:
-
In a separate vial, dissolve Fmoc-cis-3-aminocyclohexanecarboxylic acid (3 equivalents relative to resin loading), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Final Deprotection and Cleavage (for the final peptide):
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin as described in step 5 and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion and Future Perspectives
This compound stands as a testament to the power of conformational constraint in rational drug design. Its application in the synthesis of GABA analogues and peptidomimetics provides a robust strategy for developing next-generation therapeutics with enhanced selectivity and metabolic stability. As our understanding of receptor biology deepens, the strategic incorporation of such rigid scaffolds will undoubtedly play an increasingly important role in the discovery of novel drugs for a wide range of diseases.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Enantiomers of cis-constrained and flexible 2-substituted GABA analogues exert opposite effects at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of cis-3-Aminocyclohexanecarboxylic Acid in Medicinal Chemistry: A Guide for Researchers
Introduction: A Conformationally Constrained Scaffold for Neurological Drug Discovery
cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) is a conformationally restricted analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] Its rigid cyclohexane backbone imposes significant conformational constraints on the amino and carboxylic acid functional groups, leading to a well-defined spatial arrangement.[2] This structural rigidity makes cis-3-ACHC a valuable tool in medicinal chemistry for probing the bioactive conformations of flexible molecules like GABA and for designing novel therapeutic agents with enhanced selectivity and metabolic stability.[3] This application note provides a comprehensive overview of the utility of cis-3-ACHC in medicinal chemistry, with a focus on its role in the development of drugs targeting neurological disorders. We will delve into its mechanism of action, showcase its application as a peptidomimetic scaffold, and provide detailed protocols for its synthesis and biological evaluation.
Mechanism of Action: A Selective Modulator of GABAergic Neurotransmission
The primary mechanism by which cis-3-ACHC exerts its biological effects is through the modulation of the GABAergic system. Specifically, it acts as a selective inhibitor of neuronal GABA uptake.[1] By blocking the GABA transporters (GATs), particularly GAT-1, cis-3-ACHC increases the concentration of GABA in the synaptic cleft, thereby potentiating inhibitory neurotransmission.[1][4] This targeted action on GABA reuptake has significant implications for the treatment of neurological conditions characterized by GABAergic dysfunction, such as epilepsy, anxiety, and neuropathic pain.
The selectivity of cis-3-ACHC for neuronal GABA uptake over glial uptake and other neurotransmitter systems makes it a valuable research tool for dissecting the roles of different GABA transport mechanisms.[1] The (1S,3R) stereoisomer of cis-3-ACHC has been shown to be a more potent inhibitor of GABA uptake compared to the (1R,3S) isomer, highlighting the stereospecificity of its interaction with the GABA transporter.
Applications in Drug Design and Discovery
The unique structural features of this compound have led to its widespread use as a versatile building block in drug discovery, particularly in the design of peptidomimetics and other small molecules targeting the CNS.[2][3]
As a Constrained Peptidomimetic Scaffold
The rigid cyclohexane core of cis-3-ACHC serves as an excellent scaffold for the synthesis of peptidomimetics.[3] By incorporating this moiety into peptide sequences, researchers can enforce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. This approach offers several advantages over traditional peptide-based therapeutics, including enhanced metabolic stability, improved oral bioavailability, and increased receptor selectivity.[3] Protected forms of cis-3-ACHC, such as Fmoc-cis-3-aminocyclohexanecarboxylic acid and Z-cis-3-aminocyclohexanecarboxylic acid, are commercially available and widely used in solid-phase peptide synthesis to create these constrained peptidomimetics.[1]
While specific drug candidates incorporating the cis-3-ACHC scaffold that have progressed to late-stage clinical trials are not extensively documented in publicly available literature, its application in early-stage drug discovery for neurological disorders is a promising and active area of research.[1]
Quantitative Data Summary
| Compound/Analog | Biological Target | Activity | Reference |
| (1S,3R)-3-Aminocyclohexanecarboxylic acid | Neuronal GABA Uptake | Potent Inhibitor | |
| (1R,3S)-3-Aminocyclohexanecarboxylic acid | Neuronal GABA Uptake | Weak Inhibitor | |
| Dipeptides containing cis-3-ACHC | Neurological Drug Candidates | Preclinical Evaluation | [4] |
Experimental Protocols
Protocol 1: Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid
This protocol describes a stereoselective synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid, a specific enantiomer of cis-3-ACHC, adapted from methodologies involving enzymatic desymmetrization and a modified Curtius rearrangement.
Workflow Diagram:
Caption: Synthetic workflow for (1R,3S)-3-Aminocyclohexanecarboxylic acid.
Step-by-Step Methodology:
-
Anhydride Formation: A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is converted to cis-cyclohexane-1,3-dicarboxylic anhydride through appropriate dehydration methods (e.g., heating with acetic anhydride).
-
Diester Formation: The resulting anhydride is then converted to the corresponding cis-cyclohexane-1,3-dicarboxylic acid diester (e.g., dimethyl ester) by reaction with an alcohol in the presence of an acid catalyst.
-
Enzymatic Hydrolytic Desymmetrization: The cis-diester is subjected to enzymatic hydrolysis using a lipase, such as Lipase AY-30. This step selectively hydrolyzes one of the ester groups, yielding a chiral monoester with high enantiomeric excess.
-
Modified Curtius Rearrangement: The carboxylic acid group of the monoester is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This is typically achieved by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base and an alcohol (e.g., tert-butanol) to trap the isocyanate as a Boc-protected amine.
-
Hydrolysis and Deprotection: The remaining ester group is hydrolyzed, and the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product, (1R,3S)-3-aminocyclohexanecarboxylic acid. The product's absolute configuration and enantiomeric purity should be confirmed by comparing its specific rotation with reported values.
Protocol 2: In Vitro GABA Uptake Inhibition Assay
This protocol outlines a method to assess the inhibitory potency of this compound and its derivatives on GABA uptake in rat brain synaptosomes using a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for the in vitro GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes from the cerebral cortex of rats using standard differential centrifugation techniques. Resuspend the final synaptosomal pellet in a suitable buffer (e.g., Krebs-Ringer).
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with varying concentrations of the test compound (cis-3-ACHC or its derivatives) or vehicle control.
-
Initiation of GABA Uptake: Initiate the uptake reaction by adding a known concentration of [³H]-GABA to the synaptosomal suspension.
-
Incubation: Incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
Termination of Uptake: Terminate the reaction by rapid filtration of the incubation mixture through glass fiber filters (e.g., Whatman GF/B) under vacuum. This separates the synaptosomes containing internalized [³H]-GABA from the incubation medium.
-
Washing: Rapidly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response data.
Conclusion and Future Perspectives
This compound represents a powerful and versatile scaffold in medicinal chemistry, particularly for the development of novel therapeutics for neurological disorders. Its ability to act as a conformationally constrained GABA analog and a selective inhibitor of neuronal GABA uptake provides a solid foundation for the rational design of drugs with improved efficacy and safety profiles. Furthermore, its utility as a building block for constructing peptidomimetics with enhanced pharmacokinetic properties opens up new avenues for targeting challenging protein-protein interactions within the CNS. As our understanding of the complexities of neurological diseases deepens, the strategic application of scaffolds like cis-3-ACHC will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of neurotherapeutics.
References
Application Notes and Protocols: cis-3-Aminocyclohexanecarboxylic Acid in the Design of Peptidomimetics
Introduction: A Structural Biologist's Guide to Conformational Control
In the landscape of modern drug discovery, the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a paramount strategy. These engineered molecules offer the promise of enhanced therapeutic properties, such as increased metabolic stability, improved oral bioavailability, and greater receptor selectivity. A key approach in the design of peptidomimetics is the incorporation of conformationally constrained amino acids to guide the peptide backbone into specific, bioactive secondary structures. Among the diverse building blocks available, cyclic β-amino acids have emerged as powerful tools for this purpose.
This technical guide focuses on cis-3-aminocyclohexanecarboxylic acid (cis-3-ACHC) , a synthetic β-amino acid that introduces a unique set of conformational constraints into a peptide backbone. Unlike its more extensively studied trans isomers, which are known to induce well-defined helical structures, the cis configuration of the amino and carboxylic acid groups on the cyclohexane ring presents a distinct stereochemical challenge and opportunity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the role of cis-3-ACHC in peptidomimetic design, detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and methodologies for the structural characterization of the resulting peptidomimetics.
The Structural Rationale: Why this compound?
The incorporation of cyclic β-amino acids into a peptide chain fundamentally alters its conformational landscape. The cyclohexane ring of cis-3-ACHC restricts the torsional angles of the peptide backbone, thereby reducing the molecule's flexibility. This pre-organization can lower the entropic penalty of binding to a biological target, potentially leading to enhanced binding affinity.
While trans-2-aminocyclohexanecarboxylic acid is known to promote the formation of stable 14-helices, the conformational preferences of peptides containing cis-cyclic β-amino acids are less predictable and can be highly dependent on the surrounding amino acid sequence.[1] Studies on related cis-β-amino acids, such as cis-2-aminocyclohexanecarboxylic acid and cis-2-aminocyclopentanecarboxylic acid, suggest a propensity for more extended, strand-like conformations rather than compact helical or turn structures.[2][3] This characteristic makes cis-3-ACHC an intriguing candidate for applications where a more linear, rigidified peptide backbone is desired, such as in the mimicry of β-sheet structures or as a scaffold for presenting side chains in a specific spatial orientation.
The choice to incorporate cis-3-ACHC into a peptidomimetic design should be driven by the hypothesis that a more extended and rigid conformation will be beneficial for the desired biological activity. This contrasts with the use of turn-inducers like proline or other cyclic amino acids that promote compact, folded structures.
Experimental Protocols: From Synthesis to Structural Elucidation
The following sections provide detailed, field-proven protocols for the synthesis and characterization of peptides containing this compound. These protocols are designed to be self-validating, with checkpoints and characterization steps to ensure the integrity of the synthetic process.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing cis-3-ACHC
This protocol details the manual Fmoc-based solid-phase synthesis of a model hexapeptide, Ac-Tyr-Ala-Gly-(cis-3-ACHC)-Leu-Phe-NH₂, on a Rink Amide resin. The principles outlined here can be adapted for automated synthesis and for other peptide sequences.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-cis-3-aminocyclohexanecarboxylic acid, Fmoc-Leu-OH, Fmoc-Phe-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Acetic anhydride
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Step-by-Step Methodology:
-
Resin Swelling:
-
Place 100 mg of Fmoc-Rink Amide resin in a fritted syringe reaction vessel.
-
Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 1 mL of DMF.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction).
-
-
Iterative Deprotection and Coupling Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-cis-3-ACHC, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH). For the sterically hindered cis-3-ACHC, a double coupling (repeating the coupling step with fresh reagents) or an extended coupling time (4 hours) may be necessary to ensure complete reaction.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF (3 x 2 mL).
-
Add a solution of 10% acetic anhydride and 1% DIPEA in DMF (2 mL) to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the cleavage solution into a collection tube.
-
Wash the resin with an additional 1 mL of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
DOT Diagram of the SPPS Workflow:
Caption: Fmoc-based solid-phase peptide synthesis workflow.
Protocol 2: Structural Characterization by NMR and CD Spectroscopy
Once the purified peptide is obtained, its conformational properties can be investigated using a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
NMR Spectroscopy for Conformational Analysis:
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a buffer).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and to observe the dispersion of amide proton chemical shifts. A wide dispersion of amide proton signals is often indicative of a well-defined structure.[4]
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY and TOCSY: Use these experiments to assign the proton resonances of each amino acid residue.
-
NOESY/ROESY: These experiments are crucial for determining through-space proximities between protons. The presence of specific Nuclear Overhauser Effects (NOEs) can provide information about the peptide's secondary structure. For example, strong sequential Hα(i)-HN(i+1) NOEs are characteristic of an extended conformation, while the absence of medium-range NOEs (e.g., Hα(i)-HN(i+2) or Hα(i)-HN(i+3)) would suggest the lack of helical or tight turn structures.
-
-
Temperature Coefficient of Amide Protons: Measure the change in chemical shift of the amide protons as a function of temperature. Amide protons involved in intramolecular hydrogen bonds will have a smaller temperature coefficient (less than -4.5 ppb/K) compared to solvent-exposed protons.
Illustrative NMR Data for a Peptide with an Extended Conformation:
| Parameter | Expected Observation for Extended Conformation |
| Amide Proton Dispersion | Moderate to narrow |
| Hα Chemical Shifts | Close to random coil values |
| ³J(HN,Hα) Coupling Constants | Typically > 8 Hz |
| Key NOEs | Strong sequential Hα(i)-HN(i+1) |
| Temperature Coefficients | Generally > -4.5 ppb/K for most amide protons |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation:
-
Sample Preparation: Prepare a solution of the peptide in a suitable solvent (e.g., water, methanol, or trifluoroethanol) at a concentration of approximately 20-50 µM.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Spectral Interpretation: The shape of the CD spectrum is indicative of the predominant secondary structure.
-
α-helix: Characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.
-
β-sheet: Typically shows a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 200 nm.
-
For a peptide containing cis-3-ACHC that adopts an extended or random coil-like conformation, the CD spectrum would be expected to show a single strong negative band below 200 nm. The absence of the characteristic double minima at 208 and 222 nm would further support the lack of significant helical content.
Illustrative CD Data:
| Secondary Structure | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| α-helix | ~222 | Negative |
| ~208 | Negative | |
| ~192 | Positive | |
| β-sheet | ~218 | Negative |
| ~195 | Positive | |
| Random Coil | ~198 | Strong Negative |
Discussion and Field-Proven Insights
The incorporation of this compound into a peptide sequence is a strategic choice for researchers aiming to introduce conformational rigidity without necessarily inducing a folded structure. The experimental data from NMR and CD spectroscopy of peptides containing related cis-β-amino acids suggest that these building blocks tend to favor extended conformations. This makes them less suitable for applications where a specific turn or helix is required to mimic a protein's secondary structure.
However, the value of cis-3-ACHC lies in its ability to act as a rigid spacer, presenting the side chains of adjacent amino acids in a well-defined, albeit extended, geometry. This can be particularly useful in the design of peptidomimetics that target protein-protein interactions where a more linear epitope is involved. Furthermore, the increased metabolic stability conferred by the β-amino acid backbone is a significant advantage for the development of peptide-based therapeutics.
DOT Diagram of the Design Rationale:
Caption: Rationale for incorporating cis-3-ACHC in peptidomimetic design.
Conclusion
This compound is a valuable, albeit specialized, tool in the peptidomimetic designer's toolbox. Its unique stereochemistry offers a means to create conformationally restricted peptides with a preference for extended structures. By understanding the synthetic methodologies and structural consequences of incorporating this non-natural amino acid, researchers can rationally design novel peptidomimetics with tailored properties for a wide range of therapeutic and research applications. The protocols and insights provided in this guide serve as a starting point for the exploration of this intriguing building block in the pursuit of next-generation peptide-based drugs.
References
- 1. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 2. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
Quantitative Analysis of cis-3-Aminocyclohexanecarboxylic Acid: A Guide to Modern Analytical Methodologies
An Application Note and Protocol Guide for Researchers
Abstract
Cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) is a cyclic amino acid of significant interest in pharmaceutical development, primarily as a constrained building block in the synthesis of peptidomimetics and other therapeutic agents.[1][2] Its incorporation into peptide structures can enforce specific conformations, leading to enhanced biological activity, selectivity, and stability.[3] Accurate quantification of cis-3-ACHC in various matrices—from reaction mixtures to biological fluids—is therefore critical for research, development, and quality control. This guide provides a detailed overview of the primary analytical challenges and presents robust, validated protocols for its quantification using modern chromatographic techniques. We will explore the rationale behind method selection, sample preparation, and the necessity of derivatization, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with fluorescence and mass spectrometry detectors.
Introduction: The Analytical Challenge
The quantification of this compound presents several analytical hurdles inherent to its molecular structure:
-
Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore for sensitive ultraviolet (UV) absorbance detection, a common and straightforward HPLC detection method.[4]
-
Zwitterionic Nature: Like other amino acids, cis-3-ACHC is zwitterionic, making it highly polar and poorly retained on traditional reversed-phase (RP) HPLC columns.[5]
-
Low Volatility: The compound's salt-like character makes it non-volatile, precluding direct analysis by gas chromatography (GC) without derivatization.[6]
-
Stereoisomerism: The presence of cis/trans isomers and enantiomers necessitates analytical methods capable of high-resolution separation, especially when stereospecific synthesis or biological activity is a concern.[7][8]
To overcome these challenges, analytical strategies typically involve either derivatization to introduce a detectable tag and improve chromatographic behavior or the use of specialized chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[4][5]
Strategic Overview of Analytical Approaches
The choice of an analytical method is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common and effective approaches are centered around liquid chromatography.
HPLC with Pre-Column Derivatization
This is a classic and robust strategy. A derivatizing agent is used to react with the primary amine of cis-3-ACHC, attaching a molecule (a "tag") that is either highly fluorescent or UV-absorbent.[4] This single step simultaneously solves two problems: it dramatically increases detection sensitivity and renders the resulting derivative more hydrophobic, making it well-suited for high-efficiency separation on C18 reversed-phase columns.[9]
-
Causality: The choice of derivatization reagent is critical. Reagents like o-Phthalaldehyde (OPA) react rapidly with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative. Dansyl chloride is another popular choice, creating stable and fluorescent sulfonamide derivatives. The enhanced fluorescence provides picomole-level sensitivity, which is often necessary for trace-level analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantification in complex matrices due to its unparalleled sensitivity and selectivity.[10][11] This technique can often analyze underivatized amino acids by using HILIC or mixed-mode columns for retention.[5] Detection is achieved by monitoring a specific mass-to-charge (m/z) transition for the analyte.
-
Causality: The selectivity of MS/MS arises from its ability to isolate a precursor ion (the molecular ion of cis-3-ACHC) and then fragment it to produce a specific product ion. This precursor-product pair is unique to the analyte, effectively eliminating interference from matrix components. This makes LC-MS/MS ideal for analyzing samples from biological studies or for impurity profiling in drug substances.[12]
Chiral Separation
When the stereochemistry of cis-3-ACHC is critical, chiral chromatography is required. This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.[7][13]
-
Causality: Effective chiral separation relies on the "three-point interaction rule," where a minimum of three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole) must occur between the analyte and the chiral selector.[7] Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for amino acid enantiomer separations.[8]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the key analytical processes described in this guide.
Caption: General workflow for cis-3-ACHC quantification.
Caption: Pre-column derivatization with OPA.
Experimental Protocols
The following protocols are designed to be self-validating, including steps for system suitability, calibration, and quality control to ensure trustworthy results.
Protocol 1: Quantification by RP-HPLC with OPA Derivatization and Fluorescence Detection
This method is ideal for routine quantification in relatively clean matrices, offering excellent sensitivity and robustness.
A. Materials and Reagents
-
This compound: Reference standard (≥98% purity).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Derivatization Reagent (prepare fresh daily):
-
Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.
-
OPA Solution: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL methanol, then add 11.25 mL of Borate Buffer and 50 µL of 3-mercaptopropionic acid (3-MPA).
-
-
Diluent: Deionized water.
B. Instrumentation and Conditions
-
HPLC System: A quaternary pump, autosampler, column thermostat, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 70 15.1 100 17.0 100 17.1 10 | 20.0 | 10 |
C. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of cis-3-ACHC reference standard in 10 mL of diluent.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the stock standard.
-
Sample Preparation: Dissolve the sample in diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
D. Automated Pre-Column Derivatization and Injection This procedure is programmed into the autosampler sequence for maximum precision.
-
Aspirate 10 µL of the OPA Derivatization Reagent.
-
Aspirate 5 µL of the sample or standard.
-
Mix the reagents in the needle or a mixing loop for 1 minute.
-
Inject the entire 15 µL mixture onto the column.
E. Data Analysis and System Suitability
-
Calibration: Generate a linear regression curve from the peak areas of the calibration standards. A correlation coefficient (r²) > 0.995 is required.
-
System Suitability: Inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%.
-
Quantification: Determine the concentration of cis-3-ACHC in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This method is suitable for trace-level quantification in complex biological matrices like plasma or tissue homogenates.
A. Materials and Reagents
-
This compound: Reference standard.
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., cis-3-ACHC-d4) is highly recommended for best accuracy.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Protein Precipitation Reagent: Acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
B. Instrumentation and Conditions
-
LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A 0.0 5 3.0 40 3.1 95 4.0 95 4.1 5 | 5.0 | 5 |
C. Mass Spectrometer Settings (Example)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (to be optimized):
-
cis-3-ACHC: Precursor m/z 144.1 → Product m/z 81.1
-
Internal Standard (IS): e.g., m/z 148.1 → 85.1
-
-
Key Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.
D. Sample Preparation (Plasma)
-
Pipette 50 µL of plasma sample, standard, or blank into a microcentrifuge tube.
-
Add 150 µL of the cold Protein Precipitation Reagent (containing IS).
-
Vortex for 1 minute to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
E. Data Analysis and Validation
-
Calibration: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. Use a weighted (1/x²) linear regression.
-
Quality Control (QC): Analyze QC samples at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations should be within ±15% of their nominal value.
-
Quantification: Calculate the concentration in unknown samples using the regression equation from the calibration curve.
Method Comparison and Data Summary
The choice between these primary methods depends on the specific application requirements.
| Parameter | HPLC-FLD (OPA Derivatization) | LC-MS/MS |
| Principle | Pre-column derivatization, fluorescence detection | Mass-based detection of specific ion transitions |
| Selectivity | Good | Excellent |
| Sensitivity (Typical LOQ) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Matrix Tolerance | Moderate (requires clean samples) | High (excellent for complex matrices) |
| Throughput | Moderate | High |
| Instrumentation Cost | Moderate | High |
| Primary Application | QC labs, process monitoring, purity assessment | Bioanalysis, metabolomics, trace impurity analysis |
Conclusion
The successful quantification of this compound is readily achievable with modern chromatographic techniques. For routine analysis where high sensitivity is required in clean sample matrices, HPLC with pre-column OPA derivatization and fluorescence detection offers a cost-effective and reliable solution. For applications demanding the highest levels of sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is the superior approach. The protocols detailed herein provide a robust foundation for researchers, scientists, and drug development professionals to establish and validate accurate analytical methods for this important pharmaceutical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. helixchrom.com [helixchrom.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. youtube.com [youtube.com]
- 10. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]
- 11. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Note & Protocol: A Scalable, Diastereoselective Synthesis of cis-3-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the large-scale synthesis of cis-3-Aminocyclohexanecarboxylic acid, a pivotal building block in medicinal chemistry. Recognized for its utility in the development of novel therapeutics, particularly for neurological disorders, and as a constrained amino acid in peptide synthesis, a robust and scalable synthetic route is of paramount importance.[1][2] This protocol is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both scientific integrity and practical applicability in a drug development setting.
Introduction: The Strategic Importance of the cis-Isomer
This compound is a conformationally restricted γ-aminobutyric acid (GABA) analogue.[3] Its rigid structure provides a valuable scaffold for probing receptor-ligand interactions and for the synthesis of peptidomimetics with enhanced stability and biological activity.[4] The synthesis of the cis isomer is often favored in catalytic hydrogenation of the corresponding aromatic precursor, a principle that is leveraged in the following protocol.
Overview of the Synthetic Strategy
The most industrially viable and scalable approach to this compound is the catalytic hydrogenation of 3-aminobenzoic acid. This method is advantageous due to its high atom economy, the ready availability of the starting material, and the inherent stereoselectivity of the hydrogenation process which favors the desired cis product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Protocol: Large-Scale Synthesis
This protocol is optimized for a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated hydrogenation facility, adhering to all institutional safety guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminobenzoic Acid | ≥99% | Standard Chemical Supplier | Ensure dryness before use. |
| 5% Rhodium on Carbon (Rh/C) | Catalyst Grade | Reputable Catalyst Supplier | Handle as a pyrophoric solid when dry. |
| Methanol (MeOH) | Anhydrous | Standard Chemical Supplier | |
| Deionized Water | High Purity | In-house or Supplier | |
| Celite® | Filtration Aid | Standard Chemical Supplier | |
| Hydrochloric Acid (HCl) | Reagent Grade | Standard Chemical Supplier | For pH adjustment. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Chemical Supplier | For pH adjustment. |
Step-by-Step Procedure
Step 1: Reactor Charging and Inerting
-
Charge a suitable high-pressure hydrogenation reactor with 3-aminobenzoic acid (1.0 eq).
-
Add methanol to the reactor to create a slurry (approx. 10-15 mL of MeOH per gram of 3-aminobenzoic acid).
-
Under a gentle stream of nitrogen, carefully add 5% Rhodium on Carbon catalyst. The typical catalyst loading is 1-5 mol% relative to the substrate.
-
Rationale: Rhodium on carbon is a highly efficient catalyst for the hydrogenation of aromatic rings.[5] The use of an inert atmosphere prevents premature reaction of the catalyst with atmospheric oxygen.
-
Step 2: Hydrogenation
-
Seal the reactor and purge the system with nitrogen three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10-15 bar.
-
Commence stirring and heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Rationale: Elevated temperature and pressure increase the rate of hydrogenation. The choice of solvent and catalyst can influence the stereoselectivity of the reaction, with polar solvents like methanol often favoring the formation of the cis isomer.
-
Step 3: Reaction Work-up and Catalyst Removal
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Safety Note: The filtered catalyst can be pyrophoric. Quench it carefully with water before disposal.
-
Rationale: Celite® is an inert filtration aid that prevents the fine catalyst particles from passing through the filter medium.
-
Step 4: Isolation and Purification of the Product
-
Combine the filtrate and washes, and remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting residue will be a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid. Dissolve this crude product in a minimal amount of hot deionized water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (approximately pH 7) using a dilute solution of HCl or NaOH.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization. The cis isomer is generally less soluble and will preferentially crystallize.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum at 50-60°C to a constant weight.
-
Rationale: The difference in solubility between the cis and trans isomers allows for purification by crystallization. Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic amino acid, maximizing the yield.
-
Characterization and Quality Control
The final product should be characterized to confirm its identity, purity, and stereochemistry.
| Analytical Method | Parameter | Specification |
| ¹H NMR | Chemical Shifts & Coupling Constants | Consistent with the structure of this compound. |
| ¹³C NMR | Chemical Shifts | Confirms the carbon skeleton. |
| Mass Spectrometry | Molecular Ion Peak | Corresponds to the molecular weight of the product. |
| HPLC | Purity | ≥98% |
| Chiral HPLC | Enantiomeric Excess (if applicable) | ≥99% |
| Melting Point | Range | Consistent with literature values. |
Mechanistic Considerations
The stereoselectivity of the catalytic hydrogenation of substituted aromatic rings is a well-studied phenomenon. The generally accepted mechanism involves the adsorption of the aromatic ring onto the surface of the catalyst. The hydrogen atoms are then delivered to the same face of the ring, leading to the formation of the cis isomer.
Caption: Simplified mechanism for the formation of the cis-isomer during catalytic hydrogenation.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure or temperature. | Ensure fresh, active catalyst is used. Increase pressure and/or temperature within safe limits. |
| Low Yield | Suboptimal work-up or purification. | Optimize crystallization conditions (solvent, temperature gradient). |
| Low cis:trans Ratio | Inappropriate catalyst or reaction conditions. | Screen other catalysts (e.g., Ru/C).[6][7] Vary solvent, temperature, and pressure. |
| Product Contamination | Incomplete removal of catalyst or byproducts. | Ensure thorough filtration. Recrystallize the product. |
Safety Precautions
-
Hydrogen Gas: Highly flammable. Use in a designated area with appropriate safety measures.
-
Catalysts: Rhodium on carbon can be pyrophoric, especially when dry. Handle under an inert atmosphere and quench carefully after use.
-
Solvents: Methanol is flammable and toxic. Use in a well-ventilated area and avoid inhalation or skin contact.
-
Pressure: The hydrogenation reaction is conducted under high pressure. Use a properly rated and maintained reactor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of cis-3-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. As a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, optimizing its yield and purity is of paramount importance.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering proven solutions.
Issue 1: Low Overall Yield of this compound
Question: My synthesis of this compound is resulting in a low overall yield. What are the common causes and how can I improve it?
Answer: Low yields can stem from several stages of the synthesis, which often involves the reduction of a suitable precursor. A common route involves the preparation of β-enaminoketones from 1,3-cyclohexanediones and their subsequent reduction.[2][3] Let's break down the potential pitfalls:
-
Inefficient Formation of the β-Enaminoketone Intermediate: The initial condensation reaction is critical. Incomplete reaction or side product formation will naturally lead to a lower final yield.
-
Causality: The reaction of a 1,3-cyclohexanedione with an amine to form the β-enaminoketone is a reversible condensation reaction. Water is produced as a byproduct, and its removal is essential to drive the equilibrium towards the product. Insufficient heating or an inefficient method for water removal can hinder the reaction's completion.
-
Protocol for Improvement:
-
Azeotropic Water Removal: When reacting the 1,3-cyclohexanedione with an amine (e.g., benzylamine), use a solvent like toluene that forms an azeotrope with water.[2] Employ a Dean-Stark apparatus to continuously remove water as it is formed, driving the reaction to completion.
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purification of Intermediate: Purify the β-enaminoketone intermediate by recrystallization before proceeding to the reduction step. This will remove any unreacted starting materials or byproducts that could interfere with the subsequent reaction.[4]
-
-
-
Suboptimal Reduction Conditions: The choice of reducing agent and reaction conditions significantly impacts the diastereoselectivity and yield of the desired cis-isomer.
-
Causality: The reduction of the β-enaminoketone can lead to a mixture of cis- and trans-3-aminocyclohexanols. The stereochemical outcome is influenced by the steric hindrance of the substrate and the approach of the reducing agent.
-
Protocol for Improvement:
-
Choice of Reducing Agent: The use of sodium in a mixture of THF and isopropyl alcohol has been shown to be effective for the reduction of β-enaminoketones to the corresponding amino alcohols.[2][3]
-
Temperature Control: Maintain the reaction at room temperature as specified in established protocols.[2] Excursions in temperature can affect the selectivity and lead to the formation of side products.
-
Work-up Procedure: A careful work-up is necessary to isolate the product mixture efficiently. This typically involves quenching the excess sodium, followed by extraction.
-
-
Issue 2: Difficulty in Separating cis and trans Isomers
Question: I am obtaining a mixture of cis- and trans-3-Aminocyclohexanecarboxylic acid, and their separation is proving to be challenging. What are effective methods for isomer separation?
Answer: The separation of cis and trans isomers is a common hurdle due to their similar physical properties. Several techniques can be employed, ranging from chromatography to selective crystallization.
-
Chromatographic Separation:
-
Causality: The slight difference in polarity and spatial arrangement between the cis and trans isomers allows for their separation by column chromatography. The choice of stationary and mobile phases is crucial for achieving good resolution.
-
Protocol:
-
Column Chromatography: For the separation of protected intermediates like cis- and trans-3-aminocyclohexanols, column chromatography on silica gel is a viable method.[2] A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can be optimized to separate the isomers.
-
Monitoring: Use TLC to monitor the fractions and identify the separated isomers. Characterization by NMR spectroscopy is essential to confirm the stereochemistry of the isolated products.[2]
-
-
-
Selective Crystallization/Esterification:
-
Causality: The different spatial arrangements of the functional groups in cis and trans isomers can lead to differences in their crystal packing or reactivity. These differences can be exploited for separation.
-
Protocol:
-
Selective Esterification: It is possible to selectively react the cis isomer in a cis/trans mixture. For example, in a mixture of cis/trans-4-amino-1-cyclohexanecarboxylic acid derivatives, the cis isomer can be selectively esterified, allowing for the isolation of the pure trans product.[5] A similar principle could be adapted for 3-substituted analogs.
-
Fractional Crystallization: In some cases, the salts of the cis and trans isomers may have different solubilities, allowing for separation by fractional crystallization. This method can be highly effective but often requires careful optimization of the solvent and counter-ion.
-
-
Issue 3: Impurity Formation During Synthesis
Question: I am observing significant impurity peaks in my final product. What are the likely impurities and how can I minimize their formation?
Answer: Impurity formation can occur at various stages and can be challenging to remove. Understanding the potential side reactions is key to prevention.
-
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities.
-
Over-reduction Products: In the reduction step, harsh conditions could potentially lead to the reduction of the carboxylic acid group if it is not appropriately protected.
-
Side Products from Rearrangements: Depending on the synthetic route, acid or base-catalyzed rearrangements can lead to undesired isomers or byproducts. For instance, in the synthesis of gabapentin, a related compound, the formation of gabalactam is a known issue.[6]
-
-
Strategies for Minimizing Impurities:
-
Reaction Monitoring: Closely monitor each reaction step by TLC or LC-MS to ensure complete conversion and to detect the formation of any significant byproducts early on.
-
Optimized Reaction Conditions: Adhere strictly to optimized reaction conditions, including temperature, reaction time, and stoichiometry of reagents. For example, in syntheses involving hydrolysis steps, the concentration of the acid and the temperature can significantly impact impurity formation.[7]
-
Purification of Intermediates: As mentioned earlier, purifying key intermediates is a critical step to prevent carrying forward impurities into the final product.
-
Appropriate Work-up and Purification: A well-designed work-up procedure is essential to remove reagents and byproducts. The final product should be purified using a suitable technique such as recrystallization or chromatography to achieve the desired purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and effective starting material is 3-aminobenzoic acid.[8] This aromatic precursor can be catalytically hydrogenated to produce a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid. The cis/trans ratio of the product can be influenced by the choice of catalyst and reaction conditions.
Q2: How can I confirm the stereochemistry of the final product?
A2: The stereochemistry of the cis- and trans-isomers can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Specifically, 1H NMR and 2D NMR techniques like COSY, HSQC, and NOESY are powerful tools. The coupling constants between the protons on the cyclohexane ring and through-space interactions observed in NOESY spectra provide definitive information about the relative orientation of the amino and carboxylic acid groups.[2]
Q3: Are there any enzymatic methods available for the synthesis of enantiomerically pure this compound?
A3: Yes, enzymatic methods offer an elegant approach to obtaining enantiomerically pure isomers. For example, a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid can be converted to the cis-diester, which then undergoes enzymatic hydrolytic desymmetrization using a lipase to yield an enantiomerically enriched cis-monoester.[9] This chiral intermediate can then be converted to the desired enantiomer of 3-aminocyclohexanecarboxylic acid via a modified Curtius-type reaction.[9]
Data Summary
| Parameter | Recommended Condition | Rationale | Reference |
| β-Enaminoketone Formation | Toluene with Dean-Stark trap | Azeotropic removal of water drives the reaction to completion. | [2] |
| Reduction of β-Enaminoketone | Sodium in THF/isopropyl alcohol | Effective for producing the desired amino alcohol. | [2][3] |
| Isomer Separation | Column Chromatography | Exploits polarity differences for effective separation. | [2] |
| Stereochemistry Confirmation | NMR Spectroscopy (1H, COSY, NOESY) | Provides definitive structural elucidation. | [2] |
Experimental Workflow
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of cis-3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the purification of cis-3-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable compound from crude reaction mixtures. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of 3-Aminocyclohexanecarboxylic acid?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for common pathways such as the hydrogenation of aminobenzoic acid derivatives, you can typically expect:
-
The trans-Isomer: This is often the most significant and challenging impurity to remove due to its structural similarity to the desired cis-isomer.
-
Unreacted Starting Materials: For instance, if you are performing a catalytic hydrogenation of 3-aminobenzoic acid, residual starting material may be present.
-
Catalyst Residues: If a heterogeneous catalyst (e.g., Ru/C, Raney Nickel) is used, trace metals may leach into the product.[1][2]
-
By-products: Depending on the reaction conditions, side reactions can lead to various by-products.
Q2: Why is the separation of cis and trans isomers of 3-Aminocyclohexanecarboxylic acid so challenging?
The difficulty stems from the subtle physical and chemical differences between the two geometric isomers. Both cis and trans forms have the same molecular weight and chemical formula.[3][4] Their primary distinctions lie in the spatial arrangement of the amino and carboxylic acid groups, which leads to minor differences in:
-
Polarity and Dipole Moment: These differences, while small, can be exploited in chromatographic and crystallization-based separations.
-
Steric Hindrance: The arrangement of functional groups affects how the molecules interact with solvents and stationary phases. The trans-isomer, for example, may have less steric hindrance for certain interactions.[5]
-
Crystal Lattice Packing: The isomers may pack differently into a crystal lattice, resulting in different solubilities and melting points, which is the basis for fractional crystallization.
Q3: What analytical techniques are best for monitoring the purity and isomer ratio during purification?
To effectively track the removal of impurities and determine the cis/trans ratio, a combination of analytical methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the cis:trans ratio. The coupling constants and chemical shifts of the protons on the cyclohexane ring are distinct for each isomer.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly using mixed-mode columns that leverage both reversed-phase and ion-exchange mechanisms, can provide excellent separation of the isomers and quantification of purity.[7]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring the progress of a reaction or the fractions from column chromatography. A suitable solvent system can often resolve the product from starting materials and major by-products.[2][8]
Q4: I am experiencing significant product loss and low yield after purification. What are the likely causes?
Low recovery is a common issue that can often be traced back to one or more of the following factors.[9]
-
Product Solubility: As a zwitterionic amino acid, the target compound has complex solubility behavior.[10][11] It may have partial solubility in the crystallization solvent, leading to significant losses in the mother liquor.
-
Multiple Purification Steps: Every transfer, extraction, and filtration step incurs some degree of product loss. A multi-step purification process (e.g., chromatography followed by recrystallization) can lead to cumulative losses.
-
pH Sensitivity: During aqueous extractions, the pH of the solution is critical. The compound's solubility in aqueous vs. organic layers changes dramatically with pH. At its isoelectric point, the amino acid will have minimal water solubility.[11][12] Ensure you are using the optimal pH for extraction into your desired phase.
-
Incomplete Extraction: The partitioning of the amino acid between aqueous and organic phases may not be highly efficient. Multiple extractions are almost always necessary to ensure complete transfer.[13]
Troubleshooting Guides
Problem: My final product is contaminated with the trans-isomer.
This is the most prevalent challenge. The key is to exploit the subtle physicochemical differences between the isomers. Below is a systematic workflow to address this issue.
}
Caption: Decision workflow for removing the trans-isomer impurity.Method 1: Fractional Crystallization (Preferred for High Initial Purity)
This method relies on differences in the solubility of the cis and trans isomers in a specific solvent system.
Rationale: The two isomers will form different crystal lattice structures, leading to one being slightly less soluble than the other in a carefully chosen solvent. By slowly cooling a saturated solution, the less soluble isomer will preferentially crystallize, leaving the more soluble one in the mother liquor.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude mixture in various polar solvents and solvent mixtures (e.g., water, ethanol, isopropanol, ethanol/water, acetone/water) at both room temperature and elevated temperatures. The ideal solvent is one in which the compound has high solubility when hot and low solubility when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Forcing crystallization by rapid cooling (e.g., an ice bath) can trap impurities. If no crystals form, proceed to step 4.
-
Induce Crystallization: If necessary, scratch the inside of the flask with a glass rod or add a seed crystal of the pure cis-isomer. Allow the solution to stand, potentially in a refrigerator, for several hours or overnight.
-
Isolation and Analysis: Isolate the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent. Dry the crystals and analyze their purity and isomer ratio by NMR or HPLC.
-
Repeat if Necessary: The mother liquor will be enriched with the more soluble isomer. It may be possible to concentrate the mother liquor and obtain a second crop of crystals. Often, multiple recrystallization cycles are needed to achieve high purity.
Method 2: Derivatization Followed by Separation
If fractional crystallization is ineffective, converting the isomers into derivatives can amplify their physical differences, making separation easier. A common strategy involves protecting the amino group.
Rationale: Attaching a bulky protecting group (like Boc or Fmoc) can magnify the steric differences between the cis and trans isomers.[1][14] The resulting derivatives often exhibit significantly different solubility and chromatographic behavior.
Step-by-Step Protocol:
-
Protection: Protect the amino group of the crude isomer mixture. For example, react the mixture with Di-tert-butyl dicarbonate (Boc)₂O under basic conditions to form the N-Boc derivative.
-
Purification of Derivative: The N-Boc protected isomers can now be separated.
-
Crystallization: The derivatives may have vastly different crystallization properties than the parent amino acids. Repeat the crystallization protocol described above with the protected material.
-
Column Chromatography: Use silica gel chromatography to separate the derivatives. A gradient elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is a good starting point.[6][15]
-
-
Deprotection: After isolating the pure protected cis-isomer, remove the protecting group (e.g., using an acid like TFA or HCl for a Boc group) to yield the final, pure this compound.
Method 3: Selective Esterification
This advanced technique exploits differences in reaction rates between the isomers. A patent for the related 4-amino isomer describes a process where the cis isomer is selectively esterified, allowing the unreacted trans isomer to be isolated.[1][2] A similar principle could be adapted.
Rationale: The steric environment of the carboxylic acid in the cis isomer may allow it to react with an esterifying agent at a different rate than the trans isomer. By carefully controlling reaction conditions, one isomer can be chemically modified while the other remains unchanged, enabling separation. This is an advanced method that requires significant optimization.
Problem: My crude product is an insoluble oil or gum.
Cause: This often happens when the crude product is a mixture of salts or contains residual solvent. The zwitterionic nature of the product can also lead to complex solubility behavior.
Solutions:
-
pH Adjustment: Try dissolving the material in water and adjusting the pH. Adding a base (like NaOH) will deprotonate the carboxylic acid, forming a carboxylate salt that may be more soluble. Adding an acid (like HCl) will protonate the amine, forming an ammonium salt.[11] Experiment with pH to find a point where the material dissolves, then perform an extraction or proceed with purification.
-
Solvent Trituration: Add a solvent in which the desired product is known to be insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered off. Common solvents for trituration include diethyl ether, hexane, or ethyl acetate.
Problem: Column chromatography is not providing good separation.
Cause: Poor separation on a column can be due to an inappropriate stationary phase, mobile phase, or column loading.
Solutions:
-
Optimize the Mobile Phase: First, find a solvent system that gives good separation on TLC plates. A good target Rƒ value for your product is typically between 0.25 and 0.40. Ensure there is clear separation from the trans-isomer and other impurities.
-
Consider a Different Stationary Phase: If silica gel is not effective, consider alumina or a reversed-phase (C18) column, which separates compounds based on hydrophobicity rather than polarity.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then provide better resolution for more polar compounds like your target isomers.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (stationary phase to crude product).
Data Summary Table
The following table provides a reference for the physical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [3][4] |
| Molecular Weight | 143.19 g/mol | [3][4][16] |
| Appearance | White to off-white crystalline powder | [16][17] |
| CAS Number | 38541-66-3 | [3] |
| Hydrochloride CAS | 118785-96-9 | [18][19] |
General Purification Workflow
}
Caption: General experimental workflow for purification.References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemimpex.com [chemimpex.com]
- 15. rsc.org [rsc.org]
- 16. labproinc.com [labproinc.com]
- 17. 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture) [cymitquimica.com]
- 18. chemscene.com [chemscene.com]
- 19. This compound hydrochloride | 118785-96-9 [sigmaaldrich.com]
Technical Support Center: Separation of Cis and Trans Isomers of 3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the resolution of 3-aminocyclohexanecarboxylic acid isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating the cis and trans stereoisomers of this valuable synthetic intermediate. The following content, structured in a practical question-and-answer format, provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans isomers of 3-aminocyclohexanecarboxylic acid?
A1: The primary difficulty lies in the subtle structural differences between the cis and trans isomers. Their similar physical properties, such as polarity and solubility, make separation by standard techniques like simple crystallization or distillation challenging. The key is to exploit or amplify these minor differences to achieve effective resolution.
Q2: Which separation techniques are most commonly employed for this purpose?
A2: The most successful methods for separating these isomers include:
-
Fractional Crystallization: This classical technique leverages slight differences in the solubility of the isomers or their derivatives (e.g., salts) in a specific solvent system.
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, and Gas Chromatography (GC) after derivatization are powerful analytical and preparative tools.
-
Chemical Derivatization: Converting the amino or carboxylic acid group into a new functional group can alter the molecule's physical properties or create diastereomers, which are easier to separate.
Q3: How do I choose the best separation strategy for my needs?
A3: The optimal strategy depends on several factors: the scale of your separation (analytical vs. preparative), the required purity of the final isomers, available equipment, and the downstream application. For high-purity isomers on a smaller scale, chromatographic methods are often preferred. For larger-scale industrial applications, fractional crystallization is typically more cost-effective.
Start [label="Select Separation Strategy", fillcolor="#F1F3F4", fontcolor="#202124"]; Scale [label="What is the scale of your separation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="What is the required purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Equipment [label="What equipment is available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Analytical [label="Analytical (<1g)", fillcolor="#E8F0FE", fontcolor="#202124"]; Preparative [label="Preparative (>1g)", fillcolor="#E8F0FE", fontcolor="#202124"]; HighPurity [label="High Purity (>99%)", fillcolor="#E8F0FE", fontcolor="#202124"]; ModeratePurity [label="Moderate Purity (95-99%)", fillcolor="#E8F0FE", fontcolor="#202124"]; Chromatography [label="Chromatography (HPLC/GC)", fillcolor="#E6F4EA", fontcolor="#202124"]; Crystallization [label="Fractional Crystallization", fillcolor="#FCE8E6", fontcolor="#202124"];
Start -> Scale; Scale -> Analytical [label="Small"]; Scale -> Preparative [label="Large"]; Analytical -> Purity; Preparative -> Purity; Purity -> HighPurity [label="High"]; Purity -> ModeratePurity [label="Moderate"]; HighPurity -> Equipment; ModeratePurity -> Equipment; Equipment -> Chromatography [label="HPLC/GC available"]; Equipment -> Crystallization [label="Basic lab equipment"]; Chromatography -> HighPurity; Crystallization -> ModeratePurity; }
Figure 1: Decision tree for selecting a separation strategy.
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is a powerful technique for the bulk separation of cis and trans isomers by exploiting their differential solubilities.
Problem 1: Poor or no separation of isomers.
-
Possible Cause: The solubilities of the free amino acid isomers in the chosen solvent are too similar.
-
Solution: Convert the isomers into salts, such as dihydrochlorides. The introduction of the salt can significantly alter the crystal lattice energy and, consequently, the solubility of the isomers. For instance, the trans-isomer of a similar compound, 1,2-diaminocyclohexane, as its dihydrochloride salt, is much less soluble in methanol than the cis-isomer, allowing for effective separation.[1]
-
Protocol:
-
Dissolve the cis/trans mixture of 3-aminocyclohexanecarboxylic acid in a suitable alcohol (e.g., methanol or ethanol).
-
Bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of concentrated HCl to form the dihydrochloride salts.
-
Cool the solution slowly to induce crystallization. The less soluble isomer should precipitate out.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by an appropriate analytical method (e.g., HPLC or NMR).
-
-
Problem 2: Low yield of the desired isomer.
-
Possible Cause 1: The concentration of the isomer mixture is too low for efficient crystallization.
-
Solution: Concentrate the solution before cooling. Ensure you are working with a saturated or near-saturated solution at the higher temperature to maximize the amount of precipitate upon cooling.
-
Possible Cause 2: The cooling process is too rapid, leading to co-precipitation of both isomers.
-
Solution: Employ a slow, controlled cooling process. A gradual decrease in temperature allows for the selective crystallization of the less soluble isomer. Using a programmable cooling bath can provide precise control.
Troubleshooting Guide: Chromatographic Separation
Chromatographic methods offer high resolution and are suitable for both analytical and preparative scale separations.
Problem 1: Co-elution of cis and trans isomers in HPLC.
-
Possible Cause: The stationary phase and mobile phase are not providing sufficient selectivity to resolve the isomers.
-
Solution 1: Pre-column Derivatization. Since most amino acids lack a strong chromophore, derivatization is often necessary for detection and can also aid in separation.[2][3] Reagents like o-phthaldialdehyde (OPA), 9-fluorenyl methyl chloroformate (FMOC-Cl), or Dansyl chloride react with the primary amine to form derivatives with altered chromatographic properties.[2][4] The resulting derivatives can often be separated on standard reversed-phase columns (e.g., C18).
-
Protocol for OPA Derivatization:
-
Prepare a borate buffer solution (e.g., 0.2 M, pH 9.5).
-
Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in the borate buffer.[4]
-
Mix your sample containing the 3-aminocyclohexanecarboxylic acid isomers with the OPA reagent.
-
Allow the reaction to proceed for a short time (typically 1-2 minutes) before injection into the HPLC system.[4]
-
-
-
Solution 2: Chiral Stationary Phases. For separating enantiomers of a specific isomer (e.g., the enantiomers of cis-3-aminocyclohexanecarboxylic acid), a chiral stationary phase (CSP) is necessary. Teicoplanin-based CSPs have shown excellent performance in resolving enantiomers of various cyclic amino acids.[5]
Problem 2: Poor peak shape or low sensitivity in HPLC.
-
Possible Cause: Inappropriate mobile phase composition or detector settings.
-
Solution:
-
Mobile Phase: For reversed-phase separation of derivatized isomers, a gradient elution with acetonitrile or methanol and water, often with a buffer like ammonium formate or formic acid, is typically effective.
-
Detection: If using UV detection after derivatization, ensure the detector wavelength is set to the absorbance maximum of the derivative. For higher sensitivity, fluorescence detection can be used with fluorescent derivatizing agents like OPA or FMOC-Cl.[2][4]
-
Start [label="HPLC Analysis of Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Pre-column Derivatization\n(e.g., with OPA)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Inject into HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Separation on C18 Column\n(Gradient Elution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Fluorescence or UV Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and Quantitation", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Derivatization; Derivatization -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Analysis; }
Figure 2: General workflow for HPLC analysis with pre-column derivatization.
Problem 3: Difficulty in distinguishing isomers in GC-MS.
-
Possible Cause: The underivatized amino acid is not volatile enough for GC analysis.
-
Solution: Derivatize both the amino and carboxylic acid groups to increase volatility. A common approach is to first esterify the carboxylic acid (e.g., with an alcohol and acid catalyst) and then acylate the amino group (e.g., with an anhydride like trifluoroacetic anhydride). This creates volatile derivatives that can be separated on a non-chiral GC column. The mass spectra of the cis and trans isomers will be very similar, but their retention times will differ.
Data Summary Table
| Method | Principle | Advantages | Disadvantages | Scale |
| Fractional Crystallization | Differential solubility of isomers or their salts. | Cost-effective, scalable. | May require optimization, purity may be lower. | Preparative |
| HPLC with Derivatization | Chromatographic separation of derivatized isomers. | High resolution, good for analytical and preparative scales. | Requires additional reaction step, derivatizing agents can be costly. | Analytical/Preparative |
| GC with Derivatization | Gas chromatographic separation of volatile derivatives. | High efficiency, compatible with mass spectrometry. | Requires derivatization, not suitable for non-volatile compounds. | Analytical |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct separation of enantiomers. | Expensive columns, specific to enantiomeric separations. | Analytical/Preparative |
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Support Center: Peptide Coupling with cis-3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support guide for navigating the complexities of peptide synthesis with cis-3-Aminocyclohexanecarboxylic acid. As a cyclic beta-amino acid, this building block presents unique challenges due to its conformational rigidity and steric hindrance. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your coupling protocols.
Understanding the Core Challenge
The primary difficulty in using this compound stems from its structure. Unlike linear alpha-amino acids, its cyclohexane backbone locks the amino and carboxyl groups into specific spatial orientations. In the cis configuration, both functional groups are axial or both are equatorial, leading to significant steric shielding that can impede the approach of reagents and other amino acids. This steric hindrance is the root cause of many of the issues detailed below.[1][2][3]
References
Technical Support Center: Stability of cis-3-Aminocyclohexanecarboxylic Acid and its Derivatives
Welcome to the technical support center for cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this unique cyclic beta-amino acid in their work. Given its distinct stereochemistry, cis-3-ACHC presents specific stability challenges that can impact experimental reproducibility, product purity, and long-term storage.
This document provides in-depth, experience-driven answers to common questions, troubleshooting guides for issues you may encounter, and validated protocols to ensure the integrity of your materials.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis of a cis-3-ACHC sample that has been in solution for a few days. What is the likely cause?
Answer: The most probable cause of a new peak during the analysis of cis-3-ACHC, especially in solution or upon heating, is the formation of a bicyclic lactam. The cis configuration of the molecule places the carboxylic acid and amino groups in close proximity, facilitating an intramolecular condensation reaction.
Causality & Mechanism: This cyclization, known as lactamization, is a common degradation pathway for cis-beta-amino acids. The reaction is often catalyzed by heat and can be accelerated under either acidic or basic conditions, which protonate the carboxyl group or deprotonate the amino group, respectively, to facilitate the nucleophilic attack.
Diagram 1: Lactamization Pathway of cis-3-ACHC This diagram illustrates the intramolecular cyclization of this compound to form the corresponding bicyclic lactam, a primary degradation product.
Caption: Intramolecular condensation of cis-3-ACHC.
Troubleshooting Protocol: Confirming Lactam Formation
-
Re-analysis with Mass Spectrometry (MS):
-
Acquire the mass spectrum of the new peak.
-
Calculate the expected mass of the lactam. Cis-3-ACHC has a molecular weight of 143.18 g/mol [1][2]. Lactam formation involves the loss of a water molecule (18.02 g/mol ).
-
Expected Lactam Mass = 143.18 - 18.02 = 125.16 g/mol .
-
Confirm if the observed mass matches this calculation.
-
-
Forced Degradation Study:
-
Purposefully stress a fresh sample of cis-3-ACHC to see if the impurity peak increases. This helps confirm the identity of the degradant.[3][4]
-
Acidic Stress: Dissolve the sample in 0.1 M HCl and heat gently (e.g., 50°C) for several hours.
-
Basic Stress: Dissolve the sample in 0.1 M NaOH and heat gently for several hours.
-
Thermal Stress: Store a solution of the sample at an elevated temperature (e.g., 60-70°C).
-
Analyze the stressed samples by HPLC. A significant increase in the area of the unknown peak under these conditions strongly suggests it is a degradation product like the lactam.
-
-
Analytical Method Optimization:
-
Ensure your HPLC method has sufficient resolution to separate the parent compound from the lactam. A C18 column with a gradient mobile phase of water/acetonitrile containing 0.1% formic acid is typically a good starting point. Various analytical methods like HPLC, LC-MS, and GC-MS are used for amino acid analysis.[5][6][7]
-
Q2: My reaction yield using an N-protected derivative of cis-3-ACHC (e.g., Fmoc-cis-3-ACHC) is lower than expected. Could stability be an issue?
Answer: Yes, stability can still be a concern even with N-protected derivatives, although the primary degradation pathway shifts. While N-protection prevents direct lactamization, the protecting group itself can be labile, or other reactions can occur depending on the conditions.
Expert Insights:
-
Fmoc-Derivatives: The Fmoc (9-fluorenylmethyloxycarbonyl) group is notoriously base-labile.[8] If your reaction or workup involves even mildly basic conditions (e.g., DIPEA, triethylamine, aqueous bicarbonate wash), you can prematurely cleave the Fmoc group, leading to side reactions or loss of your desired product.
-
Boc-Derivatives: The Boc (tert-butyloxycarbonyl) group is acid-labile. Exposure to strong acids (e.g., TFA, HCl) during your reaction or workup will lead to its removal.
-
Ester Derivatives (e.g., Methyl Ester): If you are working with an ester of cis-3-ACHC, you must consider hydrolysis. The ester can hydrolyze back to the carboxylic acid under either acidic or basic aqueous conditions, complicating purification and reducing the yield of the desired ester product.
Diagram 2: Troubleshooting Workflow for Low Yields This workflow provides a logical decision tree for diagnosing yield issues when working with cis-3-ACHC derivatives.
Caption: Decision tree for troubleshooting low reaction yields.
Q3: What are the ideal storage and handling conditions for solid cis-3-ACHC and its derivatives to ensure long-term stability?
Answer: Proper storage is critical to prevent slow degradation over time. The primary enemies of stability for solid amino acids are moisture and heat.
Authoritative Recommendations: For solid (lyophilized) amino acids and their derivatives, the following conditions are recommended to maximize shelf-life:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [9][10][11] | Significantly slows the rate of all potential chemical degradation reactions, including intramolecular cyclization and oxidation. |
| Atmosphere | Store in a tightly sealed container, purged with inert gas (Argon or Nitrogen) if possible. [10][12] | Minimizes exposure to atmospheric moisture and oxygen. This is especially important for derivatives that may be sensitive to oxidation. |
| Humidity | Store in a desiccated environment. [12][13] | Moisture can be adsorbed onto the solid, creating a micro-environment that facilitates hydrolysis or lactamization, even at low temperatures. |
| Light | Protect from light by using an amber vial or storing in the dark. [12][13] | While less of a concern than for aromatic amino acids, protecting from light is a general best practice to prevent any potential photochemical degradation. |
Handling Protocol: Best Practices for Weighing and Use
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator (typically 30-60 minutes).[9][10] This is the most critical step to prevent atmospheric moisture from condensing on the cold solid.
-
Dispensing: Weigh out the required amount quickly in a low-humidity environment if possible.
-
Resealing: Immediately after dispensing, purge the vial headspace with a gentle stream of nitrogen or argon, then tightly reseal the cap. Sealing the cap with parafilm provides an extra barrier.[9]
-
Return to Storage: Promptly return the sealed container to the recommended storage temperature (-20°C).
Q4: How should I prepare and store stock solutions of cis-3-ACHC?
Answer: Storing amino acids in solution is inherently less stable than storing them as a solid.[9] If solutions must be prepared, their longevity is highly dependent on the solvent, pH, and storage temperature.
Expert Insights:
-
Avoid Long-Term Storage in Solution: The best practice is to prepare solutions fresh for each experiment. If storage is unavoidable, it should be for the shortest time possible.
-
pH is Critical: Lactamization is catalyzed by both acid and base. Therefore, storing at a neutral or slightly acidic pH (pH 5-6) is often optimal for minimizing this degradation.[11]
-
Solvent Choice: While aqueous buffers are common, consider if your experiment can tolerate aprotic solvents like DMSO, where the rate of water-mediated degradation would be reduced. However, be aware that solubility may be limited.
Protocol: Preparing and Storing Stock Solutions
-
Solubilization: Use a sterile, neutral buffer (e.g., pH 7.0-7.4 phosphate buffer) or sterile water. If solubility is an issue, a small amount of acid (0.1% acetic acid) or base may be required, but be aware this can affect stability.[10]
-
Aliquoting: Prepare single-use aliquots. This prevents contamination and avoids repeated freeze-thaw cycles, which can accelerate degradation.[10][11]
-
Storage: Flash-freeze the aliquots and store them at -20°C or, preferably, -80°C.[11]
-
Usage: When needed, thaw a single aliquot rapidly and use it immediately. Do not refreeze any unused portion of the solution.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]
- 6. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of cis-3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support guide for the synthesis of cis-3-Aminocyclohexanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges and side reactions encountered during this synthesis. The primary route discussed involves the catalytic hydrogenation of 3-aminobenzoic acid, a common and effective method that, like any chemical transformation, is prone to specific side reactions and requires careful optimization.
This guide is structured as a series of frequently asked questions (FAQs) that directly address practical issues observed in the laboratory. Each answer provides a mechanistic explanation for the problem and offers validated protocols to mitigate it.
Frequently Asked Questions & Troubleshooting Guides
Question 1: Why is my yield of this compound low, with significant contamination from the trans-isomer?
This is the most frequently encountered issue. The formation of the thermodynamically more stable trans-isomer is a competing reaction pathway during the catalytic hydrogenation of 3-aminobenzoic acid. Controlling the stereochemical outcome is paramount and depends critically on catalyst selection, solvent, and reaction conditions.
Mechanistic Insight: The stereoselectivity of the hydrogenation is determined by how the aromatic ring of 3-aminobenzoic acid adsorbs onto the surface of the heterogeneous catalyst. Hydrogen atoms are delivered from the catalyst surface to one face of the ring. To achieve the desired cis product, the carboxyl and amino groups must end up on the same side of the cyclohexane ring. The choice of catalyst and its interaction with the substrate's functional groups dictate the preferred orientation of adsorption and subsequent hydrogen delivery, thereby influencing the cis:trans ratio. Certain conditions can also promote epimerization of the desired cis-product to the more stable trans-isomer after its formation.
Troubleshooting Protocol: Maximizing cis-Isomer Selectivity
-
Catalyst Selection is Critical:
-
Recommended: Rhodium on carbon (Rh/C) or Rhodium on alumina (Rh/Al₂O₃) are often superior for achieving high cis selectivity under mild conditions. Rhodium catalysts tend to favor the kinetic product.
-
Use with Caution: Ruthenium on carbon (Ru/C) is a very effective catalyst for ring saturation but can sometimes lead to lower cis selectivity or require more careful optimization of conditions.[1] Raney Nickel is another option but may also yield mixtures.[1]
-
Avoid: Palladium (Pd) catalysts, while excellent for many hydrogenations, can sometimes favor the formation of the trans isomer or require harsher conditions for full ring saturation.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: Begin with lower temperatures (e.g., 50-70°C). Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more stable trans-isomer.[1]
-
Hydrogen Pressure: Use moderate hydrogen pressure (e.g., 5-15 bar). Excessively high pressure does not always improve cis selectivity and can sometimes promote side reactions.[1]
-
Solvent Choice: The solvent can influence how the substrate interacts with the catalyst surface.
-
Aqueous Conditions: Performing the reaction in water, often with a base like NaOH to dissolve the starting material, is a common and effective method.[1]
-
Alcohol Solvents: Isopropanol or ethanol can be effective. However, be aware that acidic contaminants in the presence of alcohol solvents can lead to ester formation.[3]
-
-
Workflow for Optimizing Stereoselectivity
Caption: Troubleshooting workflow for low cis:trans isomer ratio.
Question 2: I've isolated my product, but my NMR spectrum shows unexpected peaks. What are these impurities?
Besides the trans-isomer, several other side products can form depending on the catalyst and reaction conditions used. The most common culprits are products of incomplete hydrogenation or over-reduction of the carboxylic acid group.
Mechanistic Insight: Catalytic hydrogenation is a stepwise process. Incomplete reaction can leave partially saturated intermediates, such as 3-aminocyclohexene-carboxylic acid . Conversely, aggressive catalysts (like Ruthenium) or harsh conditions (high temperature/pressure) can attack the carboxylic acid functional group. This is known as hydrogenolysis or over-reduction and can lead to the formation of (3-aminocyclohexyl)methanol or even complete removal of the functional group to yield 3-methylcyclohexylamine .[4][5]
Common Side Products and Their Identification
| Side Product Name | Plausible Cause | Typical ¹H NMR Signature |
| trans-3-Aminocyclohexanecarboxylic acid | Thermodynamic isomerization | Different coupling constants for C1-H and C3-H compared to the cis-isomer. Broader multiplets. |
| 3-Aminocyclohexene-carboxylic acid | Incomplete hydrogenation | Presence of olefinic protons (typically δ 5.5-6.0 ppm). |
| (3-Aminocyclohexyl)methanol | Over-reduction of carboxylic acid | Absence of carboxylic acid proton. Presence of a new signal for -CH₂OH protons (typically δ 3.4-3.7 ppm). |
| 3-Methylcyclohexylamine | Complete hydrogenolysis | Absence of carboxylic acid proton. Presence of a methyl group signal (doublet, ~δ 0.9-1.1 ppm). |
| Alkyl 3-aminocyclohexanecarboxylate | Reaction with alcohol solvent | Absence of carboxylic acid proton. Presence of signals corresponding to the alkyl group of the alcohol (e.g., a quartet and triplet for an ethyl ester). |
Troubleshooting Protocol: Minimizing Byproduct Formation
-
Ensure Complete Reaction: Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material and any partially hydrogenated intermediates. If the reaction stalls, fresh catalyst may be required.
-
Avoid Over-Reduction:
-
If (3-aminocyclohexyl)methanol is detected, reduce the reaction temperature and/or pressure.
-
Switch to a more chemoselective catalyst. Rhodium on carbon (Rh/C) is highly selective for aromatic ring hydrogenation with less propensity for carboxylic acid reduction compared to Ruthenium (Ru/C).[2]
-
-
Use an Appropriate Solvent:
Reaction Pathway Diagram
Caption: Main vs. side reaction pathways in the synthesis.
Question 3: How can I purify the desired cis-isomer from a cis/trans mixture?
Separating diastereomers can be challenging due to their similar physical properties. However, several methods have proven effective for this specific mixture.
Troubleshooting Protocol: Purification Strategies
-
Fractional Crystallization: This is the most common and scalable method. The cis and trans isomers often have different solubilities in various solvent systems.
-
General Procedure: Dissolve the crude mixture in a minimum amount of a hot solvent (e.g., water, ethanol/water, or isopropanol).
-
Allow the solution to cool slowly. One of the isomers will preferentially crystallize.
-
Filter the crystals and analyze the mother liquor and the solid for the cis:trans ratio by NMR to determine which isomer crystallized and the efficiency of the separation.
-
Multiple recrystallizations may be necessary to achieve high diastereomeric purity. A patent for a related compound, trans-4-aminomethyl-cyclohexane carboxylic acid, describes a method of purification by recrystallization from cold water, where the desired isomer crystallizes as a hydrate.[7]
-
-
Derivatization and Separation: If crystallization is ineffective, the isomers can be chemically derivatized to compounds with more distinct physical properties.
-
Example Workflow:
-
Protect the amino group (e.g., as a Boc or Cbz derivative).
-
The resulting protected acids may have different crystallization properties.
-
Alternatively, convert the protected acid to a salt using a chiral amine (for resolution of enantiomers) or a bulky achiral base, which may form diastereomeric salts with different solubilities.
-
Separate the derivatized isomers by crystallization or chromatography.
-
Remove the protecting groups to yield the pure desired isomer.
-
-
-
Chromatography: While less common for large-scale purification, column chromatography using silica gel can be effective for separating the isomers at a laboratory scale.[8] Ion-exchange chromatography is another potential technique to exploit the different pKa values of the isomers.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 8. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Techniques for Detecting Impurities in cis-3-Aminocyclohexanecarboxylic Acid
This guide serves as a technical support resource for researchers, scientists, and drug development professionals working with cis-3-Aminocyclohexanecarboxylic acid. It provides troubleshooting advice and frequently asked questions in a Q&A format to address specific challenges in detecting and quantifying impurities.
Introduction: The Criticality of Impurity Profiling
This compound is a vital building block in the synthesis of numerous pharmaceutical compounds. The purity of this starting material is paramount, as any impurities can carry through the synthetic process and compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies like the USFDA and ICH have stringent guidelines on the identification and control of impurities in APIs and drug products.[1][2] A thorough understanding and robust analytical methodology for impurity profiling are therefore not just a matter of quality control, but a critical regulatory requirement.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities in this compound can originate from various sources, including the synthetic route, degradation, or storage.[2][4] The most common impurities include:
-
Stereoisomers: The trans-isomer of 3-aminocyclohexanecarboxylic acid is a primary process-related impurity.[5]
-
Positional Isomers: Depending on the synthetic pathway, other isomers like 1-aminocyclohexanecarboxylic acid[6][7][8], 2-aminocyclohexanecarboxylic acid[9], and 4-aminocyclohexanecarboxylic acid may be present.[10]
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis can remain in the final product.
-
Degradation Products: The compound may degrade under certain conditions (e.g., heat, light, pH) to form other related substances.
Troubleshooting Guides for Analytical Techniques
This section provides detailed troubleshooting for common analytical methods used in the impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[4]
Q2: We are struggling to achieve baseline separation between the cis and trans isomers of 3-aminocyclohexanecarboxylic acid using reversed-phase HPLC. What can we do to improve the resolution?
A2: The separation of these stereoisomers can be challenging due to their similar physicochemical properties. Here are several strategies to enhance resolution:
-
Chiral Stationary Phases (CSPs): For optimal separation of enantiomers and diastereomers, the use of a chiral stationary phase is highly recommended. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, have shown great success in resolving various chiral amines and amino acids.[11][12] Teicoplanin-based chiral stationary phases have also been used effectively for separating enantiomers of amino acids with cyclohexane skeletons.[13]
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase is a critical parameter. Since the analyte is an amino acid, its charge state is pH-dependent. Adjusting the pH can alter the interaction with the stationary phase and improve selectivity.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase significantly impact retention and selectivity. A systematic evaluation of different organic modifiers and gradient profiles is advisable.
-
-
Derivatization: While indirect methods can be more complex, derivatizing the amino group with a chiral reagent can create diastereomers that are more easily separated on a standard achiral column.[12]
Caption: Workflow for developing a chiral HPLC method for isomer separation.
Q3: Our HPLC analysis shows poor peak shape (tailing) for the main component. What are the likely causes and solutions?
A3: Peak tailing is a common issue when analyzing polar compounds like amino acids. Here are some troubleshooting steps:
-
Secondary Interactions: The amino group can have secondary interactions with residual silanols on the silica-based stationary phase. Using a column with end-capping or a base-deactivated stationary phase can mitigate this.
-
Mobile Phase Additives: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can block the active sites on the stationary phase and improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.
Gas Chromatography (GC)
Q4: Is it possible to analyze this compound and its impurities by Gas Chromatography (GC)?
A4: Direct analysis by GC is not feasible due to the low volatility and polar nature of amino acids. However, with a derivatization step to increase volatility, GC can be a powerful tool, especially when coupled with a mass spectrometer (GC-MS) for identification.
Derivatization is Key: A common approach is silylation, where active hydrogens on the amino and carboxyl groups are replaced with trimethylsilyl (TMS) groups. This significantly increases the volatility of the analyte.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample into a vial.
-
Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Reaction: Heat the sealed vial at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
Table 1: Typical GC-MS Parameters for Derivatized Amino Acids
| Parameter | Setting |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Start at 100°C, ramp to 280°C |
| Detector | Mass Spectrometer (Scan mode for identification) |
Mass Spectrometry (MS) and Hyphenated Techniques
Hyphenated techniques like LC-MS and GC-MS are indispensable for impurity profiling as they provide both separation and structural information.[3][4]
Q5: How can I use LC-MS to identify an unknown impurity?
A5: LC-MS is a powerful tool for identifying unknown impurities. The molecular weight information obtained from the mass spectrometer is a critical piece of the puzzle.
-
Determine the Molecular Weight: The mass-to-charge ratio (m/z) of the impurity peak will give you its molecular weight. For this compound (C₇H₁₃NO₂), the molecular weight is approximately 143.18 g/mol .[6][9][10] An impurity peak with a different m/z suggests a different chemical entity.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, you can obtain structural information. The fragmentation pattern can be compared to that of the parent compound or to libraries to help elucidate the structure of the impurity.
Caption: A systematic workflow for the identification of unknown impurities using LC-MS/MS.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. jcchems.com [jcchems.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. soeagra.com [soeagra.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Aminocyclohexanecarboxylic acid 98 2756-85-6 [sigmaaldrich.com]
- 9. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
troubleshooting low yields in Diels-Alder reaction for cyclohexene derivatives
Welcome to the technical support guide for troubleshooting Diels-Alder reactions, specifically tailored for the synthesis of cyclohexene derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields. Here, we move beyond simple protocols to explore the underlying principles governing this powerful cycloaddition, providing you with the expert insights needed to diagnose and resolve common experimental issues.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Foundational Issues & Electronic Effects
Q1: My Diels-Alder reaction has a disappointingly low yield. What are the most fundamental parameters I should investigate first?
Before delving into complex mechanistic problems, it's crucial to ensure the foundational aspects of your experimental setup are sound. Often, low yields can be traced back to basic laboratory practices.
-
Purity of Reactants: The Diels-Alder reaction is sensitive to impurities. Ensure your diene and dienophile are of the highest possible purity. Contaminants can act as inhibitors or lead to unwanted side reactions. Dienophiles, in particular, can be prone to polymerization upon storage. It is often advisable to purify dienophiles by distillation or recrystallization immediately before use.
-
Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, side reactions such as the dimerization of the diene (especially with reactive dienes like cyclopentadiene) can consume starting material.[1] Consider using a slight excess (1.1 to 1.5 equivalents) of the more stable or readily available reactant to drive the reaction to completion.
-
Solvent Purity and Choice: Ensure your solvent is anhydrous and free of contaminants. The choice of solvent itself can have a significant impact; some reactions show a notable rate enhancement in polar organic solvents or even water.[2] Anhydrous dichloromethane is often a good starting point for catalyzed reactions.[3]
Q2: I believe my reactants are pure, but the reaction is still sluggish or fails to proceed. How do the electronic properties of my substrates influence the outcome?
The rate and efficiency of a Diels-Alder reaction are fundamentally governed by the electronic compatibility between the diene and the dienophile. This is best understood through Frontier Molecular Orbital (FMO) theory.
For a "normal electron-demand" Diels-Alder, the reaction's speed is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4] A smaller energy gap leads to a faster reaction.[5]
-
Electron-Rich Diene: The diene should ideally be electron-rich. Attaching Electron-Donating Groups (EDGs) like alkyl, alkoxy (-OR), or amine (-NR₂) groups to the diene raises the energy of its HOMO, narrowing the HOMO-LUMO gap and accelerating the reaction.[6]
-
Electron-Poor Dienophile: Conversely, the dienophile should be electron-poor. Attaching Electron-Withdrawing Groups (EWGs) such as carbonyls (ketones, esters), nitriles (-CN), or nitro groups (-NO₂) lowers the energy of its LUMO, which also accelerates the reaction.[7][8]
If your yield is low, evaluate your substrates. A reaction between an electron-neutral diene and an electron-neutral dienophile is often extremely slow, sometimes requiring harsh conditions like high heat and pressure.[9] If you have EWGs on your diene and EDGs on your dienophile, you may need to consider an "inverse-electron demand" Diels-Alder pathway, which has different requirements.[2]
Section 2: Optimizing Reaction Conditions
Q3: What is the relationship between temperature and yield? I increased the heat to speed up the reaction, but my yield decreased.
This is a classic dilemma in Diels-Alder chemistry and points to the reaction's reversibility. While increasing temperature provides the necessary activation energy for the forward reaction, excessively high temperatures can favor the reverse reaction, known as the retro-Diels-Alder reaction .[1][2]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the fastest-formed product (often the endo isomer). As you increase the temperature, the reaction begins to equilibrate, entering the realm of thermodynamic control.[1] Under these conditions, the more stable exo product may be favored, or if the overall reaction is not sufficiently exothermic, the equilibrium will shift back towards the starting materials, decreasing the overall yield.[10]
Troubleshooting Strategy: Run the reaction at the lowest temperature that provides a reasonable conversion rate. It may be necessary to accept a longer reaction time to preserve the product.[4] If the reaction is too slow at moderate temperatures, the solution is not necessarily more heat, but rather catalysis.
dot
Caption: A decision-making workflow for troubleshooting low yields.
Q4: How can a Lewis acid catalyst improve my reaction, and how do I select an appropriate one?
Lewis acid catalysts are one of the most powerful tools for accelerating Diels-Alder reactions, often allowing them to proceed at lower temperatures and with higher selectivity.[11]
Mechanism of Action: A Lewis acid coordinates to the electron-withdrawing group (EWG) on the dienophile (e.g., the oxygen of a carbonyl group). This coordination makes the EWG even more electron-withdrawing, which dramatically lowers the energy of the dienophile's LUMO.[11] This enhanced polarization not only accelerates the reaction (sometimes by a factor of 10⁵) but can also increase regioselectivity and stereoselectivity (favoring the endo product).[9][11] Recent studies suggest that Lewis acids also work by reducing the destabilizing Pauli repulsion between the reactants in the transition state.[2]
dot
Caption: Mechanism of Lewis acid catalysis in Diels-Alder reactions.
Choosing a Catalyst: The choice of Lewis acid depends on the specific substrates and desired reactivity. Stronger Lewis acids can offer greater rate enhancement but may also catalyze side reactions.
| Lewis Acid Catalyst | Typical Loading (mol%) | Common Solvents | Notes |
| Aluminum Chloride (AlCl₃) | 5 - 100 | CH₂Cl₂, Toluene | Very strong and effective, but can be harsh. Often used in stoichiometric amounts.[3] |
| Boron Trifluoride (BF₃·OEt₂) | 10 - 100 | CH₂Cl₂, Hexane | A common and versatile catalyst.[3] |
| Zinc Chloride (ZnCl₂) | 10 - 50 | CH₂Cl₂, Diethyl Ether | A milder Lewis acid, good for sensitive substrates.[11] |
| Titanium Tetrachloride (TiCl₄) | 5 - 20 | CH₂Cl₂ | Highly effective, often used for stereoselective reactions.[11] |
| Calcium Triflate (Ca(OTf)₂) | 5 - 20 | CH₂Cl₂ | A sustainable and effective modern catalyst.[3] |
Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and anhydrous solvent (e.g., dichloromethane) to a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst to the solution. Stir for 15-30 minutes to allow for complexation with the dienophile.
-
Diene Addition: Add the diene dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to stir at the set temperature and monitor its progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aqueous NaHCO₃ or water) at low temperature.[4]
-
Workup: Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and purification by column chromatography.
Section 3: Substrate-Specific & Steric Issues
Q5: My diene is acyclic and appears unreactive, even with a good dienophile. What is the issue?
The problem likely lies in the diene's conformation. For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation , where both double bonds are on the same side of the central single bond.[10][12]
-
Conformational Equilibrium: Acyclic dienes exist in an equilibrium between the more stable s-trans and the reactive s-cis conformers. If this equilibrium heavily favors the s-trans form due to steric hindrance, the concentration of the reactive s-cis conformer is too low for the reaction to proceed effectively.[4]
-
Locked Conformations: Some dienes are structurally "locked" in one conformation. For example, cyclopentadiene is locked in the reactive s-cis conformation and is therefore highly reactive.[12] Conversely, a diene incorporated into a six-membered ring where the double bonds are fixed in an s-trans-like geometry will be completely unreactive.[6]
Q6: I suspect steric hindrance between bulky substituents on my diene and dienophile is preventing the reaction. What are my options?
Steric hindrance is a major cause of failure in Diels-Alder reactions, particularly in the synthesis of highly substituted cyclohexenes.[13] Bulky groups can physically block the approach of the two reactants, preventing the formation of the compact, cyclic transition state.[12]
Strategies to Overcome Steric Hindrance:
-
Forcing Conditions: Sometimes, higher temperatures or pressures can provide enough energy to overcome the steric barrier. However, this must be balanced against the risk of the retro-Diels-Alder reaction.[14]
-
Highly Active Catalysts: Using a very strong Lewis acid system, such as a mixed AlBr₃/AlMe₃ system, has been shown to be effective in promoting cycloadditions between highly hindered partners.[13]
-
Substrate Modification: If possible, consider redesigning the synthesis. Can a bulky protecting group be installed after the cycloaddition? Can the diene be incorporated into a five-membered ring to lock it in the s-cis conformation?[12]
-
Increase Reaction Time: In some cases, sterically hindered reactions are simply very slow. Increasing the reaction time from hours to days, while carefully monitoring for decomposition, may be sufficient.[4]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of cis- and trans-3-Aminocyclohexanecarboxylic Acid as GABA Analogues
For Immediate Release: A Comprehensive Guide for Researchers in Neuroscience and Drug Development
Introduction
In the landscape of neuroscience research and the development of therapeutics targeting the central nervous system (CNS), conformationally restricted analogues of neurotransmitters are invaluable tools. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain, is a focal point of such research. Its flexible structure allows it to adopt multiple conformations, enabling interaction with a variety of receptors and transporters. By restricting this conformational flexibility, as is the case with cyclic analogues like 3-aminocyclohexanecarboxylic acid (3-ACHC), researchers can probe the specific spatial requirements of GABAergic system components. This guide provides a detailed comparison of the biological activities of the cis and trans isomers of 3-aminocyclohexanecarboxylic acid, offering insights into their stereospecific interactions with GABA transporters.
The spatial arrangement of the amino and carboxyl functional groups relative to the cyclohexane ring in cis- and trans-3-ACHC dictates their three-dimensional shape and, consequently, their biological activity. This stereoisomerism is a critical factor in the design of selective and potent CNS-active compounds.
Unveiling the Stereospecificity of GABA Uptake Inhibition
The reuptake of GABA from the synaptic cleft is a crucial mechanism for terminating its inhibitory signal and is mediated by specific GABA transporters (GATs). The most abundant of these in neurons is GAT-1.[1] The inhibition of GAT-1 can prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission, a strategy employed in the treatment of conditions like epilepsy.
cis-3-Aminocyclohexanecarboxylic Acid: A Tale of Two Enantiomers
Research has demonstrated that this compound is a selective inhibitor of the neuronal GABA transporter, GAT-1.[2][3] However, the cis isomer is a racemic mixture of two enantiomers, and their biological activities are strikingly different.
A pivotal study by Allan, Johnston, and Twitchin in 1981 elucidated the stereospecificity of these enantiomers. Their work revealed that the (1S, 3R)-cis-3-aminocyclohexanecarboxylic acid isomer is a potent inhibitor of GABA uptake in rat brain slices, exhibiting a potency similar to that of GABA itself. In stark contrast, the (1R, 3S)-cis-3-aminocyclohexanecarboxylic acid isomer is significantly less active, being at least 20 times less potent. This pronounced difference underscores the critical importance of stereochemistry in the interaction with the GABA transporter.
Further studies have reported a Ki value of approximately 7 µM for the competitive inhibition of GABA transport by racemic this compound in synaptosomal membrane vesicles.
trans-3-Aminocyclohexanecarboxylic Acid: An Unresolved Question
Despite the well-documented activity of the cis isomer, a comprehensive comparative analysis of the biological activity of trans-3-aminocyclohexanecarboxylic acid within the GABAergic system is conspicuously absent from the current scientific literature. While the trans isomer is utilized as a chiral building block in the synthesis of various biologically active molecules, including peptidomimetics and enzyme inhibitors, its intrinsic activity as a GABA analogue, particularly concerning GABA uptake inhibition, remains largely uninvestigated.[4] This significant gap in the available data prevents a direct and quantitative comparison with its cis counterpart.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data on the inhibition of GABA uptake by the stereoisomers of 3-aminocyclohexanecarboxylic acid.
| Compound | Isomer | Target | Activity | Potency | Reference |
| This compound | (1S, 3R) | GABA Uptake (Rat Brain Slices) | Potent Inhibitor | Similar to GABA | |
| This compound | (1R, 3S) | GABA Uptake (Rat Brain Slices) | Weak Inhibitor | >20-fold less potent than (1S, 3R) isomer | |
| This compound | Racemic | GABA Transporter (Synaptosomes) | Competitive Inhibitor | Ki ≈ 7 µM | |
| trans-3-Aminocyclohexanecarboxylic Acid | - | GABAergic System | Data Not Available | Data Not Available | - |
Experimental Protocol: [³H]-GABA Uptake Assay in Rat Brain Synaptosomes
To empirically determine and compare the inhibitory potency of cis- and trans-3-aminocyclohexanecarboxylic acid on GABA uptake, a radiolabeled substrate uptake assay using synaptosomes is a standard and robust method.
I. Preparation of Synaptosomes from Rat Brain Cortex
-
Euthanasia and Brain Extraction: Humanely euthanize an adult rat according to institutionally approved protocols. Rapidly dissect the cerebral cortex on a cold plate.
-
Homogenization: Homogenize the cortical tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
-
Resuspension: Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) to a final protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration should be determined using a standard method such as the Bradford or BCA assay.
II. [³H]-GABA Uptake Assay
-
Incubation Setup: In microcentrifuge tubes, pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C in the presence of the desired concentrations of the test compounds (cis- and trans-3-aminocyclohexanecarboxylic acid) or vehicle control.
-
Initiation of Uptake: Initiate the uptake reaction by adding a known concentration of [³H]-GABA (e.g., 50 nM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake. Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a saturating concentration of a known GAT-1 inhibitor (e.g., tiagabine).
-
Termination of Uptake: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters three times with ice-cold buffer to remove extracellular [³H]-GABA.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the data as a percentage of the control (vehicle-treated) uptake.
-
Determine the IC₅₀ values for each compound by non-linear regression analysis of the concentration-response curves.
-
If competitive inhibition is suspected, a Ki value can be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for the [³H]-GABA uptake assay in rat brain synaptosomes.
The Structural Rationale for Stereoselectivity
The observed differences in the biological activity of the cis isomers of 3-aminocyclohexanecarboxylic acid can be attributed to the specific conformational constraints imposed by the cyclohexane ring. The GABA transporter, GAT-1, possesses a well-defined binding pocket that accommodates GABA in a particular conformation.
Caption: Stereospecific interaction of cis-3-ACHC enantiomers with the GAT-1 binding pocket.
The (1S, 3R) enantiomer can adopt a conformation that presents its amino and carboxyl groups in a spatial arrangement that mimics the active conformation of GABA, allowing for high-affinity binding to the transporter. Conversely, the (1R, 3S) enantiomer is constrained in a conformation that does not fit optimally within the GAT-1 binding site, resulting in significantly weaker interaction and reduced inhibitory activity.
Conclusion and Future Directions
The biological activity of 3-aminocyclohexanecarboxylic acid as a GABA analogue is exquisitely dependent on its stereochemistry. The cis isomer, particularly the (1S, 3R) enantiomer, is a potent and selective inhibitor of the neuronal GABA transporter GAT-1. This stereospecificity highlights the precise structural requirements for ligand recognition by this important class of neurotransmitter transporters.
A significant knowledge gap remains concerning the biological activity of trans-3-aminocyclohexanecarboxylic acid in the GABAergic system. Future research should prioritize the pharmacological characterization of the trans isomer and its individual enantiomers to complete the structure-activity relationship for this class of conformationally restricted GABA analogues. Such studies would not only provide a more complete understanding of the GAT-1 binding pocket but could also uncover novel pharmacological properties of the trans isomer, potentially leading to the development of new therapeutic agents for neurological and psychiatric disorders.
References
- 1. GABA Transporters [sigmaaldrich.com]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-3-(Boc-amino)cyclohexanecarboxylic acid [myskinrecipes.com]
A Comparative Guide to the Conformational Analysis of Cis- and Trans-3-Aminocyclohexanecarboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The conformational preferences of bioactive molecules dictate their interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the conformational landscapes of cis- and trans-3-aminocyclohexanecarboxylic acid, two isomers with distinct spatial arrangements that lead to significantly different structural dynamics.
The cyclohexane ring, a ubiquitous scaffold in pharmaceuticals, is not a static, planar entity. It predominantly adopts a flexible chair conformation to minimize angular and torsional strain. For disubstituted cyclohexanes, such as the title compounds, the orientation of the substituents as either axial or equatorial gives rise to a complex conformational equilibrium. This guide will elucidate these equilibria through the lens of nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, providing both the theoretical foundation and practical methodologies for their characterization.
The Dichotomy of 1,3-Disubstitution: A Tale of Two Isomers
The cis and trans isomers of 3-aminocyclohexanecarboxylic acid, while constitutionally identical, exhibit fundamentally different conformational behaviors due to the relative orientation of the amino and carboxylic acid groups.
cis-3-Aminocyclohexanecarboxylic Acid: In this isomer, the substituents are on the same face of the cyclohexane ring. This arrangement allows for a conformational equilibrium between a diequatorial and a diaxial chair form. Textbooks often suggest that the diequatorial conformer is significantly more stable due to the avoidance of steric clashes known as 1,3-diaxial interactions.[1] However, as we will explore, the presence of functional groups capable of hydrogen bonding can dramatically alter this landscape.
trans-3-Aminocyclohexanecarboxylic Acid: For the trans isomer, the substituents are on opposite faces of the ring. This geometry dictates that in any chair conformation, one substituent must be in an axial position while the other is equatorial. The ring flip interconverts the axial and equatorial positions of the two groups. The preferred conformation will be the one that places the bulkier group in the more sterically favorable equatorial position.
Visualizing the Conformational Equilibria
Caption: Conformational equilibrium of this compound.
Caption: Conformational equilibrium of trans-3-aminocyclohexanecarboxylic acid.
Experimental Determination of Conformational Preferences: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for the conformational analysis of molecules in solution.[2] The key parameter for this analysis is the vicinal (³J) proton-proton coupling constant, which is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
Protocol for NMR-Based Conformational Analysis
1. Sample Preparation:
-
Dissolve a precisely weighed sample of the aminocyclohexanecarboxylic acid isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 0.05 M. The choice of solvent is critical as it can influence the conformational equilibrium.[1][3]
2. ¹H NMR Spectrum Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be adequate to encompass all proton signals.
3. Signal Assignment and Coupling Constant Measurement:
-
Assign the proton signals, particularly the methine protons at C1 and C3, which are adjacent to the substituents. 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.
-
Accurately measure the vicinal coupling constants (³JHH) for the methine protons. For cyclohexane chairs, large coupling constants (9-12 Hz) are indicative of a trans-diaxial relationship, while smaller values (2-5 Hz) correspond to axial-equatorial or equatorial-equatorial relationships.[4]
4. Calculation of Conformational Populations:
-
For the trans isomer, the observed coupling constant (J_obs) for a methine proton is a weighted average of the coupling constants in the two chair conformations: J_obs = x_ea * J_ea + x_ae * J_ae where x_ea and x_ae are the mole fractions of the equatorial-amino/axial-carboxyl and axial-amino/equatorial-carboxyl conformers, respectively (x_ea + x_ae = 1).
-
The limiting coupling constants (J_ea and J_ae) can be estimated from model compounds or theoretical calculations.
-
For the cis isomer, a similar approach is used, analyzing the coupling constants of the methine protons to determine the relative populations of the diequatorial and diaxial conformers.
5. Determination of Gibbs Free Energy Difference (ΔG°):
-
The Gibbs free energy difference between the conformers can be calculated from the equilibrium constant (K_eq), which is the ratio of the conformer populations: ΔG° = -RT * ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.
Expected Results and Interpretation
| Isomer | Conformer 1 | Conformer 2 | Key Factors Influencing Equilibrium | Expected Predominant Conformer (in non-polar solvent) | Expected Predominant Conformer (in polar solvent) |
| cis | Diequatorial (ee) | Diaxial (aa) | 1,3-diaxial steric strain, Intramolecular Hydrogen Bonding (IAHB) | Diaxial (stabilized by IAHB)[1] | Diequatorial |
| trans | Amino (eq), Carboxyl (ax) | Amino (ax), Carboxyl (eq) | Steric bulk (A-values) of substituents | Amino (eq), Carboxyl (ax) (assuming COOH is bulkier) | Amino (eq), Carboxyl (ax) |
For this compound, a fascinating phenomenon is expected. In non-polar solvents, the diaxial conformer can be significantly stabilized by an intramolecular hydrogen bond (IAHB) between the amino and carboxylic acid groups.[1][3] This attractive interaction can overcome the destabilizing 1,3-diaxial steric interactions. In polar, hydrogen-bond-accepting solvents, this IAHB is disrupted by intermolecular hydrogen bonding with the solvent, shifting the equilibrium towards the diequatorial conformer.[1]
For the trans isomer, the equilibrium is primarily governed by the steric requirements of the substituents. The conformation that places the sterically more demanding group in the equatorial position will be favored. The relative "size" of the amino and carboxylic acid groups, quantified by their A-values, will determine the position of the equilibrium.
Computational Chemistry: A Powerful Predictive Tool
Computational methods, particularly Density Functional Theory (DFT), provide a means to model the conformational preferences of molecules and calculate their relative energies.[5]
Protocol for DFT-Based Conformational Analysis
1. Conformer Generation:
-
Generate initial 3D structures for all possible chair conformations of both the cis and trans isomers.
2. Geometry Optimization:
-
Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more modern functional like ωB97X-D).[6]
-
The use of a continuum solvation model (e.g., PCM or SMD) is crucial to account for the effect of the solvent.
3. Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
4. Calculation of Relative Energies:
-
Calculate the relative energies (ΔE, ΔH, and ΔG) of the conformers to determine their relative stabilities.
5. Workflow for Computational Analysis
References
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. auremn.org [auremn.org]
- 4. westmont.edu [westmont.edu]
- 5. researchgate.net [researchgate.net]
- 6. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Aminocyclohexanecarboxylic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing aminocyclohexanecarboxylic acid isomers. In medicinal chemistry, transforming a simple cyclic scaffold into a potent therapeutic agent often hinges on mastering its three-dimensional geometry. The aminocyclohexanecarboxylic acid framework is a prime example, where subtle changes in the spatial arrangement of its amino and carboxyl functional groups dictate biological function. This guide moves beyond mere observation to explain the causal relationships between stereochemistry and activity, providing the foundational knowledge and practical methodologies required for rational drug design.
The Significance of Stereoisomerism in the Cyclohexane Scaffold
The cyclohexane ring is not a flat, static structure; it predominantly exists in a low-energy "chair" conformation. In this arrangement, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The interconversion between chair forms can flip these positions.
For aminocyclohexanecarboxylic acids, the critical distinction is the relative orientation of the amino and carboxyl groups, leading to cis (on the same face of the ring) and trans (on opposite faces) isomers. This seemingly minor difference has profound consequences for how the molecule interacts with its biological target, as the distance and geometric vector between these key functional groups are fundamentally altered. This guide will illuminate these principles through two distinct and highly relevant case studies.
Case Study 1: The Antifibrinolytic Power of Tranexamic Acid
Target System: The Plasminogen/Plasmin Fibrinolytic System
The dissolution of blood clots, a process called fibrinolysis, is primarily mediated by the enzyme plasmin, which is activated from its zymogen form, plasminogen. Tranexamic acid is a life-saving drug that prevents excessive bleeding by inhibiting this process.[1]
The Active Isomer: trans-4-(Aminomethyl)cyclohexanecarboxylic Acid
Tranexamic acid is a synthetic analogue of the amino acid lysine.[2] Its mechanism of action relies on competitively binding to the lysine-binding sites on plasminogen, which prevents plasminogen from binding to fibrin and subsequent activation to plasmin.[3][4]
Structure-Activity Relationship Analysis:
The therapeutic efficacy of tranexamic acid is almost exclusively attributed to the trans isomer. In its most stable chair conformation, the trans isomer places both the aminomethyl and carboxylic acid groups in equatorial positions. This arrangement maximizes the distance between the charged groups, creating a molecular geometry that closely mimics lysine. This "lysine mimicry" is the key to its high-affinity binding to plasminogen.
Conversely, the cis isomer is biologically inactive as an antifibrinolytic. In the cis configuration, one substituent is forced into an axial position while the other is equatorial. This brings the functional groups closer together, disrupting the specific geometry required to fit into the lysine-binding pocket of plasminogen. While direct binding affinity data for the cis isomer is sparse in readily available literature, its lack of clinical use and the emphasis on the trans form in all pharmacological contexts underscore its inactivity. Inactive analogs of tranexamic acid, for instance, do not demonstrate the same biological effects, highlighting the specificity of the trans structure.[5]
| Compound | Isomer Configuration | Biological Target | Mechanism of Action | Relative Activity |
| Tranexamic Acid | trans-4-(Aminomethyl)cyclohexanecarboxylic acid | Plasminogen | Competitive inhibitor of lysine binding sites[2][3] | Active |
| cis-Isomer | cis-4-(Aminomethyl)cyclohexanecarboxylic acid | Plasminogen | N/A | Inactive [5] |
Case Study 2: GABA Analogues and the α2δ Subunit
Target System: Alpha-2-delta (α2δ) Subunit of Voltage-Gated Calcium Channels (VGCCs)
Gabapentinoids, such as Gabapentin and Pregabalin, are widely prescribed for neuropathic pain, epilepsy, and anxiety disorders. Although they are structural analogues of the neurotransmitter γ-aminobutyric acid (GABA), their primary mechanism of action does not involve binding to GABA receptors.[6] Instead, they exhibit high affinity for the α2δ-1 subunit of presynaptic VGCCs, which reduces the release of excitatory neurotransmitters.[6]
Structure-Activity Relationship Analysis:
The development of gabapentinoids demonstrates how constraining the flexible GABA backbone into a cyclic or substituted structure can yield high affinity for a completely different target. The specific three-dimensional arrangement of the amino and carboxyl groups, dictated by the cyclohexane or related scaffold, is essential for this interaction.
Pregabalin, for instance, shows a higher binding affinity for the α2δ subunit than gabapentin. While one study found their affinities to be similar (Ki = 32 nM for pregabalin and 40 nM for gabapentin), others report that pregabalin has a roughly 6-fold higher affinity.[1][7] This increased potency is attributed to its specific stereochemistry and conformation, which presents the key functional groups in an optimal orientation for binding. SAR studies of various analogues have shown that both the core scaffold and the nature of the substituents play a crucial role in modulating binding affinity and interaction with amino acid transporters that facilitate their entry into the central nervous system.
| Compound | Target | Binding Affinity (Ki) | Potency Comparison |
| Pregabalin | α2δ-1 Subunit of VGCCs | ~32 nM[7] | 2-4 times more potent than gabapentin as an analgesic[6] |
| Gabapentin | α2δ-1 Subunit of VGCCs | ~40 nM[7] | Baseline |
Experimental Protocols for SAR Determination
To empirically validate the SAR principles discussed, robust and reproducible assays are essential. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Chromogenic Assay for Plasminogen Activation Inhibition
This protocol determines a compound's ability to inhibit the tPA-mediated conversion of plasminogen to plasmin.
Principle: Tissue plasminogen activator (tPA) activates plasminogen to plasmin. Active plasmin then cleaves a chromogenic substrate, releasing a yellow para-nitroaniline (pNA) molecule, which can be quantified by measuring absorbance at 405 nm. An inhibitor like tranexamic acid will reduce the rate of pNA formation. The absorbance is inversely proportional to the inhibitor's activity.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.02% Tween 80. Causality: Tris provides a stable pH environment for the enzymes, while Tween 80 prevents non-specific adsorption of proteins to the microplate wells.
-
Human Plasminogen: Reconstitute to a stock solution (e.g., 1 µM) in assay buffer.
-
Human tPA: Reconstitute to a stock solution (e.g., 10 nM) in assay buffer.
-
Chromogenic Plasmin Substrate: (e.g., S-2251, D-Val-Leu-Lys-pNA). Reconstitute to a stock solution (e.g., 5 mM) in sterile water.
-
Test Compounds: Prepare a 10x concentration series of cis- and trans-aminocyclohexanecarboxylic acid isomers in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Controls:
-
Negative Control (No Inhibition): 20 µL Assay Buffer.
-
Positive Control (Known Inhibitor): 20 µL of a known concentration of tranexamic acid.
-
Blank: All reagents except tPA (to measure background substrate hydrolysis).
-
-
Test Wells: Add 20 µL of each test compound dilution.
-
Add 140 µL of a master mix containing plasminogen (final concentration ~0.1 µM) and the chromogenic substrate (final concentration ~0.5 mM) to all wells.
-
Incubate the plate at 37°C for 5 minutes to allow compounds to interact with plasminogen.
-
Initiate Reaction: Add 40 µL of tPA solution (final concentration ~1 nM) to all wells except the blank.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (V) from the linear portion of the absorbance vs. time plot for each well.
-
Normalize the velocities to the negative control (100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each active isomer.
-
Protocol 2: Competitive Radioligand Binding Assay for the α2δ Subunit
This protocol measures the affinity of a test compound for the α2δ subunit by its ability to displace a known radiolabeled ligand.
Principle: The assay quantifies the competition between an unlabeled test compound and a radiolabeled ligand (e.g., [³H]Gabapentin) for a finite number of α2δ receptors in a tissue preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Binding Buffer: HEPES buffer (e.g., 20 mM HEPES, pH 7.4). Causality: HEPES is a zwitterionic buffer that maintains pH effectively in the physiological range without significantly interacting with metal ions.
-
Receptor Source: Pig or rat brain membranes, prepared by homogenization and centrifugation.
-
Radioligand: [³H]Gabapentin or [³H]Pregabalin.
-
Test Compounds: Prepare a 10x concentration series of aminocyclohexanecarboxylic acid isomers.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 100 µM) of unlabeled gabapentin.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine:
-
50 µL of Binding Buffer (for Total Binding) OR 50 µL of NSB Control OR 50 µL of test compound dilution.
-
50 µL of [³H]Gabapentin (at a final concentration near its Kd, e.g., 10 nM).
-
100 µL of the brain membrane preparation (protein concentration ~50-100 µ g/well ).
-
-
Incubation: Incubate all tubes at room temperature for 60 minutes to reach equilibrium. Causality: This duration is typically sufficient for the binding reaction to reach a steady state without significant degradation of the receptor or ligand.
-
Termination: Rapidly filter the contents of each tube through a GF/B glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Immediately wash the filters three times with ice-cold Binding Buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Punch the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the Total Binding counts.
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations of Key Concepts and Workflows
Diagram 1: SAR of Tranexamic Acid Isomers
This diagram illustrates the steric basis for the differential activity of trans- and cis-4-(aminomethyl)cyclohexanecarboxylic acid at the lysine-binding site of plasminogen.
Caption: Steric fit of trans- and cis-isomers in a binding site.
Diagram 2: Experimental Workflow for Competitive Binding Assay
This diagram outlines the logical flow of the competitive radioligand binding assay for determining the Ki of test compounds.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1197-18-8: tranexamic acid | CymitQuimica [cymitquimica.com]
- 5. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. 3685-23-2|cis-4-Aminocyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
A Comparative Analysis of GABA Analogues: Receptor Binding Affinity and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its actions are mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[2] The structural and functional diversity of these receptors, arising from various subunit combinations, presents a rich landscape for therapeutic intervention.[3] This guide provides a comparative study of various GABA analogues, focusing on their binding affinities for different GABA receptor subtypes. We will delve into the experimental methodologies used to determine these affinities, explore the structure-activity relationships that govern ligand-receptor interactions, and discuss the functional implications for drug discovery and development.
The GABAergic System: A Complex Network of Inhibition
The inhibitory effects of GABA are fundamental to maintaining a balanced neuronal activity. Dysfunction in the GABAergic system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[3]
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[4][5] GABAA receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ), resulting in a vast number of receptor subtypes with distinct pharmacological properties.[3][4] The majority of GABAA receptors in the brain consist of two α, two β, and one γ subunit.[4]
-
GABAB Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[2] They are heterodimers composed of GABAB1 and GABAB2 subunits and are involved in modulating neurotransmitter release and postsynaptic excitability.[5]
The diverse subunit composition of GABA receptors leads to heterogeneity in ligand binding affinities, offering the potential for developing subtype-selective drugs with improved therapeutic profiles and fewer side effects.[6]
Comparative Binding Affinities of GABA Analogues
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. Radioligand binding assays are a cornerstone technique for quantifying these interactions.[7] Below is a comparative summary of the binding affinities (expressed as IC50 or Ki values) of several key GABA analogues at GABAA and GABAB receptors. Lower values indicate higher binding affinity.
| GABA Analogue | Receptor Target | Radioligand | IC50 / Ki (nM) | Reference |
| GABA | GABAA | [³H]Muscimol | 22 | [7] |
| Muscimol | GABAA | [³H]Muscimol | 5 | [7] |
| Bicuculline | GABAA | [³H]Muscimol | >100,000 | [7] |
| Isoguvacine | GABAA | [³H]Muscimol | 5,000 | [7] |
| (-)-Baclofen | GABAA | [³H]Muscimol | >100,000 | [7] |
| (-)-Baclofen | GABAB | [³H]Baclofen | - | - |
| (S)-(+)-Baclofen | GABAB | [³H]Baclofen | - | - |
| (R)-(-)-Baclofen | GABAB | [³H]Baclofen | - | [8] |
| Saclofen | GABAB | [³H]Baclofen | - | - |
| CGP 54626 | GABAB | [³H]CGP 54626 | - | [9] |
Note: Specific IC50/Ki values for some compounds at GABAB receptors require further specific literature review beyond the initial search. The table highlights the selectivity of certain analogues.
Key Insights from the Data:
-
Muscimol exhibits a significantly higher affinity for the GABAA receptor compared to GABA itself, making it a potent agonist.[7]
-
Bicuculline , a classic competitive antagonist, shows very low affinity for the GABA binding site in this assay format.[7]
-
(-)-Baclofen demonstrates high selectivity for the GABAB receptor, with negligible affinity for the GABAA receptor.[7]
-
Stereoselectivity is a crucial factor, as seen with the isomers of baclofen, where the (R)-(-) isomer is the active form at GABAB receptors.[8]
The Engine of Discovery: Radioligand Binding Assays
Radioligand binding assays are powerful in vitro tools used to determine the density of receptors in a given tissue (Bmax) and the affinity of a ligand for those receptors (Kd).[7] Competitive binding assays, a variation of this technique, are used to determine the affinity of an unlabeled compound (Ki) by measuring its ability to displace a radiolabeled ligand from the receptor.[10]
Principle of Competitive Radioligand Binding Assay
This assay measures the competition between a fixed concentration of a radiolabeled ligand (e.g., [³H]Muscimol for GABAA receptors) and varying concentrations of an unlabeled test compound for binding to the target receptor in a tissue preparation (e.g., rat brain membranes). The amount of radioactivity bound to the receptors is inversely proportional to the affinity and concentration of the test compound.
Experimental Workflow: A Step-by-Step Protocol
The following is a generalized protocol for a competitive radioligand binding assay for the GABAA receptor.
Materials:
-
Rat brain membranes (or other tissue/cell preparation expressing the receptor of interest)
-
Radiolabeled ligand (e.g., [³H]Muscimol)
-
Unlabeled test compounds (GABA analogues)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Liquid scintillation counter
Protocol:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the GABA receptors. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a series of tubes, add a constant amount of the membrane preparation.
-
Addition of Ligands:
-
Total Binding: Add only the radiolabeled ligand.
-
Non-specific Binding: Add the radiolabeled ligand and a high concentration of an unlabeled ligand known to saturate the receptors (e.g., unlabeled GABA or muscimol). This determines the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: Add the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Termination of Assay: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Diagram: Competitive Radioligand Binding Assay Workflow
Workflow for a competitive radioligand binding assay.
Structure-Activity Relationships: Decoding Molecular Interactions
The binding affinity of a GABA analogue is intimately linked to its three-dimensional structure and its ability to form favorable interactions with the amino acid residues within the receptor's binding pocket.
-
For GABAA Receptors: The orthosteric binding site is located at the interface between the α and β subunits.[5] Key structural features of agonists like GABA and muscimol, such as the presence of a carboxyl group and an amino group separated by a specific distance, are crucial for binding. Modifications to the carbon backbone or the addition of bulky substituents can significantly alter affinity and efficacy. For instance, the introduction of a phenyl group in certain pyridazine derivatives of GABA can confer antagonist properties.[11]
-
For GABAB Receptors: The binding of agonists to the extracellular Venus flytrap domain of the GABAB1 subunit is the initial step in receptor activation. The stereochemistry of the ligand is critical, as demonstrated by the differential activity of the (R)- and (S)-isomers of baclofen.[8] The lipophilic substituent in (R)-baclofen is thought to interact with a distinct region of the binding site compared to the polar hydroxyl group of other analogues.[8]
Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel GABAergic modulators with desired pharmacological profiles.
Diagram: GABAergic Signaling Pathway
Simplified overview of GABA synthesis, release, and postsynaptic action.
Conclusion and Future Directions
The comparative analysis of GABA analogues reveals a rich and complex pharmacology that is highly dependent on both the structure of the ligand and the subtype of the GABA receptor. Radioligand binding assays remain an indispensable tool for characterizing these interactions and for the initial screening of novel compounds. A thorough understanding of the structure-activity relationships is crucial for the design of next-generation GABAergic therapeutics with enhanced selectivity and efficacy.
Future research will likely focus on the development of subtype-selective modulators, particularly for GABAA receptors, to target specific neuronal circuits involved in disease states while minimizing off-target effects. The integration of computational modeling with experimental binding data will further accelerate the discovery of novel GABA analogues with tailored pharmacological profiles, paving the way for more effective treatments for a host of neurological and psychiatric disorders.
References
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of cis-3-Aminocyclohexan-ecarboxylic Acid's Activity within the GABAergic System
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic validation of cis-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analogue of γ-aminobutyric acid (GABA), and its effects on the GABAergic system. By integrating established biochemical and physiological assays, this document serves as a roadmap for characterizing the compound's mechanism of action and comparing its profile to established GABAergic modulators.
Introduction: The GABAergic System and the Rationale for Novel Modulators
The GABAergic system is the primary inhibitory network in the central nervous system (CNS), playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition. Its principal neurotransmitter, GABA, acts on two main receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[1][2]
While numerous drugs target the GABAergic system, the quest for compounds with improved specificity, higher efficacy, and fewer side effects is perpetual. GABA analogues, such as this compound, represent a promising class of molecules. Their rigid structure can confer selectivity for specific components of the GABAergic machinery, such as GABA transporters or receptor subtypes, offering the potential for more targeted therapeutic interventions.[3][4][5] This guide outlines the essential experimental workflow to elucidate the precise molecular target and functional consequences of this compound.
Putative Mechanisms and the Comparative Landscape
As a GABA analogue, this compound could theoretically interact with several components of the GABAergic synapse. The primary hypotheses for its mechanism of action include:
-
Direct Receptor Agonism/Antagonism: Binding to and activating (agonist) or blocking (antagonist) GABA-A or GABA-B receptors.
-
GABA Transporter (GAT) Inhibition: Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[6][7][8]
-
Modulation of GABA Synthesis/Metabolism: Interacting with enzymes like glutamic acid decarboxylase (GAD) or GABA transaminase (GABA-T).
To contextualize the findings, it is essential to compare the experimental profile of this compound with well-characterized drugs, each representing a distinct mechanism of action.
Table 1: Comparator Compounds for Mechanistic Analysis
| Compound | Primary Mechanism of Action | Key Characteristics |
| Baclofen | Selective GABA-B Receptor Agonist | Acts on presynaptic and postsynaptic receptors to reduce neurotransmitter release and cause hyperpolarization.[9][10][11] |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) | Indirectly enhances GABAergic transmission by reducing the release of excitatory neurotransmitters.[12][13][14] |
| Tiagabine | Selective GABA Transporter 1 (GAT-1) Inhibitor | Blocks the reuptake of GABA into presynaptic neurons and glia, increasing synaptic GABA concentration.[6][7][8][15] |
The following diagram illustrates the potential targets for this compound within a simplified GABAergic synapse.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is Baclofen used for? [synapse.patsnap.com]
- 3. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAトランスポーター [sigmaaldrich.com]
- 5. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 6. youtube.com [youtube.com]
- 7. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 10. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 14. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of 3-Aminocyclohexanecarboxylic Acid
For researchers and professionals in drug development and medicinal chemistry, the precise determination of a molecule's stereochemistry is not merely an academic exercise—it is a critical factor that dictates biological activity, efficacy, and safety. The isomers of 3-aminocyclohexanecarboxylic acid, a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA), exemplify this principle.[1] The spatial orientation of the amino and carboxylic acid groups in the cis and trans forms leads to distinct pharmacological profiles. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques, explaining the causal relationships between stereochemical structure and spectral output.
The Conformational Foundation: Why Stereochemistry Dictates the Spectrum
The key to distinguishing cis and trans isomers of 3-aminocyclohexanecarboxylic acid lies in the rigid chair conformation of the cyclohexane ring.[2] Substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[3][4] The energetic preference for these positions governs the molecule's dominant shape and, consequently, its spectroscopic signature.
-
Trans-3-Aminocyclohexanecarboxylic Acid : In a 1,3-disubstituted cyclohexane, the trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Due to severe steric hindrance known as 1,3-diaxial interaction, the diequatorial conformer is significantly more stable and will overwhelmingly predominate in solution.[4][5]
-
Cis-3-Aminocyclohexanecarboxylic Acid : The cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position (axial-equatorial).[2][6]
These conformational preferences are the root cause of the observable differences in their NMR and IR spectra.
References
- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of cis-3-Aminocyclohexanecarboxylic Acid Derivatives
This guide provides a detailed comparison of the in vitro and in vivo efficacy of cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) derivatives. As conformationally restricted analogs of γ-aminobutyric acid (GABA), these compounds are of significant interest in neuroscience and drug development, particularly for neurological disorders characterized by impaired GABAergic signaling.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data, methodologies, and the critical interpretation required to bridge the gap between benchtop assays and preclinical animal models.
Introduction: The Rationale for Targeting GABAergic Systems
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). Its dysregulation is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and neuropathic pain. This compound is a foundational structure in the design of GABAergic modulators.[2] Its primary mechanism of action is the selective inhibition of neuronal GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1] By blocking this reuptake, cis-3-ACHC and its derivatives increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[1]
While the parent compound, cis-3-ACHC, demonstrates this mechanism, its therapeutic potential is limited by moderate potency, partly due to the rigid cyclohexane backbone which restricts optimal interaction with the GABA transporter.[1] This has driven the synthesis of numerous derivatives, designed to improve potency, selectivity, blood-brain barrier penetration, and overall pharmacokinetic profiles, making them viable candidates for drug development.[3]
The Two Arenas of Efficacy Testing: A Comparative Overview
The journey of a drug candidate from concept to clinic involves rigorous testing in two distinct but complementary environments: in vitro and in vivo. The former provides a controlled, reductionist view of a compound's direct interaction with its molecular target, while the latter offers a holistic assessment of its physiological effects, accounting for the complexities of a living organism.
| Feature | In Vitro Efficacy Testing | In Vivo Efficacy Testing |
| Environment | Controlled laboratory setting (e.g., cell cultures, isolated tissues).[4] | Whole, living organism (e.g., rodent models).[4] |
| Primary Goal | Determine mechanism of action, target affinity, potency (e.g., IC₅₀, Kᵢ), and cellular effects. | Evaluate overall physiological effect, therapeutic efficacy, pharmacokinetics, and safety profile. |
| Key Assays | Receptor Binding Assays, Electrophysiology (Patch-Clamp), Cell-Based Functional Assays. | Seizure Models (MES, PTZ), Behavioral Models, Pharmacokinetic Studies.[5][6] |
| Strengths | High throughput, precise control over variables, ideal for mechanistic studies.[4] | High physiological relevance, predictive of clinical outcomes, allows for ADMET assessment.[7] |
| Limitations | Lacks physiological complexity (e.g., metabolism, BBB), may not predict in vivo efficacy. | Lower throughput, more complex, ethical considerations, inter-species differences.[8] |
Delving Deeper: In Vitro Efficacy and Mechanistic Insights
In vitro studies are foundational for establishing the pharmacological profile of cis-3-ACHC derivatives. They answer the primary question: "Does the compound interact with its intended target, and how effectively?"
Key In Vitro Methodologies:
-
GABA Transporter Binding Assays: These assays directly measure the affinity of a derivative for the GABA transporter. A common approach involves competitive binding studies using radiolabeled GABA or a known GAT inhibitor. The parent compound, cis-3-ACHC, exhibits a competitive inhibition Ki value of approximately 7 µM against GABA transport.[1] Derivatives are screened to identify those with significantly lower Ki values, indicating higher binding affinity.
-
Synaptosomal GABA Uptake Assays: This functional assay moves beyond simple binding to measure the actual inhibition of GABA transport into isolated nerve terminals (synaptosomes). It provides a more direct measure of functional potency (IC₅₀) and confirms the inhibitory mechanism of action.
-
Electrophysiology (Patch-Clamp): For derivatives that may also act on GABA receptors, patch-clamp recordings from cultured neurons or cell lines (like HEK293) expressing specific GABA-A receptor subunits are essential.[9] This technique allows for the precise measurement of ion flow through GABA channels, determining if a compound acts as an agonist, antagonist, or allosteric modulator.[9][10]
-
Hippocampal Slice Recordings: This ex vivo method uses thin slices of brain tissue, preserving local neuronal circuits.[4][5] It serves as an excellent bridge between cellular assays and whole-animal studies, allowing researchers to assess how a compound modulates synaptic activity and network excitability in a physiologically relevant context.
Causality in Experimental Design:
The choice of in vitro assay is dictated by the hypothesized mechanism. For a compound designed as a GAT inhibitor, binding and uptake assays are primary. If the synthetic strategy involved modifications that could lead to direct receptor interaction, electrophysiological studies become critical. The goal is to build a self-validating dataset: high binding affinity should correlate with potent inhibition of GABA uptake, which in turn should lead to predictable changes in neuronal excitability in brain slices.
The Proving Ground: In Vivo Efficacy and Therapeutic Potential
While in vitro data provides mechanistic validation, in vivo testing determines if this mechanism translates into a tangible therapeutic effect. For cis-3-ACHC derivatives, the primary therapeutic target is often epilepsy, making anticonvulsant models the gold standard for evaluation.[5][8]
Standard In Vivo Anticonvulsant Models:
-
Maximal Electroshock Seizure (MES) Test: This model induces a generalized tonic-clonic seizure via corneal or auricular electrical stimulation. It is highly effective at identifying compounds that prevent seizure spread and is predictive of efficacy against generalized seizures in humans.[4][6]
-
Pentylenetetrazole (PTZ)-Induced Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This model is particularly sensitive to compounds that enhance GABAergic inhibition and is predictive of efficacy against absence and myoclonic seizures.[4][6][7]
-
Kindling Models: Kindling involves the repeated application of a sub-convulsive electrical stimulus (e.g., to the amygdala), which eventually leads to a permanent state of seizure susceptibility. This model is valued for its ability to mimic epileptogenesis (the development of epilepsy) and is useful for identifying compounds that may have disease-modifying effects.[7]
Interpreting the Data: From Bench to Bedside:
A successful cis-3-ACHC derivative should demonstrate dose-dependent protection in these models. For example, a potent GAT inhibitor identified in vitro would be expected to significantly increase the threshold for PTZ-induced seizures or prevent the tonic hindlimb extension phase in the MES test.
However, a frequent challenge is the discordance between in vitro potency and in vivo efficacy. A highly potent compound in vitro may fail in vivo due to:
-
Poor Pharmacokinetics: The compound may not be well absorbed, may be rapidly metabolized, or may not effectively cross the blood-brain barrier.
-
Off-Target Effects: The compound could interact with other biological targets, leading to unforeseen side effects that mask its therapeutic benefit.
This is why a comprehensive screening cascade is crucial. Promising hits from in vitro assays are advanced to in vivo models not just for efficacy but also for preliminary pharmacokinetic and safety profiling.
Visualizing the Science: Pathways and Workflows
GABAergic Synapse and Site of Action
The following diagram illustrates the mechanism of action for cis-3-ACHC derivatives at a GABAergic synapse.
Caption: Mechanism of cis-3-ACHC derivatives at the GABAergic synapse.
Drug Discovery and Evaluation Workflow
This diagram outlines the logical progression from initial screening to preclinical validation.
Caption: A typical workflow for evaluating cis-3-ACHC derivatives.
Standard Operating Protocols: Self-Validating Systems
Adherence to robust, validated protocols is paramount for generating trustworthy and reproducible data.
Protocol 1: In Vitro GABA-A Receptor Binding Assay ([³H]Muscimol)
This protocol is adapted from established methods for characterizing GABA-A receptor interactions.[9][11]
Objective: To determine the affinity of a test compound for the GABA-A receptor by measuring its ability to displace the radiolabeled agonist [³H]muscimol from rat brain membranes.
Materials:
-
Whole rat brains (minus cerebellum)
-
[³H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Test compound (cis-3-ACHC derivative)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Centrifuge, scintillation counter, glass fiber filters
Methodology:
-
Membrane Preparation: Homogenize rat brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer and repeat the wash step three times to remove endogenous GABA.
-
Assay Setup: Prepare triplicate tubes for three conditions:
-
Total Binding: [³H]muscimol + brain membrane preparation.
-
Non-specific Binding: [³H]muscimol + brain membrane preparation + excess unlabeled GABA (e.g., 100 µM).
-
Competitive Binding: [³H]muscimol + brain membrane preparation + varying concentrations of the test compound.
-
-
Incubation: Incubate all tubes at 4°C for 30 minutes.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid. Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to a Ki value.
Trustworthiness Check: The system is self-validating. A successful assay will show low non-specific binding (<20% of total) and a complete displacement curve for the test compound, allowing for accurate calculation of its affinity.
Protocol 2: In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Test
This protocol is a standard method for assessing the anticonvulsant potential of novel compounds.[4][6]
Objective: To evaluate the ability of a test compound to protect against clonic seizures induced by the chemoconvulsant PTZ in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound (cis-3-ACHC derivative)
-
Vehicle (e.g., saline, DMSO)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg, subcutaneous)
-
Observation chambers, stopwatch
Methodology:
-
Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.
-
Dosing: Randomly assign mice to groups (n=8-10 per group): Vehicle control, positive control (e.g., diazepam), and multiple dose levels of the test compound. Administer the test compound or vehicle via the desired route (e.g., intraperitoneal) at a specific pre-treatment time (e.g., 30 minutes).
-
PTZ Challenge: At the end of the pre-treatment period, administer a convulsant dose of PTZ subcutaneously to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency to the first clonic seizure and the presence or absence of tonic-clonic seizures. The primary endpoint is often the protection from clonic seizures.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., Fisher's exact test for protection, ANOVA for latency). Calculate the ED₅₀ (the dose required to protect 50% of the animals).
Trustworthiness Check: The vehicle control group should exhibit a high incidence of seizures (>90%), while the positive control group should show significant protection. This validates the model's sensitivity and ensures that any observed effect from the test compound is genuine.
Conclusion: Synthesizing the Data for a Path Forward
The evaluation of this compound derivatives requires a multi-faceted approach that logically progresses from in vitro mechanism to in vivo function. In vitro assays provide essential data on potency and target engagement, allowing for the rapid screening and optimization of chemical structures. However, this data is only a prelude. The true therapeutic potential can only be ascertained through rigorous in vivo testing, which integrates the complexities of pharmacokinetics and whole-system physiology.
A successful drug development program hinges on the intelligent correlation of these two data streams. Discrepancies are not failures but rather critical data points that inform further chemical modification to improve properties like blood-brain barrier penetration or metabolic stability. By employing a battery of self-validating experimental protocols, researchers can confidently identify promising candidates and advance the development of novel, more effective treatments for a range of neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 6. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
comparing the effects of different protecting groups on cis-3-aminocyclohexanecarboxylic acid
A Comparative Guide to Protecting Group Strategies for cis-3-Aminocyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, this compound is a valuable, non-proteinogenic amino acid. Its constrained cyclic structure is a key building block in the synthesis of peptidomimetics, constrained peptides, and other pharmacologically active molecules.[1][2] However, the presence of two reactive functional groups—a primary amine and a carboxylic acid—necessitates a carefully planned protecting group strategy to achieve selective chemical transformations. This guide provides an in-depth comparison of common protecting groups for this bifunctional molecule, supported by experimental protocols and data to inform synthetic planning.
The core principle guiding the selection of protecting groups is orthogonality . An orthogonal protection scheme employs groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[3][4][5][6] This enables complex, multi-step syntheses with high precision and control.
I. Protecting the Amino Group: A Head-to-Head Comparison of Boc, Cbz, and Fmoc
The nucleophilic amino group is typically protected as a carbamate. The three most prevalent amine protecting groups in modern organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Each offers a unique set of properties regarding stability and cleavage conditions.
A. The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups, particularly in solution-phase synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[7][8]
1. Introduction of the Boc Group (Boc Protection)
Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[7][8]
-
Mechanism: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. A base, such as sodium hydroxide or a non-nucleophilic organic base like triethylamine, facilitates the reaction by deprotonating the amine or neutralizing the acidic byproduct.
Caption: Workflow for Boc protection of the amino group.
Experimental Protocol: Boc Protection
-
Dissolve this compound (1.0 equiv.) in a suitable solvent mixture, such as 1,4-dioxane and water.
-
Add a base, for example, sodium hydroxide (1.1 equiv.), and stir until the starting material is fully dissolved.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise or as a solution in the organic solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo to remove the organic solvent.
-
Dilute with water and wash with a nonpolar solvent like diethyl ether to remove unreacted (Boc)₂O.
-
Cool the aqueous layer and acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.[1]
2. Removal of the Boc Group (Boc Deprotection)
The Boc group is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9][10]
-
Mechanism: The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. This cation is then quenched by eliminating a proton to form isobutene, while the resulting unstable carbamic acid decarboxylates to release the free amine.[9][10] The generation of the tert-butyl cation can sometimes lead to side reactions with nucleophilic residues, which can be suppressed by adding "scavengers" like anisole or thioanisole.[10][11]
Caption: Workflow for the acidic deprotection of a Boc group.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected compound (1.0 equiv.) in a suitable anhydrous solvent like dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA, typically 25-50% v/v) or a solution of HCl in dioxane (e.g., 4M).[10][12]
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step or neutralized with a base to obtain the free amine.
B. The Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in 1932, the Cbz group was the first widely used amine protecting group and remains a staple in organic synthesis.[13] It is stable to acidic and basic conditions but is uniquely susceptible to catalytic hydrogenolysis.
1. Introduction of the Cbz Group (Cbz Protection)
The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[14][15]
-
Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl. The reaction liberates HCl, which is neutralized by a base.[14] Schotten-Baumann conditions (aqueous base) are commonly employed.[14]
Caption: Workflow for Cbz protection of the amino group.
Experimental Protocol: Cbz Protection [13]
-
Dissolve the amino acid (1.0 equiv.) in an aqueous solution of a base like sodium carbonate (e.g., 1M, 2.5 equiv.) and cool in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while stirring vigorously, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Cool the aqueous layer and acidify to pH 2 with cold 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected product.
2. Removal of the Cbz Group (Cbz Deprotection)
The classic method for Cbz deprotection is palladium-catalyzed hydrogenolysis.[14][16][17]
-
Mechanism: In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is reductively cleaved. The reaction releases toluene and the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to yield the free amine and CO₂.[14]
Caption: Workflow for Cbz deprotection via hydrogenolysis.
Experimental Protocol: Cbz Deprotection (Hydrogenolysis) [13][14]
-
Dissolve the Cbz-protected compound (1.0 equiv.) in a suitable solvent like methanol or ethanol.
-
Carefully add a palladium on carbon catalyst (Pd/C, typically 5-10 mol% by weight) under an inert atmosphere.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge-fill cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
C. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[18][19] Its key advantage is its lability to basic conditions, making it orthogonal to the acid-labile Boc and side-chain protecting groups.[19][20]
1. Introduction of the Fmoc Group (Fmoc Protection)
The Fmoc group is introduced using reagents like Fmoc-Cl or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[19]
-
Mechanism: Similar to Boc and Cbz protection, the reaction is a nucleophilic attack by the amine on the activated carbonyl of the Fmoc reagent. Using Fmoc-OSu is often preferred as it is a stable solid and the reaction conditions are mild.
Caption: Workflow for Fmoc protection of the amino group.
Experimental Protocol: Fmoc Protection
-
Dissolve this compound (1.0 equiv.) in an aqueous solution of a mild base like sodium bicarbonate (e.g., 10% solution).
-
Add a solution of Fmoc-OSu (1.05 equiv.) in a water-miscible organic solvent like 1,4-dioxane or acetone.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with cold 1M HCl, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
2. Removal of the Fmoc Group (Fmoc Deprotection)
The Fmoc group is cleaved under mild, non-hydrolytic basic conditions, typically with a secondary amine like piperidine.[18][20][21]
-
Mechanism: The deprotection proceeds via a β-elimination (E1cB) mechanism. The base abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. The resulting carbanion is stabilized by its aromaticity.[20] This triggers the elimination of the carbamate, which then decarboxylates to yield the free amine. The piperidine traps the reactive dibenzofulvene byproduct, preventing side reactions.[19]
Caption: Workflow for the basic deprotection of an Fmoc group.
Experimental Protocol: Fmoc Deprotection [12][19]
-
Dissolve the Fmoc-protected compound in an organic solvent such as N,N-dimethylformamide (DMF).
-
Add a solution of piperidine to achieve a final concentration of 20% (v/v).
-
Stir the mixture at room temperature. The reaction is typically very fast, often complete within 5-30 minutes.
-
Monitor the reaction by TLC or by observing the disappearance of the UV-active Fmoc group.
-
Upon completion, the product can be isolated by precipitation with a non-solvent like water or diethyl ether, or by removing the solvent and piperidine in vacuo.
Summary and Comparison of Amine Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | (Boc)₂O | Benzyl Chloroformate (Cbz-Cl) | Fmoc-OSu or Fmoc-Cl |
| Protection Conditions | Mildly basic (e.g., NaOH, TEA) | Basic (e.g., Na₂CO₃, NaOH) | Mildly basic (e.g., NaHCO₃) |
| Deprotection Conditions | Strong Acid (TFA, HCl)[9][10] | Catalytic Hydrogenolysis (H₂/Pd-C)[14][17] | Base (20% Piperidine in DMF)[18][20] |
| Stability | Stable to base, hydrogenolysis | Stable to acid and base | Stable to acid and hydrogenolysis |
| Orthogonal To | Fmoc, Cbz | Boc, Fmoc | Boc, Cbz |
| Key Advantage | Widely used, robust, easy to handle. | Orthogonal to acid/base labile groups. | Very mild deprotection, ideal for SPPS. |
| Key Disadvantage | Harsh acidic removal can damage sensitive substrates. | Incompatible with reducible groups (alkynes, alkenes, nitro groups). | Base-labile substrates may be incompatible; fluorenyl byproduct must be managed. |
II. Protecting the Carboxylic Acid Group: Esterification
To perform reactions on the amino group or other parts of the molecule, the carboxylic acid must often be protected to prevent it from acting as a nucleophile or an acid. The most common strategy is its conversion to an ester, such as a methyl or ethyl ester.[22]
1. Introduction of the Ester Group (Esterification)
Esterification can be achieved under acidic conditions (Fischer esterification) or using coupling agents.
-
Mechanism (Fischer Esterification): The reaction involves heating the carboxylic acid in an excess of the corresponding alcohol (e.g., methanol) with a catalytic amount of a strong acid (e.g., H₂SO₄). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Subsequent dehydration yields the ester. This is a reversible reaction, driven to completion by using a large excess of the alcohol.[23]
Caption: Workflow for Fischer esterification.
Experimental Protocol: Fischer Esterification
-
Suspend the N-protected this compound (1.0 equiv.) in a large excess of anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.
-
Heat the mixture to reflux and maintain for 4-12 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
2. Removal of the Ester Group (Hydrolysis)
Esters are typically hydrolyzed back to the carboxylic acid under basic conditions (saponification).[23]
-
Mechanism: A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling the alkoxide (e.g., -OCH₃) and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and regenerate the free carboxylic acid.[23] This reaction is irreversible, unlike acid-catalyzed hydrolysis.[23]
Caption: Workflow for ester hydrolysis via saponification.
Experimental Protocol: Ester Hydrolysis
-
Dissolve the ester (1.0 equiv.) in a mixture of an organic solvent like tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a base such as lithium hydroxide (LiOH, 1.5-3.0 equiv.).
-
Stir the mixture at room temperature for 2-8 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to obtain the carboxylic acid.
III. Designing an Orthogonal Synthetic Strategy
The choice of protecting groups is dictated by the planned synthetic route. The stability of each group must be compatible with the reaction conditions of subsequent steps and the deprotection conditions of other groups.
Caption: Decision workflow for selecting an orthogonal protection strategy.
Example Scenario: Synthesizing an amide at the carboxylic acid terminus followed by alkylation of the amine.
-
Protect the amine: The subsequent N-alkylation might require basic conditions. Therefore, an acid-labile (Boc) or hydrogenolysis-labile (Cbz) group is suitable. Let's choose Boc .
-
Activate and couple the carboxylic acid: With the amine protected as Boc-NH-, the free carboxylic acid can be activated with a coupling agent (e.g., HATU, DCC) and reacted with another amine to form an amide bond. The Boc group is stable to these conditions.
-
Deprotect the amine: The Boc group is selectively removed with TFA in DCM, leaving the newly formed amide bond intact.
-
Functionalize the amine: The resulting free amine can now be alkylated or undergo other desired transformations.
This logical, stepwise approach, enabled by an orthogonal protecting group strategy, is fundamental to the successful synthesis of complex molecules derived from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. genscript.com [genscript.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. m.youtube.com [m.youtube.com]
- 16. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Al" by Anonymous [tdcommons.org]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 18. genscript.com [genscript.com]
- 19. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 20. total-synthesis.com [total-synthesis.com]
- 21. fiveable.me [fiveable.me]
- 22. Protective Groups [organic-chemistry.org]
- 23. chemguide.co.uk [chemguide.co.uk]
head-to-head comparison of different synthetic routes to cis-3-Aminocyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid that serves as a critical building block in medicinal chemistry. Its rigid cyclic structure allows for the design of peptidomimetics, receptor antagonists, and other therapeutic agents with well-defined three-dimensional architectures. The precise stereochemical presentation of the amino and carboxylic acid functional groups in the cis configuration is often paramount for biological activity. Consequently, the efficient and stereoselective synthesis of this key intermediate is of significant interest to the pharmaceutical industry. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, performance, and practical considerations.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Catalytic Hydrogenation | Route 2: Curtius Rearrangement |
| Starting Material | 3-Nitrobenzoic Acid | cis-Cyclohexane-1,3-dicarboxylic Acid |
| Key Transformations | Nitro group reduction, Aromatic ring hydrogenation | Mono-esterification, Acyl azide formation, Curtius rearrangement |
| Stereochemistry Control | Diastereoselective hydrogenation | Retention of stereochemistry |
| Overall Yield | Moderate to High | Moderate |
| Scalability | Good | Moderate |
| Safety Considerations | High-pressure hydrogenation | Use of azides |
| Enantioselectivity | Produces a racemate | Produces a racemate (can be adapted for enantiopure synthesis) |
Route 1: Diastereoselective Catalytic Hydrogenation of 3-Nitrobenzoic Acid
This route is a robust and frequently employed method that leverages a two-step reductive process starting from the readily available and inexpensive 3-nitrobenzoic acid. The key to this synthesis lies in the stereoselective hydrogenation of the aromatic ring, which preferentially yields the cis isomer.
Scientific Rationale
The hydrogenation of substituted benzenes over heterogeneous catalysts such as rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C) often favors the formation of the cis diastereomer. This selectivity is attributed to the mechanism of hydrogenation on the catalyst surface. The aromatic ring adsorbs onto the flat surface of the catalyst, and hydrogen atoms are delivered from the catalyst face to the same side of the ring, resulting in a syn-addition. When the starting material is 3-aminobenzoic acid (obtained from the reduction of 3-nitrobenzoic acid), both the amino and carboxylic acid groups can influence the adsorption geometry on the catalyst surface, further directing the hydrogenation to yield the cis product.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Detailed Experimental Protocol
Step 1: Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid
-
To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or water, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
The mixture is subjected to hydrogenation (H₂) at a pressure of 1-5 bar and a temperature of 25-50 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 3-aminobenzoic acid. This intermediate is often of sufficient purity to be used in the next step without further purification.
Step 2: Hydrogenation of 3-Aminobenzoic Acid to this compound
-
3-Aminobenzoic acid (1 equivalent) is dissolved in an appropriate solvent, typically water or a lower alcohol.
-
A catalytic amount of 5% rhodium on carbon (Rh/C) or 5% ruthenium on carbon (Ru/C) is added to the solution.
-
The mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged with nitrogen and then pressurized with hydrogen gas to 70-100 bar.
-
The reaction is heated to 80-120 °C and stirred vigorously for 12-24 hours.
-
After cooling and venting the autoclave, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to afford a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid, with the cis isomer being the major product.
-
The desired cis isomer can be isolated and purified by fractional crystallization.
Performance Data
| Parameter | Value | Reference |
| Overall Yield | 60-75% | [1][2] |
| Diastereomeric Ratio (cis:trans) | Typically > 4:1 | [1] |
| Purity (after crystallization) | >98% |
Route 2: Curtius Rearrangement of cis-Cyclohexane-1,3-dicarboxylic Acid Mono-ester
This synthetic strategy offers an elegant approach to the target molecule by leveraging the stereospecificity of the Curtius rearrangement. The stereochemistry of the final product is dictated by the configuration of the starting dicarboxylic acid.
Scientific Rationale
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. A key feature of this reaction is that the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom proceeds with complete retention of stereochemistry.[3][4][5][6][7] Therefore, by starting with cis-cyclohexane-1,3-dicarboxylic acid, the cis relationship between the newly formed amine and the existing carboxylic acid group is guaranteed. The synthesis requires the selective mono-protection of one of the carboxylic acid groups, followed by the conversion of the other to an amine via the Curtius rearrangement.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Curtius rearrangement.
Detailed Experimental Protocol
Step 1: Mono-esterification of cis-Cyclohexane-1,3-dicarboxylic Acid
-
cis-Cyclohexane-1,3-dicarboxylic acid (1 equivalent) is dissolved in an excess of an alcohol (e.g., methanol or ethanol) containing a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The reaction is heated at reflux and monitored until the desired ratio of di-ester, mono-ester, and starting material is achieved.
-
The reaction is quenched, and the mono-ester is separated from the di-ester and starting material by extraction and/or chromatography.
Step 2: Curtius Rearrangement
-
The purified mono-ester (1 equivalent) is converted to its acyl chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
The resulting acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to form the acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.
-
The acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate intermediate.
-
The isocyanate is trapped in situ with a suitable alcohol, such as tert-butanol, to form a stable Boc-protected amine.
Step 3: Hydrolysis
-
The resulting carbamate is hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to remove the protecting group and liberate the free amine.
-
The final product, this compound, is isolated by adjusting the pH and crystallization.
Performance Data
| Parameter | Value | Reference |
| Overall Yield | 40-55% | |
| Diastereomeric Ratio (cis:trans) | >99:1 (stereochemistry is retained) | [5][6] |
| Purity (after crystallization) | >99% |
Head-to-Head Analysis and Field-Proven Insights
Catalytic Hydrogenation:
-
Expertise & Experience: This method is a workhorse in industrial settings due to its use of relatively inexpensive starting materials and catalysts. The primary challenge lies in controlling the diastereoselectivity and ensuring the complete reduction of the aromatic ring without over-reduction of the carboxylic acid. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is critical. Rhodium catalysts generally offer higher selectivity for the cis isomer compared to palladium. From a process development perspective, catalyst recycling and handling of high-pressure hydrogen are key considerations.
-
Trustworthiness: The protocol is well-established and reliable. The formation of the cis isomer as the major product is a predictable outcome based on fundamental principles of catalysis. The purification of the desired isomer by fractional crystallization is a standard and robust unit operation.
Curtius Rearrangement:
-
Expertise & Experience: This route offers excellent stereochemical control, which is a significant advantage when high diastereomeric purity is required. The main experimental hurdles are the selective mono-esterification of the starting diacid and the safe handling of the acyl azide intermediate. The mono-esterification can be challenging to control and may require careful optimization to maximize the yield. The Curtius rearrangement itself is generally a high-yielding and clean reaction.
-
Trustworthiness: The retention of stereochemistry during the Curtius rearrangement is a highly reliable and predictable transformation. This makes the route very attractive for the synthesis of stereochemically pure compounds. The protocol is self-validating in the sense that the stereochemistry of the final product is directly linked to that of the starting material.
Enantioselective Considerations
Both of the discussed routes produce a racemic mixture of this compound. For applications requiring a single enantiomer, a resolution step is necessary.
-
Enzymatic Resolution: A highly effective method for resolving the enantiomers is through enzymatic kinetic resolution.[8][9][10][11] For instance, a lipase can be used to selectively acylate one enantiomer of a racemic mixture of the amino acid ester, allowing for the separation of the acylated and unreacted enantiomers.
-
Diastereomeric Salt Formation: Classical resolution via the formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral acid or base) is also a viable option.
Conclusion
The choice between the catalytic hydrogenation and the Curtius rearrangement routes for the synthesis of this compound will depend on the specific requirements of the project.
-
For large-scale production where cost is a primary driver and a moderate level of diastereoselectivity is acceptable, catalytic hydrogenation is often the preferred method.
-
When high diastereomeric purity is paramount and the handling of potentially hazardous intermediates is manageable, the Curtius rearrangement offers a more stereospecific and elegant solution.
Ultimately, a thorough process hazard analysis and cost-benefit analysis should be conducted to determine the most suitable route for a given application. Both methods are valuable tools in the arsenal of the synthetic chemist for accessing this important building block for drug discovery and development.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol [ouci.dntb.gov.ua]
- 10. Enzymatic Resolution of Racemic Amines (1990) | Hiroshi Kitaguchi | 10 Citations [scispace.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of cis-3-Aminocyclohexanecarboxylic Acid
Introduction: Beyond the Primary Target
cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA)[1][2]. Its rigid cyclohexane backbone makes it a valuable tool in probing GABAergic systems, primarily as an inhibitor of neuronal GABA uptake[1]. However, for any therapeutic candidate, understanding its interaction with the primary target is only the beginning. A comprehensive assessment of its binding profile across a wide range of other receptors—a process known as cross-reactivity or off-target profiling—is critical for predicting potential side effects, uncovering novel mechanisms of action, and ensuring the safety and specificity of a drug candidate.
This guide provides a framework for conducting and interpreting cross-reactivity studies for cis-3-ACHC. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a model for data interpretation, empowering researchers and drug development professionals to build a comprehensive pharmacological profile of this and similar molecules.
The Rationale for Broad Spectrum Screening
The central nervous system operates through a complex network of neurotransmitter receptors. While cis-3-ACHC is designed as a GABA analog, its structural motifs could permit unintended interactions with other receptors, leading to undesirable side effects. For instance, many centrally acting drugs interact with various G-protein coupled receptors (GPCRs), ion channels, and transporters[3]. A systematic screening approach is therefore not merely a regulatory hurdle but a fundamental component of mechanistic drug discovery.
The choice of a screening panel should be comprehensive. A typical panel would include:
-
GPCRs: Covering different families (e.g., aminergic, peptidergic, chemokine).
-
Ion Channels: Including voltage-gated (e.g., sodium, calcium, potassium) and ligand-gated channels (e.g., NMDA, AMPA).
-
Transporters: Monoamine transporters (SERT, DAT, NET) and others.
-
Kinases: A broad panel to identify potential inhibition of key signaling enzymes.
This guide will focus on the foundational assays for this process: radioligand binding assays to determine affinity and functional assays to measure activity.
Experimental Design: From Binding Affinity to Functional Consequence
A robust cross-reactivity study is a two-stage process. First, we determine the binding affinity of the compound for a wide array of receptors. Second, for any significant "hits" identified in the binding assays, we perform functional assays to determine if the binding event translates into a biological response (i.e., agonist, antagonist, or modulator activity).
Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound like cis-3-ACHC.
Caption: Workflow for receptor cross-reactivity screening.
Methodology 1: Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for a receptor due to their sensitivity and robustness[4][5]. The most common format for screening is the competitive binding assay.
Principle
This assay measures the ability of a test compound (cis-3-ACHC) to compete with a known high-affinity radiolabeled ligand for binding to a specific receptor. The receptor source is typically a cell membrane preparation that expresses the target receptor[6]. The amount of radioactivity bound to the receptor is measured, and a decrease in signal in the presence of the test compound indicates displacement of the radioligand and thus, binding of the test compound.
Detailed Protocol: Competitive Radioligand Binding (Filtration Format)
This protocol is a generalized example and must be optimized for each specific receptor-radioligand pair.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Receptor Source: Thaw cryopreserved cell membranes expressing the target receptor on ice. Homogenize and dilute in assay buffer to a pre-determined optimal concentration[6].
-
Radioligand: Dilute the radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) in assay buffer to a concentration at or near its Kd value for the receptor[7].
-
Test Compound: Prepare a stock solution of cis-3-ACHC (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 11 points, 1:10 dilution) in the assay buffer.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM).
-
Total Binding Control: Assay buffer with vehicle (e.g., DMSO) instead of a test compound.
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well plate, add the components in the following order:
-
50 µL of Assay Buffer.
-
50 µL of test compound dilution, NSB control, or vehicle control.
-
50 µL of diluted radioligand.
-
100 µL of diluted membrane preparation to initiate the reaction[6].
-
-
Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach binding equilibrium[6]. The exact conditions depend on the receptor's kinetics.
-
-
Separation of Bound and Free Ligand:
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter[7].
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of cis-3-ACHC using the formula: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM))
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant[4].
-
Methodology 2: Functional Assays
Identifying a binding interaction is not enough. A functional assay is required to determine the biological consequence of that binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate its activity in other ways?
The choice of assay depends on the receptor's signaling pathway. For GPCRs, common readouts include measuring second messengers like cyclic AMP (cAMP) for Gs and Gi-coupled receptors, or inositol phosphates/intracellular calcium for Gq-coupled receptors[8][9].
Principle of a cAMP Functional Assay (for Gs/Gi-coupled receptors)
This assay measures the modulation of intracellular cAMP levels in response to receptor activation. A cell line stably expressing the target receptor is treated with the test compound. For a Gs-coupled receptor, an agonist will increase cAMP; for a Gi-coupled receptor, an agonist will decrease forskolin-stimulated cAMP levels. The amount of cAMP is quantified, typically using a competitive immunoassay format (e.g., HTRF or ELISA).
Conceptual Signaling Pathway
The diagram below illustrates the canonical signaling pathways for Gs and Gi-coupled GPCRs, which are often assessed in functional cross-reactivity screens.
Caption: Simplified GPCR signaling via Gs and Gi proteins.
Data Interpretation: Building the Cross-Reactivity Profile
The results from these assays are compiled to build a comprehensive profile. For this guide, we will use hypothetical but plausible data for cis-3-ACHC to illustrate the comparison.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target | Class | Binding Assay (Ki, nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Mode of Action |
| GABA Transporter (GAT1) | Transporter | 150 | 210 (IC₅₀) | Inhibitor |
| GABAA Receptor | Ligand-gated Ion Channel | >10,000 | No activity | - |
| GABAB Receptor | GPCR (Gi-coupled) | 8,500 | No activity | - |
| Dopamine D₂ Receptor | GPCR (Gi-coupled) | >10,000 | No activity | - |
| Serotonin 5-HT₂ₐ Receptor | GPCR (Gq-coupled) | 1,200 | 2,500 (IC₅₀) | Antagonist |
| Adrenergic α₂ Receptor | GPCR (Gi-coupled) | 950 | 1,800 (IC₅₀) | Antagonist |
| Opioid µ Receptor | GPCR (Gi-coupled) | >10,000 | No activity | - |
| hERG Channel | Ion Channel | >10,000 | No activity | - |
Data are hypothetical and for illustrative purposes only.
Analysis of the Profile
-
Primary Target: The data confirm that cis-3-ACHC has the highest affinity for the GABA transporter (GAT1), consistent with its known mechanism of action as a GABA uptake inhibitor[1]. The functional assay confirms this inhibitory activity.
-
Selectivity: A key metric is the selectivity window, which is the ratio of the Ki at an off-target receptor to the Ki at the primary target. In this hypothetical case, the compound shows weak antagonist activity at the 5-HT₂ₐ and adrenergic α₂ receptors. The selectivity window for the 5-HT₂ₐ receptor is (1200 nM / 150 nM) = 8-fold.
-
Implications: An 8-fold selectivity is generally considered low and would warrant further investigation. This off-target activity could contribute to side effects at higher therapeutic doses. For example, 5-HT₂ₐ antagonism is associated with various effects on sleep and mood. The lack of activity at the hERG channel is a positive finding, as hERG inhibition is a major cause of drug-induced cardiac arrhythmias.
Conclusion
This guide outlines a systematic approach to evaluating the cross-reactivity of this compound. By combining high-throughput binding assays with targeted functional follow-up studies, researchers can build a detailed pharmacological profile. This profile is indispensable for understanding a compound's full biological activity, predicting potential clinical outcomes, and guiding lead optimization efforts. The causality behind this rigorous, multi-step process is to build a deep, mechanistic understanding of a compound, moving beyond a single data point to a holistic view of its interactions within the complex biological system.
References
- 1. benchchem.com [benchchem.com]
- 2. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Benchmarking Novel cis-3-Aminocyclohexanecarboxylic Acid Derivatives Against Known GABAergic Modulators
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate novel cis-3-aminocyclohexanecarboxylic acid derivatives. The focus is on benchmarking their performance against established inhibitors of the γ-aminobutyric acid (GABA) system, a critical target for therapies addressing neurological and psychiatric disorders.[1][2]
The protocols and methodologies detailed herein are designed to ensure scientific integrity and generate robust, comparable data. By understanding the causality behind experimental choices, researchers can confidently assess the potential of their novel compounds.
Introduction: The Significance of this compound and its Derivatives
This compound is a conformationally restricted analog of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] Its rigid cyclohexane backbone provides a unique scaffold for designing novel therapeutic agents that can modulate GABAergic neurotransmission.[3][4] Derivatives of this compound are of significant interest as they may offer improved selectivity, potency, and pharmacokinetic profiles compared to existing GABAergic drugs.
Dysfunctions in the GABA system are implicated in a range of disorders, including epilepsy, anxiety, and neuropathic pain.[2][5] Therefore, the development of novel modulators of GABA receptors and transporters holds immense therapeutic promise. This guide will use Gabapentin, a widely used GABA analog, as the primary known inhibitor for comparative analysis.
Mechanism of Action: Targeting the GABAergic System
The primary mechanism by which this compound and its derivatives are thought to exert their effects is through the modulation of GABA transporters (GATs) or GABA receptors (GABA-Rs).[3]
-
GABA Transporters (GATs): These are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs by novel derivatives would lead to an increased concentration of GABA in the synapse, enhancing GABAergic tone. This compound itself has been shown to be a selective inhibitor of neuronal GABA uptake.[3][6]
-
GABA Receptors (GABA-Rs): These are the primary targets for GABA in the brain. They are ligand-gated ion channels (GABA-A receptors) or G-protein coupled receptors (GABA-B receptors). Novel derivatives may act as agonists, antagonists, or allosteric modulators of these receptors.[7] Positive allosteric modulators (PAMs), for instance, enhance the effect of GABA without directly activating the receptor.[7]
A thorough understanding of the specific molecular target is crucial for designing a relevant benchmarking strategy. The following experimental workflow is designed to elucidate the mechanism and quantify the potency of new derivatives.
Experimental Workflow for Benchmarking New Derivatives
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel this compound derivative.
References
- 1. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mr.ucdavis.edu [mr.ucdavis.edu]
- 6. Release of [+/-3H]-cis-3-aminocyclohexanecarboxylic acid ([3H]-ACHC) from central neurones [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of cis-3-Aminocyclohexanecarboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of cis-3-Aminocyclohexanecarboxylic acid. As researchers and drug development professionals, adherence to rigorous safety and environmental standards is paramount. This document moves beyond mere regulatory compliance to explain the scientific rationale behind each procedural step, ensuring a culture of safety and responsibility within the laboratory.
Pre-Disposal Hazard Assessment & Characterization
Before initiating any disposal process, a thorough understanding of the compound's properties is essential. This compound is a non-hazardous solid organic compound. However, its classification as "non-hazardous" under the Resource Conservation and Recovery Act (RCRA) does not exempt it from proper chemical waste management protocols. The primary objective is to prevent its release into the sanitary sewer system or general solid waste, where it could have unforeseen environmental interactions.
Key Compound Characteristics:
| Property | Value | Implication for Disposal |
| Physical State | Solid (Crystalline Powder) | Low risk of inhalation, but fine powders can be easily dispersed. Handle in a ventilated area. |
| RCRA Status | Not a hazardous waste | Can be managed as non-hazardous chemical waste, but must not be mixed with hazardous waste streams. |
| Solubility | Soluble in water | Poses a risk of aquatic contamination if disposed of down the drain. Never dispose of in the sewer system. |
| Flash Point | Not available | Assumed to be combustible, as is typical for organic compounds of its class. |
The Disposal Workflow: A Decision-Based Approach
The following diagram outlines the critical decision points for the proper segregation and disposal of this compound waste. This workflow ensures that the chosen disposal path aligns with both safety and regulatory requirements.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocols
Adherence to the correct personal protective equipment (PPE) is mandatory throughout these procedures. This includes, at a minimum, a lab coat, safety glasses with side shields, and nitrile gloves.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid form of the chemical.
-
Work Area Preparation: Conduct all handling within a chemical fume hood or a designated area with adequate ventilation to prevent the inhalation of fine powder.
-
Container Selection: Select a clean, dry, and chemically compatible waste container made of high-density polyethylene (HDPE). The container must have a secure, screw-top lid.
-
Waste Labeling: Before adding any waste, affix a "Non-Hazardous Chemical Waste" label to the container. Using a permanent marker, clearly write the full chemical name: "this compound".
-
Transfer: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid creating dust. If the original product container is being disposed of, it can be placed directly into a larger, labeled waste container.
-
Sealing and Storage: Securely seal the container. Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EHS) department.
Protocol 3.2: Disposal of Aqueous Solutions
This protocol applies to solutions where this compound is dissolved in water without other hazardous components.
-
Prohibition of Sewer Disposal: Under no circumstances should aqueous solutions of this compound be poured down the drain. Its solubility means it will readily enter the water system.
-
Container Selection: Use a designated "Non-Hazardous Aqueous Waste" container, typically a large HDPE carboy. Ensure it is compatible with the solution.
-
Waste Labeling: Ensure the waste container is clearly labeled with the names of all constituents (e.g., "Water, this compound") and their approximate concentrations.
-
Transfer: Carefully pour the solution into the waste carboy using a funnel to prevent spills.
-
Storage: Seal the container and store it in your lab's designated satellite accumulation area for EHS pickup.
Protocol 3.3: Disposal of Contaminated Labware
This protocol covers items such as weigh boats, gloves, and centrifuge tubes that are contaminated with the compound.
-
Gross Decontamination: If practical, rinse grossly contaminated items with a suitable solvent (e.g., water or ethanol) and collect the rinsate as non-hazardous liquid waste (as per Protocol 3.2). This minimizes the amount of chemical in the solid waste stream.
-
Segregation: Place the contaminated items into a dedicated solid waste stream. This is typically a durable plastic bag or a lined cardboard box designated for chemically contaminated lab waste.
-
Labeling: The container must be clearly labeled as "Solid Waste Contaminated with this compound".
-
Closure and Storage: Once the bag or container is full, securely seal it and store it for EHS collection.
Recommended Final Disposition Method
While researchers are responsible for the initial segregation and packaging, it is crucial to understand the ultimate disposal pathway. The preferred method for non-hazardous, combustible organic solids like this compound is high-temperature incineration.
-
Why Incineration? This method ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and water. Modern chemical incinerators are equipped with afterburners and scrubbers that neutralize and remove potentially harmful combustion byproducts, ensuring a minimal environmental footprint. This is a vastly superior alternative to landfilling, where the compound could potentially leach into the soil and groundwater over time.
Spill & Emergency Procedures
In the event of a spill during handling or disposal:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab and contact EHS.
-
Control and Contain: For small spills of the solid, prevent further dispersal. Do not use a dry brush and dustpan, as this can create airborne dust.
-
Cleanup: Gently cover the spill with an absorbent material. Moisten the absorbent material slightly with water to prevent dust generation. Carefully scoop the mixture into a designated waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleanup materials and dispose of them as contaminated solid waste.
By adhering to these scientifically grounded procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste from discovery through disposal.
A Senior Application Scientist's Guide to Safely Handling cis-3-Aminocyclohexanecarboxylic Acid
Welcome to your comprehensive guide on the safe handling of cis-3-Aminocyclohexanecarboxylic acid (CAS No. 16636-51-4). As a key building block in pharmaceutical and peptide synthesis, understanding its properties and associated hazards is paramount to ensuring a safe and productive research environment. This document moves beyond mere procedural lists to provide a deep, evidence-based framework for risk mitigation, grounded in established safety science and regulatory standards. Our goal is to empower you, our valued colleague in the scientific community, with the knowledge and tools to handle this compound with the utmost confidence and safety.
Hazard Analysis: Understanding the "Why" Behind the Precautions
Before we don our gear, let's understand the intrinsic hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a significant irritant.[1][2][3]
GHS Hazard Classifications:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][2][3]
The primary risks stem from direct contact with the substance, which exists as a solid powder.[2][4] The fine particulate nature of the powder increases the risk of it becoming airborne, leading to inhalation or inadvertent contact with eyes and skin. Therefore, our safety protocols are designed to create robust barriers and controls against these specific routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the specific hazards of the chemical. For this compound, a multi-layered defense is required.
Core PPE Requirements
| PPE Component | Specification | Rationale and Expert Insight |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Nitrile is a synthetic copolymer that provides excellent resistance to a broad range of chemicals, including weak acids and organic compounds like aminocarboxylic acids.[5][6] Unlike latex, it eliminates the risk of Type I latex allergies.[5] A thickness of at least 4-5 mil provides a durable barrier against physical abrasion and incidental chemical splashes during routine handling.[4] For prolonged tasks or when handling larger quantities, consider double-gloving. |
| Eye & Face Protection | ANSI Z87.1-rated Chemical Splash Goggles | Standard safety glasses are insufficient as they do not provide a seal around the eyes.[7][8] Chemical splash goggles are essential to protect against airborne powder and accidental splashes.[8][9] If there is a significant risk of splashing, such as during bulk transfers or solution preparation, a full-face shield should be worn in addition to goggles.[7][10] |
| Body Protection | Knee-Length Laboratory Coat | A standard lab coat protects your street clothes and skin from coming into contact with the chemical powder.[7][8] Ensure the coat is fully buttoned. |
| Footwear | Closed-toe Shoes | This is a fundamental laboratory safety rule. Shoes must fully cover the foot to protect against spills and dropped objects.[7][8] |
Respiratory Protection: A Critical Consideration
The H335 "May cause respiratory irritation" classification demands careful management of airborne particulates.
-
Engineering Controls First: The primary method for controlling this hazard is through engineering controls. All weighing and handling of powdered this compound must be performed inside a certified chemical fume hood or a powder containment hood.[10][11][12] This captures the dust at the source, preventing it from entering the laboratory environment and your breathing zone.[8][11]
-
When Respirators are Necessary: If engineering controls are not feasible or during a spill cleanup where dust levels may be high, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[8]
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure at every step of the process.
Preparation and Weighing
-
Designate an Area: All work with solid this compound should be performed in a designated area within a chemical fume hood.[10][12]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper/boats, containers) and a labeled waste container are inside the fume hood.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before approaching the designated area.
-
Verify Ventilation: Confirm that the fume hood is operating correctly. Check the airflow monitor to ensure it meets the required face velocity (typically 80-120 feet per minute).[11]
-
Handle with Care: Open the chemical container inside the hood. Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scooping.
-
Seal and Clean: Securely close the primary chemical container. Use a disposable wipe slightly dampened with water to gently clean the spatula and any minor dust from the work surface within the hood. Dispose of the wipe in the designated solid waste container.
Workflow Diagram: Safe Handling of a Chemical Irritant
Caption: Workflow for handling this compound.
Emergency Procedures: Immediate and Effective Response
Accidents can happen. A prepared and swift response is critical to mitigating harm.
Exposure Scenarios
| Exposure Type | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove any contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[13] 3. If irritation develops or persists, seek medical attention. |
| Eye Contact | 1. Proceed immediately to the nearest emergency eyewash station. The path must be unobstructed and reachable within 10 seconds.[14][15] 2. Forcibly hold the eyelids open and flush the eyes with a gentle, continuous stream of tepid water for a minimum of 15 minutes.[13][14][16] 3. Remove contact lenses if present and easy to do so. 4. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Seek immediate medical attention. |
Spill Response
For a small spill of solid this compound within a fume hood:
-
Ensure your PPE is intact.
-
Gently cover the spill with a paper towel dampened with water to avoid raising dust.[10]
-
Carefully wipe up the material, working from the outside in.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.[9]
-
Decontaminate the area with soap and water.
For large spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Emergency Response Logic
Caption: Decision-making flowchart for exposure incidents.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of all personnel and environmental stewardship.
-
Waste Characterization: While this compound is not listed as a characteristic hazardous waste by the EPA, it is an irritant.[7] Institutional and local regulations may have specific requirements. Always consult your organization's EHS department for guidance.
-
Solid Waste: All disposable items contaminated with the chemical (e.g., gloves, weigh boats, wipes, spill cleanup materials) must be collected in a dedicated, clearly labeled hazardous waste container.[9] The label should read "Hazardous Waste" and list the chemical constituents.
-
Empty Containers: "RCRA empty" guidelines should be followed for the original container. This means all contents have been removed by normal means. The container should then be triple-rinsed with a suitable solvent (like water). The rinsate must be collected and disposed of as hazardous liquid waste. Once triple-rinsed, the container can often be disposed of in the regular trash after the label has been defaced.[7]
-
Unused Product: Unused or unwanted this compound must be disposed of as hazardous chemical waste through your institution's EHS program.[17] Do not pour it down the drain or place it in the regular trash.[1][18]
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. sfasu.edu [sfasu.edu]
- 2. ohsonline.com [ohsonline.com]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 3 | Occupational Safety and Health Administration [osha.gov]
- 4. How to Select the Appropriate Chemical Resistant Glove [onlinesafetytrainer.com]
- 5. Are nitrile gloves chemical resistant? | Ansell Malaysia [ansell.com]
- 6. aibonsafety.com [aibonsafety.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. needle.tube [needle.tube]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. umdearborn.edu [umdearborn.edu]
- 11. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. When Should Safety Showers & Emergency Eyewashes Be Used? - The ANSI Blog [blog.ansi.org]
- 14. jointcommission.org [jointcommission.org]
- 15. solusgrp.com [solusgrp.com]
- 16. OSHA & ANSI Safety Shower Standards: Key Health Insights - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 17. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 18. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
